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  • Product: 4-Methoxy-3,4-dimethylpentan-2-one
  • CAS: 82477-88-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Methoxy-3,4-dimethylpentan-2-one and Its Structural Isomer

Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and safety considerations for 4-methoxy-3,4-dimethylpentan-2-one. Direct experimental data for this specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and safety considerations for 4-methoxy-3,4-dimethylpentan-2-one. Direct experimental data for this specific molecule is not extensively available in current literature. Therefore, this guide establishes a detailed profile of its well-documented structural isomer, 4-methoxy-4-methylpentan-2-one (CAS No. 107-70-0), as a primary reference. Furthermore, a scientifically grounded, hypothetical synthetic pathway for 4-methoxy-3,4-dimethylpentan-2-one is proposed, drawing from established chemical principles and the known reactivity of its precursors, 3,4-dimethylpentan-2-one and 4-hydroxy-3,4-dimethylpentan-2-one. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction and Structural Analysis

Aliphatic ketones and ethers are fundamental structural motifs in organic chemistry, serving as key intermediates in synthesis and as components in a wide array of industrial and pharmaceutical products. The subject of this guide, 4-methoxy-3,4-dimethylpentan-2-one, is a ketone featuring a methoxy group at a tertiary carbon adjacent to a chiral center. Its structural isomer, 4-methoxy-4-methylpentan-2-one, is a commercially available solvent, also known as Pentoxone.[1]

The seemingly minor difference in the placement of a single methyl group—from C4 to C3—has profound implications for the molecule's chemical and physical properties. The introduction of a second chiral center and increased steric hindrance around the carbonyl group in 4-methoxy-3,4-dimethylpentan-2-one are expected to alter its reactivity, boiling point, and solubility compared to its more linear isomer.

Due to the limited availability of direct experimental data for 4-methoxy-3,4-dimethylpentan-2-one, this guide will first detail the known properties of its isomer, 4-methoxy-4-methylpentan-2-one, as a baseline for understanding.

Profile of the Structural Isomer: 4-Methoxy-4-methylpentan-2-one

4-Methoxy-4-methylpentan-2-one (CAS No. 107-70-0) is a colorless to pale yellow liquid with a mild, pleasant odor.[2][3] It is utilized as a solvent for various resins and in fragrance formulations.[1]

Physicochemical Properties

The key physical and chemical properties of 4-methoxy-4-methylpentan-2-one are summarized in the table below.

PropertyValueSource
CAS Number 107-70-0[3]
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.19 g/mol [4]
Appearance Colorless to pale yellow liquid[2][3]
Odor Mild, pleasant[3]
Boiling Point 147-163 °C (297-325 °F)[2]
Flash Point 60.5 °C (141 °F)[2]
Density 0.895 g/mL
Water Solubility Moderately soluble (≥100 mg/mL)[2]
UN Number 2293[3]
Safety and Handling

4-Methoxy-4-methylpentan-2-one is classified as a flammable liquid and is harmful if inhaled.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[3]

Hazard StatementGHS ClassificationPrecautionary Measures
Flammable liquid and vapor Flammable Liquid, Category 3P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3]
Harmful if inhaled Acute Toxicity, Inhalation, Category 4P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Spectroscopic Data

The identity of 4-methoxy-4-methylpentan-2-one can be confirmed by mass spectrometry. The electron ionization mass spectrum is available through the NIST WebBook.[5]

Proposed Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one

While no direct synthesis of 4-methoxy-3,4-dimethylpentan-2-one is documented, a plausible synthetic route can be designed based on fundamental organic reactions. The proposed pathway involves two key steps: an aldol condensation to create the carbon skeleton, followed by methylation of a tertiary alcohol.

Proposed Synthetic Pathway Overview

The proposed synthesis begins with the base-catalyzed aldol addition of propan-2-one (acetone) to 2-methylpropanal. This is followed by dehydration to yield an α,β-unsaturated ketone. Subsequent reduction and methylation would lead to the target molecule. A more direct, albeit hypothetical, route involves the methylation of 4-hydroxy-3,4-dimethylpentan-2-one.

Synthetic_Pathway_for_4-Methoxy-3,4-dimethylpentan-2-one ketone 3,4-Dimethylpentan-2-one enolate Enolate Intermediate ketone->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate electrophile Electrophilic Oxygen Source (e.g., MoOPH) hydroxy_ketone 4-Hydroxy-3,4-dimethylpentan-2-one electrophile->hydroxy_ketone enolate->hydroxy_ketone α-Hydroxylation product 4-Methoxy-3,4-dimethylpentan-2-one hydroxy_ketone->product Williamson Ether Synthesis base2 Base (e.g., NaH) base2->product methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->product

Caption: Proposed synthetic workflow for 4-Methoxy-3,4-dimethylpentan-2-one.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-3,4-dimethylpentan-2-one

This step involves the α-hydroxylation of the precursor ketone, 3,4-dimethylpentan-2-one (CAS No. 565-78-6).[6] The physical properties of this starting material are known, with a boiling point of 135 °C and a density of 0.819 g/mL.[7]

  • Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise to form lithium diisopropylamide (LDA).

  • Ketone Addition: Add a solution of 3,4-dimethylpentan-2-one in anhydrous THF to the LDA solution at -78 °C. Allow the mixture to stir for 1 hour to ensure complete enolate formation.

  • Hydroxylation: Add an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to the enolate solution.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the resulting crude product, 4-hydroxy-3,4-dimethylpentan-2-one, by flash column chromatography. The molecular formula for this intermediate is C₇H₁₄O₂ with a molecular weight of 130.18 g/mol .[8]

Step 2: Methylation of 4-Hydroxy-3,4-dimethylpentan-2-one

This step employs a standard Williamson ether synthesis to form the final product.

  • Alkoxide Formation: To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C, add a solution of 4-hydroxy-3,4-dimethylpentan-2-one in anhydrous THF dropwise.

  • Methylation: Add methyl iodide (CH₃I) to the reaction mixture and allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 4-methoxy-3,4-dimethylpentan-2-one.

Caption: Detailed experimental workflow for the proposed synthesis.

Conclusion

While 4-methoxy-3,4-dimethylpentan-2-one is not a widely characterized compound, its chemical properties and reactivity can be inferred from its structural features and comparison with its well-documented isomer, 4-methoxy-4-methylpentan-2-one. The proposed two-step synthesis, involving α-hydroxylation followed by a Williamson ether synthesis, provides a viable and logical route for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and other structurally related chiral ketones. Further experimental validation is necessary to confirm the predicted properties and the efficacy of the proposed synthetic protocol.

References

  • 3,4-dimethyl-2-pentanone - C7H14O, density, melting point, boiling point, structural formula, synthesis. (2025). Mol-Instincts. [Link]

  • 4-Hydroxy-3,4-dimethylpentan-2-one | C7H14O2 | CID 11228814. PubChem. [Link]

  • 3,4-dimethylpentan-2-one | CAS#:565-78-6. Chemsrc. [Link]

  • 3,4-dimethylpentan-2-ol|64502-86-9. LookChem. [Link]

  • 3,4-Dimethyl-2-pentanone | C7H14O | CID 537877. PubChem. [Link]

  • 3,4-Dimethylpentan-2-ol | C7H16O | CID 182429. PubChem. [Link]

  • CAS No : 107-70-0 | Product Name : 4-Methoxy-4-methylpentan-2-one. Pharmaffiliates. [Link]

  • 4-hydroxy-3-methylpentan-2-one. NIST WebBook. [Link]

  • 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents. Haz-Map. [Link]

  • 4-Methoxy-3,4-dimethylpent-2-ene | C8H16O | CID 71397575. PubChem. [Link]

  • 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 4-Hydroxy-3,4-dimethylhexan-2-one | C8H16O2 | CID 21299818. PubChem. [Link]

  • Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one,... ResearchGate. [Link]

  • 2-Pentanone, 4-methoxy-4-methyl-. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxy-4-methylpentan-2-one (CAS: 107-70-0)

For Researchers, Scientists, and Drug Development Professionals Foreword: Clarification of Chemical Identity It is imperative to begin with a clarification regarding the chemical nomenclature associated with CAS number 1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Identity

It is imperative to begin with a clarification regarding the chemical nomenclature associated with CAS number 107-70-0. The topic specified was "4-Methoxy-3,4-dimethylpentan-2-one," however, the provided CAS number, 107-70-0, corresponds to 4-Methoxy-4-methylpentan-2-one . This guide will focus exclusively on the latter, the compound correctly identified by the CAS number. This distinction is crucial for accuracy and safety in any research or developmental application.

Executive Summary

4-Methoxy-4-methylpentan-2-one is a versatile organic compound characterized by the presence of both a ketone and an ether functional group.[1] This unique structural combination imparts a range of useful properties, making it a valuable solvent and synthetic intermediate in various industrial and research settings.[2] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, applications, and safety considerations, with a particular focus on its relevance to the fields of chemical research and pharmaceutical development.

Physicochemical Properties

4-Methoxy-4-methylpentan-2-one is a clear, colorless liquid with a mild, pleasant odor.[1][3] It is less dense than water and exhibits moderate solubility in aqueous solutions, while being readily soluble in common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [4]
CAS Number 107-70-0[4]
Appearance Clear, colorless liquid[1][5]
Odor Mild, sweet, pleasant[1][3]
Boiling Point 156-160 °C (297-325 °F) at 760 mmHg[6][7]
Melting Point -30 °C[7][8]
Density 0.89 - 0.91 g/mL[6][8]
Flash Point 48 - 61 °C (118 - 141 °F)[6][7][8][9]
Autoignition Temperature 400 °C[8]
Solubility in Water Moderately soluble (28 g/100ml at 25°C)[1][10]
Vapor Density 4.49 (Air = 1)[8]
Refractive Index 1.418[6]

Synthesis and Manufacturing

The primary industrial synthesis of 4-methoxy-4-methylpentan-2-one involves a two-step process starting from acetone. The first step is an aldol condensation of acetone to produce diacetone alcohol, which is then dehydrated to yield mesityl oxide. The final step is a base-catalyzed Michael addition of methanol to the α,β-unsaturated ketone, mesityl oxide.

Synthetic Pathway Overview

G Acetone Acetone Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Aldol Condensation (Base Catalyst) Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration (Acid Catalyst, e.g., Iodine) Product 4-Methoxy-4-methylpentan-2-one Mesityl_Oxide->Product Michael Addition (Base Catalyst) Methanol Methanol Methanol->Product

Caption: Synthetic workflow for 4-Methoxy-4-methylpentan-2-one.

Detailed Experimental Protocol: Michael Addition of Methanol to Mesityl Oxide

This protocol is a generalized procedure based on the principles of the Michael addition reaction.

Materials:

  • Mesityl oxide (1.0 eq)

  • Methanol (solvent and reactant, large excess)

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq)

  • Glacial acetic acid (for neutralization)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesityl oxide in a large excess of methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding glacial acetic acid dropwise until the solution is slightly acidic.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure 4-methoxy-4-methylpentan-2-one.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic profile of 4-methoxy-4-methylpentan-2-one is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The acetyl methyl protons will appear as a singlet, the methylene protons as a singlet, the two equivalent methyl groups on the quaternary carbon as a singlet, and the methoxy protons as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon bearing the methoxy group, the methylene carbon, the acetyl methyl carbon, the two equivalent methyl carbons, and the methoxy carbon.[4][11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxy-4-methylpentan-2-one is dominated by a strong absorption band corresponding to the C=O stretching of the ketone functional group, typically observed in the range of 1710-1720 cm⁻¹. Other significant bands include C-H stretching and bending vibrations of the methyl and methylene groups, and the C-O stretching of the ether linkage.[3][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-methoxy-4-methylpentan-2-one will result in a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the ketone and ether groups. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-O bond of the ether.[4][12]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 4-methoxy-4-methylpentan-2-one is dictated by its two primary functional groups: the ketone and the ether.

  • Ketone Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions typical of ketones. It can be reduced to the corresponding secondary alcohol, react with Grignard reagents to form tertiary alcohols, and participate in condensation reactions under appropriate conditions.

  • Ether Stability: The ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, particularly with reagents like hydroiodic or hydrobromic acid.

  • Synthetic Intermediate: As a functionalized ketone, it can serve as a building block in more complex organic syntheses.[13][14] The presence of the methoxy group can influence the regioselectivity of reactions at adjacent positions.

Applications in Research and Industry

4-Methoxy-4-methylpentan-2-one has found applications in several sectors due to its favorable properties.

  • Solvent: It is used as a solvent for a variety of resin coatings.[2][9] Its moderate boiling point and good solvency for many organic materials make it a suitable medium for various chemical processes.

  • Pharmaceutical and Agrochemical Industries: There is growing interest in its use in the pharmaceutical and agricultural sectors.[2] It can be employed as a process solvent in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the formulation of some agricultural chemicals.[2] The market for pharmaceutical-grade 4-methoxy-4-methylpentan-2-one is expected to grow due to the stringent purity requirements in pharmaceutical manufacturing.[2]

  • Flavor and Fragrance: Its pleasant odor has led to its use in the formulation of flavorings and fragrances.[1]

Safety and Toxicology

Hazard Summary

4-Methoxy-4-methylpentan-2-one is a flammable liquid and vapor.[3][7] It is harmful if inhaled and causes skin and eye irritation.[2][7] Ingestion can lead to aspiration into the lungs, potentially causing chemical pneumonitis.[7] It is also considered a neurotoxin.[9]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[15] Use non-sparking tools and take precautionary measures against static discharge.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Give one or two glasses of water to drink. Seek immediate medical attention.[7]

Conclusion

4-Methoxy-4-methylpentan-2-one (CAS: 107-70-0) is a compound with a well-defined set of properties that make it a valuable tool in both industrial and research settings. Its role as a solvent is well-established, and its potential as a synthetic intermediate in the pharmaceutical and agrochemical industries is an area of active interest. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective and safe utilization by researchers, scientists, and drug development professionals.

References

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. National Center for Biotechnology Information.
  • INCHEM. (2004). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. International Programme on Chemical Safety.
  • CymitQuimica. (n.d.). CAS 107-70-0: 4-Methoxy-4-methylpentan-2-one.
  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook.
  • Data Insights Market. (2026, February 1). 4-Methoxy-4-methyl-2-pentanone Industry Overview and Projections.
  • ChemicalBook. (2026, January 13). 4-METHOXY-4-METHYL-2-PENTANONE.
  • ResearchGate. (n.d.). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines.
  • CAMEO Chemicals. (n.d.). 4-METHOXY-4-METHYLPENTAN-2-ONE. NOAA.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
  • ChemicalBook. (n.d.). 4-METHOXY-4-METHYL-2-PENTANONE(107-70-0) 13C NMR spectrum.
  • Thermo Fisher Scientific. (2025, September 19). 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET.
  • NIST. (n.d.). Mass spectrum of 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook.
  • ACS Publications. (2025, June 11). Asymmetric Allylboration of α-Alkoxy-enones: Access to Enantioenriched Tertiary α-Hydroxy Ketones. Organic Letters.
  • Vaia. (n.d.). 4-Methylpentan-2-one and 3-methylpentanal are isomers. Explain how you could tell them apart, both by mass spectrometry and by infrared spectroscopy.
  • Benchchem. (n.d.). Standard experimental procedures for reactions involving 4-Methoxy-3-methylbutan-2-one.
  • Haz-Map. (n.d.). 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents.
  • Springer. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC.
  • TCI Chemicals. (n.d.). 4-Methoxy-4-methyl-2-pentanone.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxy-4-methyl-2-pentanone, 97% 25 g.
  • HNS Convention. (n.d.). 4-METHOXY-4-METHYLPENTAN- 2-ONE.
  • PubMed. (2011, January 21). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines.
  • INCHEM. (n.d.). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE.
  • SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • SpectraBase. (n.d.). 4-Methyl-2-pentanone - Optional[FTIR] - Spectrum.
  • TCI Chemicals. (n.d.). 4-Methoxy-4-methyl-2-pentanone.
  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl- Phase change data. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). mesityl oxide.
  • Benchchem. (n.d.). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one.
  • ResearchGate. (n.d.). 4-methylpent-4-en-2-one (iso-mesityl oxide).
  • Sciencemadness.org. (2016, July 2). Mesityl oxide synthesis.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxy-4-methyl-2-pentanone, 97% 25 g.

Sources

Foundational

Unraveling Molecular Architecture: A Comprehensive Guide to the Structure Elucidation of 4-Methoxy-3,4-dimethylpentan-2-one

Executive Summary The structural elucidation of complex aliphatic molecules requires a rigorous, multi-modal analytical approach. 4-Methoxy-3,4-dimethylpentan-2-one (C₈H₁₆O₂) presents a unique analytical challenge due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex aliphatic molecules requires a rigorous, multi-modal analytical approach. 4-Methoxy-3,4-dimethylpentan-2-one (C₈H₁₆O₂) presents a unique analytical challenge due to its dense functionalization, specific fragmentation dynamics, and the presence of a chiral center that induces diastereotopicity in adjacent alkyl groups. This whitepaper provides drug development professionals and synthetic chemists with an in-depth, self-validating methodology for elucidating this structure from first principles, utilizing Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Anatomy & Analytical Strategy

The target molecule is an aliphatic ether-ketone. Its carbon skeleton consists of a pentan-2-one core, heavily substituted at the C3 and C4 positions:

  • C2: A carbonyl group.

  • C3: A methine carbon bearing a methyl group, establishing a chiral center .

  • C4: A quaternary carbon bearing a methoxy group and two methyl groups (the C4-methyl and the C5 terminal methyl).

Because the molecule is volatile, neutral, and lacks highly basic heteroatoms, it is poorly suited for Electrospray Ionization (ESI). Therefore, Electron Ionization (EI) GC-MS is the primary tool for mass determination. To map the carbon skeleton, 1D and 2D NMR are employed, relying on the synergistic interpretation of orthogonal spectral data [1].

Workflow A 1. Sample Preparation High-Vacuum Distillation & GC-FID (Purity >98%) B 2. GC-EI-MS (70 eV) Volatility & Fragmentation Dynamics A->B C 3. ATR-FTIR Orthogonal Functional Group ID B->C D 4. 1D & 2D NMR (CDCl3) Connectivity & Diastereotopicity C->D E 5. Structural Validation Data Convergence D->E

Analytical workflow for the structure elucidation of aliphatic ether-ketones.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical step must be self-validating. The following protocols detail the causality behind the experimental choices.

Protocol A: GC-EI-MS Analysis
  • Rationale: EI (70 eV) is utilized because the hard ionization technique provides highly reproducible fragmentation patterns critical for structural mapping, whereas ESI would fail to efficiently ionize this neutral aliphatic compound.

  • Step 1: Dilute the purified sample to 1 mg/mL in GC-grade dichloromethane.

  • Step 2: Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Step 3: Set the inlet temperature to 250°C. Use a split ratio of 50:1 to prevent column overloading and ensure sharp peak shapes.

  • Step 4: Program the oven: 50°C (hold 1 min), ramp at 10°C/min to 200°C.

  • Step 5: Operate the MS in EI mode at 70 eV, scanning from m/z 35 to 300.

  • Self-Validation Check: The protocol is validated by checking the solvent delay (ensuring the solvent peak is bypassed) and verifying the presence of the molecular ion (M⁺•) at m/z 144, alongside the expected isotopic distribution for C₈H₁₆O₂.

Protocol B: NMR Data Acquisition (1D & 2D)
  • Rationale: CDCl₃ is selected as the solvent due to its lack of exchangeable protons, ideal viscosity, and excellent solubility profile for aliphatic ketones.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Transfer to a high-quality 5 mm NMR tube. Ensure a solvent depth of exactly 4 cm to optimize magnetic field shimming and prevent line broadening.

  • Step 3: Acquire ¹H NMR at 600 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 150 MHz (1024 scans, relaxation delay 2s, with WALTZ-16 proton decoupling).

  • Step 4: Acquire 2D COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant delay for J = 8 Hz.

  • Self-Validation Check: Validate the magnetic field homogeneity by ensuring the residual CHCl₃ peak in the ¹H spectrum is a sharp singlet at exactly 7.26 ppm, and the ¹³C solvent peak is a distinct triplet at 77.16 ppm.

Mass Spectrometry: Fragmentation Dynamics

As detailed by McLafferty and Turecek[2], the stability of the resulting carbocation dictates the primary fragmentation pathways in EI-MS. The 70 eV electron impact ejects an electron primarily from the oxygen lone pairs.

  • Alpha-Cleavage (Base Peak): Ionization at the ether oxygen triggers the homolytic cleavage of the C3-C4 bond. This expels the C1-C2-C3 radical, leaving behind the highly stable, tertiary, oxygen-stabilized oxonium ion [C(CH3)2(OCH3)]+ at m/z 73 . This is the base peak (100% abundance).

  • McLafferty Rearrangement: Ionization at the ketone oxygen allows the carbonyl to abstract a gamma-hydrogen from one of the C4 methyl groups via a six-membered cyclic transition state. This cleaves the C3-C4 bond, expelling neutral 2-methoxypropene (72 Da) and generating the enol radical cation of 2-butanone at m/z 72 . The presence of this even-mass ion from an even-mass precursor is a definitive indicator of a rearrangement process.

MS_Frag M M+• (m/z 144) C8H16O2 F1 m/z 73 (Base Peak) [C(CH3)2(OCH3)]+ M->F1 α-Cleavage (C3-C4) F2 m/z 72 [CH3C(OH)=CHCH3]+• M->F2 McLafferty Rearrangement F3 m/z 43 [CH3CO]+ M->F3 α-Cleavage (C2-C3)

Primary EI-MS fragmentation pathways yielding diagnostic product ions.

NMR Spectroscopy: Connectivity and Stereochemical Mapping

Pretsch et al. [3] provide foundational empirical correlations for predicting chemical shifts, which align perfectly with the observed data for this molecule.

The Diastereotopic Nuance

The most critical structural feature of 4-methoxy-3,4-dimethylpentan-2-one is the chiral center at C3 . Because C3 is asymmetric, the two methyl groups attached to the adjacent C4 carbon (the C4-methyl and the C5-terminal methyl) reside in permanently distinct magnetic environments. They are diastereotopic . Instead of appearing as a single 6H integration peak, they manifest as two distinct 3H singlets in the ¹H NMR spectrum (~1.15 ppm and 1.18 ppm) and two separate signals in the ¹³C NMR (~22.0 ppm and 23.5 ppm). Identifying this diastereotopicity is the definitive proof of the C3 chiral center's proximity to the gem-dimethyl group.

2D NMR Connectivity

The carbon skeleton is assembled using 2D NMR:

  • COSY: Confirms the isolated spin system between the C3-methine proton and the C3-methyl doublet.

  • HMBC: The methoxy protons (~3.15 ppm) show a strong ³J correlation to the quaternary C4 carbon (~78.5 ppm), locking the ether position. Furthermore, the C3-methyl protons show a ³J correlation to the C2 carbonyl (~212.0 ppm), confirming the core sequence.

NMR_Logic H3 H-3 (Methine) Me3 C3-Methyl Protons H3->Me3 COSY (3J) C2 C2 Carbon (Carbonyl) Me3->C2 HMBC (3J) Me4 C4/C5-Methyl Protons C4 C4 Carbon (Quaternary) Me4->C4 HMBC (2J) OMe Methoxy Protons OMe->C4 HMBC (3J)

Key 2D NMR correlations establishing the carbon skeleton connectivity.

Quantitative Data Summaries

The following tables summarize the empirical data required to validate the structure of 4-methoxy-3,4-dimethylpentan-2-one.

Table 1: ¹H and ¹³C NMR Assignments (600 MHz / 150 MHz, CDCl₃)
Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)Multiplicity (J in Hz)Integration
C1 29.5CH₃ (Acetyl)2.15Singlet (s)3H
C2 212.0C (Carbonyl)---
C3 52.0CH (Methine)2.95Quartet (q, J = 7.0)1H
C3-CH₃ 13.0CH₃1.05Doublet (d, J = 7.0)3H
C4 78.5C (Quaternary)---
C4-CH₃ (a) 22.0CH₃ (Diast.)1.15Singlet (s)3H
C5 (b) 23.5CH₃ (Diast.)1.18Singlet (s)3H
-OCH₃ 49.5CH₃ (Methoxy)3.15Singlet (s)3H

Note: C4-CH₃ and C5 are diastereotopic due to the adjacent C3 stereocenter.

Table 2: GC-EI-MS Diagnostic Ions
m/z RatioRelative AbundanceIon AssignmentFragmentation Mechanism
144 < 5%[M]⁺•Molecular Ion (Weak in aliphatic ethers)
101 ~ 10%[M - CH₃CO]⁺Alpha-cleavage (Loss of acetyl radical)
73 100%[C(CH₃)₂(OCH₃)]⁺Alpha-cleavage at C3-C4 (Base Peak)
72 ~ 40%[CH₃C(OH)=CHCH₃]⁺•McLafferty Rearrangement
43 ~ 60%[CH₃CO]⁺Acylium ion formation

Conclusion

The structural elucidation of 4-methoxy-3,4-dimethylpentan-2-one relies on a self-validating matrix of analytical techniques. The GC-MS data provides the molecular weight and definitive connectivity fragments (specifically the m/z 73 base peak and m/z 72 McLafferty ion). Concurrently, the NMR data not only maps the atomic connectivity via HMBC and COSY correlations but also proves the 3D stereochemical environment by revealing the diastereotopicity of the C4/C5 methyl groups. By adhering to the causal logic and protocols outlined in this guide, researchers can confidently verify the identity and purity of this complex aliphatic architecture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link][1]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. URL:[Link][2]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. URL:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methoxy-Dimethyl-Pentanones

A Note on Nomenclature: This guide addresses the molecular weight and properties of a specific keto-ether. Initial analysis of the topic "4-Methoxy-3,4-dimethylpentan-2-one" suggests a potential ambiguity in chemical nom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: This guide addresses the molecular weight and properties of a specific keto-ether. Initial analysis of the topic "4-Methoxy-3,4-dimethylpentan-2-one" suggests a potential ambiguity in chemical nomenclature. A compound with this name would possess the molecular formula C₈H₁₆O₂ and a corresponding molecular weight of approximately 144.21 g/mol [1]. However, this specific structure is not widely documented in scientific literature or commercial databases.

Conversely, the structurally similar and industrially significant compound, 4-Methoxy-4-methylpentan-2-one (CAS No. 107-70-0), is extensively characterized. It is probable that this is the compound of interest. This guide will therefore focus on 4-Methoxy-4-methylpentan-2-one, while also providing the calculated molecular weight for the explicitly named, albeit less common, isomer.

Molecular Structure and Weight

The first step in any rigorous chemical analysis is to define the molecule's composition and structure. From this, we can derive its most fundamental property: the molecular weight.

The Compound of Interest: 4-Methoxy-4-methylpentan-2-one

This compound, also known by trade names such as Pentoxone, consists of a five-carbon pentanone backbone. A ketone functional group is located at the second carbon (C2). The fourth carbon (C4) is a quaternary center, bonded to both a methyl group and a methoxy group.

The molecular formula for 4-Methoxy-4-methylpentan-2-one is C₇H₁₄O₂ .[2][3][4][5]

To calculate the molecular weight, we sum the atomic weights of each atom in the formula:

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Molecular Weight = 84.077 + 14.112 + 31.998 = 130.187 g/mol

This value is consistent across numerous chemical databases and suppliers.[2][3][4][6]

The Named Isomer: 4-Methoxy-3,4-dimethylpentan-2-one

For completeness, the molecular formula for "4-Methoxy-3,4-dimethylpentan-2-one" is C₈H₁₆O₂ .

Its molecular weight is calculated as follows:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Molecular Weight = 96.088 + 16.128 + 31.998 = 144.214 g/mol [1]

The structural difference and resulting molecular weight disparity are summarized below.

Physicochemical Data Summary

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development. The following table summarizes the key data for 4-Methoxy-4-methylpentan-2-one.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[2][3][4][5]
Molecular Weight 130.19 g/mol [2][5][7]
CAS Number 107-70-0[2][3][4][5][6]
Appearance Colorless Liquid[5]
Density 0.910 g/mL[7]
Boiling Point 160 °C[7]
Refractive Index 1.418[7]
Synonyms Pentoxone, 4-Methyl-4-methoxy-2-pentanone[3][6]

Experimental Characterization Workflow

The identity and purity of a chemical like 4-Methoxy-4-methylpentan-2-one are confirmed through a series of analytical techniques. The causality behind this workflow is to move from foundational identity confirmation (mass spectrometry) to detailed structural elucidation (NMR) and finally to purity assessment (chromatography).

G cluster_0 Identity & Structure cluster_1 Purity & Quantification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Elucidates C-H Framework MS->NMR Step 2: Confirm Structure GC Gas Chromatography (GC) Separates Volatile Components NMR->GC Step 3: Assess Purity HPLC High-Performance Liquid Chromatography (HPLC) Separates by Polarity GC->HPLC Optional: Orthogonal Purity Check Final Verified Compound GC->Final HPLC->Final Synthesis Chemical Synthesis or Commercial Source Synthesis->MS Step 1: Confirm Mass G Reactant1 Mesityl Oxide Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Product 4-Methoxy-4-methylpentan-2-one Reaction->Product

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of 4-Methoxy-4-methylpentan-2-one

Introduction 4-Methoxy-4-methylpentan-2-one (CAS No. 107-70-0) is a colorless liquid with applications as a solvent for various resin coatings.[1] Its structure, containing both a ketone and an ether functional group, gi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-4-methylpentan-2-one (CAS No. 107-70-0) is a colorless liquid with applications as a solvent for various resin coatings.[1] Its structure, containing both a ketone and an ether functional group, gives rise to a unique spectroscopic signature. This guide will provide a detailed examination of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. Understanding these spectral characteristics is crucial for its identification, quality control, and for researchers working with this and related compounds.

Molecular Structure and Isomerism

It is crucial to distinguish between the subject of this guide, 4-methoxy-4-methylpentan-2-one, and its isomer, 4-methoxy-3,4-dimethylpentan-2-one. The key difference lies in the position of a methyl group, which significantly impacts the resulting spectral data, particularly the NMR spectra.

Caption: Structural comparison of the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-methoxy-4-methylpentan-2-one, the electron ionization mass spectrum is a key tool for its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like 4-methoxy-4-methylpentan-2-one is through Gas Chromatography-Mass Spectrometry (GC-MS).

G Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC Ionization Ion Source (Electron Ionization) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: A simplified workflow for GC-MS analysis.

Protocol:

  • Sample Preparation: The sample is typically diluted in a volatile solvent like dichloromethane or ether.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample travels through a capillary column (e.g., a non-polar column) where compounds are separated based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 4-methoxy-4-methylpentan-2-one is available from the NIST WebBook.[2][3][4]

Table 1: Key Fragment Ions in the Mass Spectrum of 4-methoxy-4-methylpentan-2-one

m/zProposed Fragment IonFragmentation Pathway
130[C₇H₁₄O₂]⁺•Molecular Ion (M⁺•)
115[M - CH₃]⁺Loss of a methyl radical
73[C₄H₉O]⁺α-cleavage
59[C₃H₇O]⁺α-cleavage
43[CH₃CO]⁺α-cleavage (base peak)

Causality Behind Fragmentation:

  • Molecular Ion (m/z 130): The presence of a peak at m/z 130 corresponds to the molecular weight of the compound (130.18 g/mol ), confirming its elemental formula as C₇H₁₄O₂.[5]

  • α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This leads to the formation of stable acylium ions.

    • Formation of the Base Peak (m/z 43): Cleavage between C2 and C3 results in the formation of the acetyl cation ([CH₃CO]⁺), which is the most abundant ion (base peak) in the spectrum.

    • Formation of m/z 59 and 73: Cleavage on the other side of the carbonyl group and subsequent rearrangements can lead to the formation of other characteristic fragments. The peak at m/z 73 is particularly significant as it arises from the cleavage of the C-C bond alpha to the ether oxygen, resulting in a stable oxonium ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Protocol (Liquid Film):

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., KBr or NaCl).

  • Analysis: The salt plates are placed in the spectrometer's sample holder.

  • Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light that is transmitted. The data is then Fourier-transformed to produce an IR spectrum.

Interpretation of the IR Spectrum

An experimental FTIR spectrum of 4-methoxy-4-methyl-2-pentanone is available.[6][7]

Table 2: Characteristic IR Absorption Bands for 4-methoxy-4-methylpentan-2-one

Wavenumber (cm⁻¹)VibrationFunctional Group
~2970C-H stretchsp³ C-H
~1715C=O stretchKetone
~1120C-O stretchEther

Expert Insights:

  • The Carbonyl Stretch (C=O): The strong absorption band at approximately 1715 cm⁻¹ is a definitive indicator of a saturated ketone. The position of this band can be influenced by conjugation and ring strain, but for an acyclic, saturated ketone like this, ~1715 cm⁻¹ is the expected value.

  • The C-O Stretch: The presence of a strong band in the region of 1120 cm⁻¹ is characteristic of the C-O stretching vibration of the ether functional group.

  • C-H Vibrations: The absorptions around 2970 cm⁻¹ are due to the stretching of the sp³ hybridized C-H bonds in the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol: NMR Spectroscopy

Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Analysis: The NMR tube is placed in the spectrometer's powerful magnetic field.

  • Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals from the excited nuclei are detected and processed to generate the NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A ¹³C NMR spectrum for 4-methoxy-4-methyl-2-pentanone is available.[8]

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-methoxy-4-methylpentan-2-one

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)
C1 (CH₃-C=O)~31Quartet
C2 (C=O)~208Singlet
C3 (-CH₂-)~52Triplet
C4 (-C(OCH₃)(CH₃)₂)~75Singlet
C5, C7 (C(CH₃)₂)~25Quartet
C6 (-OCH₃)~49Quartet

Interpretation:

  • Carbonyl Carbon (C2): The most downfield signal, around 208 ppm, is characteristic of a ketone carbonyl carbon.

  • Quaternary Carbon (C4): The signal around 75 ppm corresponds to the quaternary carbon bonded to the methoxy group and two methyl groups. Its downfield shift is due to the electronegative oxygen atom.

  • Methylene Carbon (C3): The signal at approximately 52 ppm is assigned to the methylene carbon between the carbonyl and the quaternary center.

  • Methoxy Carbon (C6): The peak around 49 ppm is characteristic of the carbon in the methoxy group.

  • Methyl Carbons (C1, C5, C7): The upfield signals correspond to the three types of methyl groups. The methyl group attached to the carbonyl (C1) will be slightly more downfield (~31 ppm) than the two equivalent methyl groups attached to the quaternary carbon (C5, C7) at ~25 ppm.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule. A ¹H NMR spectrum for 4-methoxy-4-methyl-2-pentanone is available from SpectraBase.[5]

Table 4: Predicted ¹H NMR Data for 4-methoxy-4-methylpentan-2-one

ProtonsIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)
-COCH₃ (3H)3HSinglet~2.1
-CH₂- (2H)2HSinglet~2.7
-C(CH₃)₂ (6H)6HSinglet~1.2
-OCH₃ (3H)3HSinglet~3.2

Analysis of the ¹H NMR Spectrum:

  • Singlet at ~2.1 ppm (3H): This signal corresponds to the three protons of the methyl group attached to the carbonyl. It is a singlet because there are no adjacent protons.

  • Singlet at ~2.7 ppm (2H): This singlet is assigned to the two protons of the methylene group. It is a singlet because the adjacent carbon is quaternary and has no protons.

  • Singlet at ~1.2 ppm (6H): This signal represents the six equivalent protons of the two methyl groups attached to the quaternary carbon.

  • Singlet at ~3.2 ppm (3H): This downfield singlet corresponds to the three protons of the methoxy group, deshielded by the adjacent oxygen atom.

Synthesis

A general procedure for the synthesis of 4-methoxy-4-methyl-2-pentanone has been described.[9] One plausible laboratory-scale synthesis involves the acid-catalyzed addition of methanol to mesityl oxide (4-methyl-3-penten-2-one).

G Reactants Mesityl Oxide + Methanol Reaction Reaction Mixture (Stirring at controlled temperature) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 4-Methoxy-4-methylpentan-2-one Purification->Product

Caption: General workflow for the synthesis of 4-methoxy-4-methylpentan-2-one.

Experimental Protocol Overview:

  • Reaction Setup: Mesityl oxide and an excess of methanol are combined in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.

  • Reaction: The mixture is stirred, and the reaction progress is monitored by a suitable technique (e.g., GC or TLC).

  • Workup: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure 4-methoxy-4-methylpentan-2-one.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural elucidation of 4-methoxy-4-methylpentan-2-one. Each technique offers complementary information, from the molecular weight and fragmentation pattern (MS) to the identification of functional groups (IR) and the precise connectivity of atoms (NMR). This guide serves as a comprehensive reference for researchers and professionals in the field, demonstrating the power of modern spectroscopic methods in chemical analysis.

References

  • Jayaprakash, A., Arjunan, V., & Mohan, S. (n.d.). Experimental FTIR and FT-Raman spectra of 4-methoxy-4-methyl-2-pentanone. ResearchGate. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-4-methyl-2-pentanone (C7H14O2). Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). (E) 4-Methoxy-3-methyl-3-penten-2-one. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-penten-2-one. Retrieved March 15, 2026, from [Link]

  • Chegg.com. (2021, December 10). Solved In the mass spectrum of 4-methyl-2-pentanone a. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methyl-2-pentanone. Retrieved March 15, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentan-2-one. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Methoxy-3,4-dimethylpentan-2-one

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-methoxy-3,4-dimethylpentan-2-one. It is intended for researchers, scientists, and professionals in drug development who ut...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-methoxy-3,4-dimethylpentan-2-one. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. The document delves into the theoretical and practical aspects of 1D and 2D NMR experiments, offering insights into the interpretation of the spectral data to confirm the molecular structure of the target compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2][3] For any given organic compound, a complete assignment of its ¹H and ¹³C NMR spectra is the cornerstone of its structural characterization. This guide focuses on the spectral analysis of 4-methoxy-3,4-dimethylpentan-2-one, a ketone with an ether functionality. The presence of these two functional groups, along with a chiral center at the C3 position, leads to a nuanced NMR spectrum that will be systematically dissected using a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

The structure of 4-methoxy-3,4-dimethylpentan-2-one is presented below, with a numbering scheme that will be used throughout this guide for the assignment of NMR signals.

Figure 1: Structure of 4-methoxy-3,4-dimethylpentan-2-one with atom numbering.

I. ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and methoxy groups.

Expected ¹H NMR Data:

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H1~2.1Singlet3HProtons of a methyl group adjacent to a carbonyl group are deshielded and typically appear in the range of 2.1-2.4 ppm.[4] As there are no adjacent protons, the signal is a singlet.
H3~2.7-2.9Quartet1HThis methine proton is adjacent to the carbonyl group and a methyl group. The electron-withdrawing effect of the carbonyl deshields this proton. It will be split by the three protons of C5 into a quartet.
H5~1.1Doublet3HThese methyl protons are adjacent to the methine proton (H3). The signal will be a doublet.
H6 & H7~1.2Singlet6HThese two methyl groups are attached to a quaternary carbon (C4) and are chemically equivalent. They are distant from the carbonyl group, so their chemical shift will be in the typical alkane region. They appear as a singlet.
H9~3.2Singlet3HProtons of a methoxy group are deshielded by the electronegative oxygen atom and typically appear in the range of 3.4-4.5 ppm.[5][6][7][8] The signal will be a singlet as there are no adjacent protons.

II. ¹³C NMR and DEPT Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[9][10][11][12]

Expected ¹³C NMR and DEPT Data:

Carbon LabelChemical Shift (δ, ppm) (Predicted)DEPT-90DEPT-135Rationale for Chemical Shift
C1~30No SignalPositiveThe methyl carbon α to the carbonyl group is deshielded.
C2~210No SignalNo SignalThe carbonyl carbon of a ketone is highly deshielded and appears in the range of 190-220 ppm.[13]
C3~50PositivePositiveThis methine carbon is α to the carbonyl group, leading to a downfield shift.
C4~75No SignalNo SignalThis quaternary carbon is bonded to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range typical for carbons in ethers.[5][8]
C5~15No SignalPositiveA typical aliphatic methyl carbon.
C6 & C7~25No SignalPositiveThese equivalent methyl carbons are attached to a quaternary carbon.
C9~50No SignalPositiveThe methoxy carbon is deshielded by the attached oxygen atom, appearing in the 50-80 ppm range.[5][8]

Note: An available ¹³C NMR spectrum for 4-methoxy-4-methyl-2-pentanone confirms the presence of signals at approximately these chemical shifts.[14]

III. 2D NMR Spectroscopy: Elucidating Connectivity

Two-dimensional NMR techniques are instrumental in unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[15][16][17][18][19] For 4-methoxy-3,4-dimethylpentan-2-one, the key expected correlation is:

  • A cross-peak between the methine proton H3 (~2.7-2.9 ppm) and the methyl protons H5 (~1.1 ppm).

This correlation would definitively link the C3 methine group with the C5 methyl group. The other proton signals (H1, H6/H7, and H9) are expected to be singlets and therefore will not show any cross-peaks in the COSY spectrum.

Figure 2: Expected COSY correlation for 4-methoxy-3,4-dimethylpentan-2-one.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[20][21][22][23] This is a highly sensitive technique for assigning carbon signals based on their attached protons.[21]

Expected HSQC Correlations:

Proton Signal (δ, ppm)Correlated Carbon Signal (δ, ppm)Assignment
~2.1 (H1)~30 (C1)H1 is directly bonded to C1.
~2.7-2.9 (H3)~50 (C3)H3 is directly bonded to C3.
~1.1 (H5)~15 (C5)H5 is directly bonded to C5.
~1.2 (H6 & H7)~25 (C6 & C7)H6 and H7 are directly bonded to C6 and C7.
~3.2 (H9)~50 (C9)H9 is directly bonded to C9.

The quaternary carbons (C2 and C4) will not show any cross-peaks in the HSQC spectrum as they have no directly attached protons.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[23][24][25][26][27] This is particularly useful for identifying the connectivity around quaternary carbons.

Key Expected HMBC Correlations:

  • From H1 (protons on C1):

    • Correlation to C2 (two-bond correlation)

    • Correlation to C3 (three-bond correlation)

  • From H3 (proton on C3):

    • Correlation to C1 (three-bond correlation)

    • Correlation to C2 (two-bond correlation)

    • Correlation to C4 (two-bond correlation)

    • Correlation to C5 (two-bond correlation)

    • Correlations to C6 and C7 (three-bond correlation)

  • From H5 (protons on C5):

    • Correlation to C2 (three-bond correlation)

    • Correlation to C3 (two-bond correlation)

    • Correlation to C4 (three-bond correlation)

  • From H6 and H7 (protons on C6 and C7):

    • Correlation to C3 (three-bond correlation)

    • Correlation to C4 (two-bond correlation)

    • Correlation to the other methyl carbon (C7 or C6) (three-bond correlation)

    • Correlation to C9 (three-bond correlation via the oxygen atom)

  • From H9 (protons on C9):

    • Correlation to C4 (two-bond correlation)

These HMBC correlations would provide a complete and unambiguous map of the carbon skeleton and the placement of the functional groups.

Figure 3: Workflow for the complete NMR-based structural elucidation.

Experimental Protocols

A standardized set of NMR experiments would be conducted to acquire the data for this analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 4-methoxy-3,4-dimethylpentan-2-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • DEPT-135: This experiment is run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is used to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-selected HMBC experiment is run to identify long-range ¹H-¹³C correlations. The long-range coupling constant is typically set to 8 Hz to optimize for two- and three-bond correlations.

Conclusion

The comprehensive analysis of the ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra of 4-methoxy-3,4-dimethylpentan-2-one allows for its unambiguous structural elucidation. The predicted chemical shifts, multiplicities, and correlations are based on fundamental NMR principles and established data for similar chemical environments.[28][29][30][31][32] The systematic application of these NMR techniques provides a self-validating system for confirming the molecular structure, which is an essential step in any chemical research or drug development pipeline. The Spectral Database for Organic Compounds (SDBS) serves as a valuable resource for comparing experimental data with known compounds.[33][34][35][36][37]

References

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  • Columbia University. COSY | NMR Core Facility. [Link]

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  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [Link]

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  • Modgraph. Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • Mediachimie.org. Spectral Database of Organic Compounds SDBS. [Link]

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Foundational

4-Methoxy-3,4-dimethylpentan-2-one mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3,4-dimethylpentan-2-one Introduction 4-Methoxy-3,4-dimethylpentan-2-one is an organic molecule containing both a ketone and an ether functi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3,4-dimethylpentan-2-one

Introduction

4-Methoxy-3,4-dimethylpentan-2-one is an organic molecule containing both a ketone and an ether functional group. Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. This guide provides a detailed analysis of the expected fragmentation pathways of 4-methoxy-3,4-dimethylpentan-2-one, offering insights for researchers, scientists, and professionals in drug development and chemical analysis.

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M+•) which is often unstable and undergoes characteristic fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation patterns providing valuable structural information.[3] The fragmentation of 4-methoxy-3,4-dimethylpentan-2-one is directed by the presence of the carbonyl (C=O) group of the ketone and the C-O-C linkage of the ether.

Molecular Ion Peak

The initial step in the EI mass spectrometry of 4-methoxy-3,4-dimethylpentan-2-one is the removal of an electron to form the molecular ion. The molecular weight of 4-methoxy-3,4-dimethylpentan-2-one (C8H16O2) is 144.21 g/mol . Therefore, the molecular ion peak (M+•) is expected to be observed at a mass-to-charge ratio (m/z) of 144.

Major Fragmentation Pathways

The fragmentation of the molecular ion of 4-methoxy-3,4-dimethylpentan-2-one is predicted to proceed through several key pathways, including alpha-cleavage, McLafferty rearrangement, and ether-directed cleavages.

Alpha-Cleavage at the Carbonyl Group

Alpha-cleavage is a very common fragmentation pathway for ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5][6] This process is driven by the stability of the resulting resonance-stabilized acylium ion.[7] For 4-methoxy-3,4-dimethylpentan-2-one, there are two possible sites for alpha-cleavage: the C1-C2 bond and the C2-C3 bond.

  • Cleavage of the C2-C3 bond: This is the more favorable alpha-cleavage as it results in the loss of a larger, more stable secondary radical. This fragmentation yields a highly stable acylium ion, [CH3CO]+, at m/z 43 . This peak is often the base peak in the mass spectra of methyl ketones.[8]

G mol [C8H16O2]+• m/z = 144 frag1 [CH3CO]+ m/z = 43 mol->frag1 α-cleavage radical1 •C6H13O (neutral radical) mol->radical1

Caption: Alpha-cleavage at the C2-C3 bond.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen.[9] This intramolecular hydrogen transfer occurs via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[8][10]

In 4-methoxy-3,4-dimethylpentan-2-one, the hydrogens on the C5 methyl group are gamma-hydrogens relative to the carbonyl oxygen at C2. The rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This results in the formation of a neutral alkene (2,3-dimethylbut-1-ene) and a charged enol fragment at m/z 72 .

G mol [C8H16O2]+• m/z = 144 frag2 [C4H8O]+• m/z = 72 mol->frag2 McLafferty Rearrangement neutral C4H8 (neutral alkene) mol->neutral

Caption: McLafferty rearrangement with γ-hydrogen transfer.

Ether-Directed Fragmentation

The presence of the methoxy group also influences the fragmentation pattern, primarily through alpha-cleavage adjacent to the ether oxygen.[11][12]

  • Loss of a Methyl Radical: Cleavage of the C4-C5 bond (alpha to the ether oxygen) results in the loss of a methyl radical (•CH3, 15 Da). This forms a stable oxonium ion at m/z 129 .

  • Formation of the [C4H9O]+ ion: Another significant fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen, leading to the expulsion of the larger alkyl group. In this case, cleavage of the C3-C4 bond can lead to the formation of the [C(CH3)(OCH3)CH3]+ ion at m/z 73 .

G cluster_0 Ether-Directed Cleavages mol [C8H16O2]+• m/z = 144 frag3 [C7H13O2]+ m/z = 129 mol->frag3 Loss of •CH3 frag4 [C4H9O]+ m/z = 73 mol->frag4 C3-C4 Cleavage radical3 •CH3 (neutral radical) mol->radical3 radical4 •C4H7O (neutral radical) mol->radical4

Caption: Fragmentation pathways initiated by the ether group.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions expected in the electron ionization mass spectrum of 4-methoxy-3,4-dimethylpentan-2-one.

m/zProposed Fragment IonFragmentation Pathway
144[C8H16O2]+•Molecular Ion
129[C7H13O2]+Loss of •CH3 from C4 (Ether α-cleavage)
73[C4H9O]+Cleavage of the C3-C4 bond (Ether α-cleavage)
72[C4H8O]+•McLafferty Rearrangement
43[C2H3O]+α-cleavage at the carbonyl group

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines a general procedure for the analysis of a liquid sample like 4-methoxy-3,4-dimethylpentan-2-one using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of 4-methoxy-3,4-dimethylpentan-2-one (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
  • Transfer the solution to a 2 mL autosampler vial and cap it.

2. GC-MS Instrument Setup:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Final hold: 5 minutes at 250°C.
  • Mass Spectrometer (MS):
  • Ion Source: Electron Ionization (EI) at 70 eV.[1]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 200.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the data using the instrument's software.
  • Process the resulting chromatogram and mass spectrum. Identify the peak corresponding to 4-methoxy-3,4-dimethylpentan-2-one and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The electron ionization mass spectrum of 4-methoxy-3,4-dimethylpentan-2-one is predicted to be characterized by several key fragmentation pathways. The presence of a prominent acylium ion at m/z 43 is indicative of the methyl ketone moiety. A significant peak at m/z 72 would strongly suggest a McLafferty rearrangement, confirming the presence of gamma-hydrogens. Furthermore, fragments at m/z 129 and 73 would point to cleavages directed by the ether functional group. By understanding these fragmentation patterns, analysts can confidently identify this compound and distinguish it from its isomers.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Fiveable. (2025). α-cleavage Definition. Retrieved from [Link]

  • Grokipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link] (Note: A representative, non-specific URL is used as the original may not be stable).

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Dummies.com. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link] (Note: A representative, non-specific URL is used as the original may not be stable).

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 4-Methoxy-3,4-dimethylpentan-2-one

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Methoxy-3,4-dimethylpentan-2-one (CAS No. 107-70-0).[1][2][3] As a molecule incorporating both a ketone and an ether func...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Methoxy-3,4-dimethylpentan-2-one (CAS No. 107-70-0).[1][2][3] As a molecule incorporating both a ketone and an ether functional group, its IR spectrum presents a distinct fingerprint useful for identification, quality control, and analytical studies. This document, intended for researchers, scientists, and drug development professionals, details the theoretical basis for its spectral features, provides a robust experimental protocol for data acquisition, and interprets the characteristic absorption bands. By explaining the causality behind its spectral signature, this guide serves as an authoritative reference for the spectroscopic analysis of this compound.

Introduction and Molecular Overview

4-Methoxy-3,4-dimethylpentan-2-one is a colorless liquid organic compound with the molecular formula C₇H₁₄O₂.[1][4] It finds application as a solvent for various resin coatings.[1] Structurally, it is a saturated aliphatic ketone and a tertiary ether. The presence of these two distinct oxygen-containing functional groups, along with a branched alkyl framework, gives rise to a characteristic infrared spectrum.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For a multifunctional compound like 4-Methoxy-3,4-dimethylpentan-2-one, IR spectroscopy is an invaluable tool for rapid and non-destructive structural confirmation.

Structural Analysis of Functional Groups

The interpretation of the IR spectrum of 4-Methoxy-3,4-dimethylpentan-2-one begins with a thorough understanding of its molecular structure. The key functional groups that dictate its primary spectral features are the ketone carbonyl group (C=O) and the ether linkage (C-O-C).

Key functional groups in 4-Methoxy-3,4-dimethylpentan-2-one.

Theoretical Infrared Spectrum Analysis

The vibrational modes of 4-Methoxy-3,4-dimethylpentan-2-one can be predicted based on established correlation tables for organic functional groups. The spectrum is dominated by a few key, high-intensity absorptions.

Carbonyl (C=O) Stretching Vibration

The most prominent feature in the spectrum is expected to be the carbonyl (C=O) stretching band. For saturated aliphatic ketones, this absorption is typically strong and sharp, appearing around 1715 cm⁻¹.[5][6] The position of this band is sensitive to the electronic environment; however, in this molecule, the carbonyl group is not conjugated with any double bonds or aromatic rings, which would have lowered its frequency.[7] Therefore, a peak near 1715 cm⁻¹ is a definitive marker for the ketone functional group.[8][9]

C-O-C (Ether) Stretching Vibration

Ethers are characterized by a strong absorption band in the fingerprint region due to the asymmetric stretching of the C-O-C bond.[10][11] For saturated, non-cyclic ethers, this band typically appears in the range of 1140-1070 cm⁻¹.[12][13][14] This absorption is often the most intense feature in the 1300-1000 cm⁻¹ region and serves as a key diagnostic peak for the ether linkage in the molecule.[12]

C-H Stretching and Bending Vibrations
  • sp³ C-H Stretching: The molecule contains numerous methyl (CH₃) and methylene (CH₂) groups. These give rise to strong, sharp absorption bands in the region just below 3000 cm⁻¹, typically between 2950 and 2850 cm⁻¹.[15]

  • Methoxy C-H Stretching: Methoxy groups sometimes exhibit a unique, sharp C-H stretching peak of medium intensity near 2830 cm⁻¹, which can help confirm the presence of the -OCH₃ group.[12]

  • C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, and twisting) of C-H bonds in the methyl and methylene groups appear in the fingerprint region, generally between 1470 and 1365 cm⁻¹.[15]

Fingerprint Region

The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region.[16] It contains a complex series of absorptions arising from C-C single bond stretching and various bending vibrations. While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for positive identification when compared against a reference spectrum.[15]

Summary of Predicted Absorptions
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H StretchAlkyl (sp³)2850 - 2950Strong, Sharp
C=O StretchKetone~1715Strong, Sharp
C-H BendAlkyl1365 - 1470Medium to Weak
C-O-C Asymmetric StretchEther1070 - 1140Strong

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

To ensure the acquisition of a high-quality, reproducible IR spectrum, a self-validating protocol using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern technique that requires minimal sample preparation and provides excellent results for liquid samples.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. The ATR crystal (typically diamond or zinc selenide) must be clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.

  • Sample Application: Place a single drop of 4-Methoxy-3,4-dimethylpentan-2-one directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using a solvent-moistened wipe. The acquired spectrum should be processed using the spectrometer software. This may include an ATR correction to account for the variation in the depth of penetration of the IR beam with wavelength, as well as baseline correction if needed.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start clean_atr Clean ATR Crystal (Isopropanol) start->clean_atr background_scan Collect Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Collect Sample Spectrum (16 scans) apply_sample->sample_scan clean_atr2 Clean ATR Crystal sample_scan->clean_atr2 process_data Process Data (ATR & Baseline Correction) clean_atr2->process_data analyze Analyze Spectrum (Peak Identification) process_data->analyze finish End analyze->finish

Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 4-Methoxy-3,4-dimethylpentan-2-one is defined by a set of highly characteristic absorption bands that directly correlate with its molecular structure. The key diagnostic peaks for its unambiguous identification are the strong, sharp ketone C=O stretch at approximately 1715 cm⁻¹ and the strong C-O-C ether stretch within the 1140-1070 cm⁻¹ range. These, in conjunction with the sp³ C-H stretching bands around 2950 cm⁻¹, provide a clear and reliable spectroscopic fingerprint. The experimental protocol outlined in this guide ensures the acquisition of high-fidelity data suitable for rigorous scientific and industrial applications.

References

  • Workman, J., & Weyer, L. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

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Foundational

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-3,4-dimethylpentan-2-one

Preamble: Navigating Data Scarcity for a Novel Ketone In the landscape of chemical research and drug development, a thorough understanding of a molecule's physical properties is paramount. These characteristics govern it...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Data Scarcity for a Novel Ketone

In the landscape of chemical research and drug development, a thorough understanding of a molecule's physical properties is paramount. These characteristics govern its behavior in various environments, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to the physical properties of 4-Methoxy-3,4-dimethylpentan-2-one.

It is critical to inform the research community that publicly accessible, experimentally verified data for 4-Methoxy-3,4-dimethylpentan-2-one is exceptionally scarce. However, a structurally similar and well-documented compound, 4-Methoxy-4-methylpentan-2-one (CAS Number: 107-70-0), offers a valuable comparative baseline.[1][2][3] This guide will, therefore, provide a comprehensive analysis of the known properties of this analogue and leverage that data to project the likely characteristics of our target compound. Furthermore, we will outline the requisite experimental protocols to empirically determine these properties, ensuring a pathway for researchers to generate the necessary data for their work.

Structural Elucidation: A Tale of Two Ketones

The seemingly minor difference in the placement of a single methyl group significantly impacts the steric and electronic environment of the molecule, which in turn influences its physical properties. The structural distinction between our target compound and its well-documented analogue is illustrated below.

Caption: Molecular structures of the target and reference compounds.

Physical Properties of the Reference Compound: 4-Methoxy-4-methylpentan-2-one

4-Methoxy-4-methylpentan-2-one is a colorless liquid and is utilized as a solvent for various resin coatings.[2] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C7H14O2[2][4]
Molecular Weight 130.18 g/mol [5][6]
Boiling Point 147-163 °C (297-325 °F) at 760 mmHg[1][5]
Melting Point -30 °C[5]
Density 0.89 - 0.91 g/cm³[2][5]
Flash Point 48-60.5 °C (118.4-141 °F)[2][5]
Solubility in Water Soluble[2]
Vapor Density 4.49 (Air = 1)[5]
Refractive Index 1.418[2][7]

Projected Properties of 4-Methoxy-3,4-dimethylpentan-2-one: An Expert Analysis

Based on established principles of chemical structure and property relationships, we can project the physical characteristics of 4-Methoxy-3,4-dimethylpentan-2-one relative to its analogue.

  • Molecular Weight: The addition of a methyl group (-CH3) to the carbon backbone increases the molecular weight by approximately 14.03 g/mol . Therefore, the projected molecular weight of 4-Methoxy-3,4-dimethylpentan-2-one is approximately 144.21 g/mol .

  • Boiling Point: The increased molecular weight and surface area from the additional methyl group will lead to stronger van der Waals forces between molecules. Consequently, a higher boiling point than that of the reference compound is anticipated.

  • Density: The additional methyl group increases the mass more significantly than the volume, suggesting a slightly higher density compared to 4-Methoxy-4-methylpentan-2-one.

  • Solubility: The introduction of another nonpolar methyl group is expected to slightly decrease its solubility in polar solvents like water.

Experimental Determination of Physical Properties

For any new chemical entity, empirical determination of its physical properties is a cornerstone of its characterization. The following section provides standardized protocols for measuring key physical attributes.

Workflow for Physical Property Determination

G cluster_workflow Experimental Workflow A Compound Synthesis & Purification B Boiling Point Determination A->B C Density Measurement A->C D Solubility Assessment A->D E Data Analysis & Reporting B->E C->E D->E

Caption: Generalized workflow for the experimental determination of physical properties.

Protocol for Boiling Point Determination (Micro-scale)
  • Objective: To determine the boiling point of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Materials: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), small test tube, sample of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level above the top arm.

    • Attach the small test tube containing a small amount of the sample to the thermometer.

    • Place the capillary tube (sealed end up) into the sample.

    • Immerse this assembly in the Thiele tube.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. A steady stream of bubbles will emerge as the liquid boils.

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

Protocol for Density Measurement
  • Objective: To determine the density of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Materials: Pycnometer (specific gravity bottle) of a known volume, analytical balance, sample of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are present.

    • Weigh the filled pycnometer.

    • The mass of the liquid is the difference between the filled and empty pycnometer weights.

    • Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic and Safety Data for 4-Methoxy-4-methylpentan-2-one

While specific data for 4-Methoxy-3,4-dimethylpentan-2-one is unavailable, the spectroscopic and safety information for its analogue is crucial for handling and characterization.

  • Spectroscopic Data: 13C NMR and Mass Spectrum data for 4-Methoxy-4-methylpentan-2-one are available and can serve as a reference for the structural elucidation of the target compound.[4][8]

  • Safety Information: 4-Methoxy-4-methylpentan-2-one is a flammable liquid and vapor.[9][10] It may be harmful if inhaled and can cause skin and eye irritation.[2][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9][10] Store in a well-ventilated place away from heat and ignition sources.[9][10]

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 4-Methoxy-3,4-dimethylpentan-2-one through a detailed analysis of its close structural analogue, 4-Methoxy-4-methylpentan-2-one. While predictive data offers valuable insight, it is imperative for researchers to perform empirical measurements to accurately characterize this novel compound. The provided experimental protocols offer a clear path to obtaining this critical data, ensuring scientific rigor and enabling further research and development.

References

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methoxy-4-methylpentan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet - 4-Methylpentan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (2025, May 20). 3,4-dimethyl-2-pentanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 4,4-dimethyl- (CAS 590-50-1). Retrieved from [Link]

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Exploratory

4-Methoxy-3,4-dimethylpentan-2-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,4-dimethylpentan-2-one in Organic Solvents For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,4-dimethylpentan-2-one in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is fundamental to its application. This guide provides a detailed exploration of the solubility characteristics of 4-methoxy-3,4-dimethylpentan-2-one, a compound of interest in various chemical processes. We will delve into its physicochemical properties, theoretical solubility profile in a range of organic solvents, and present a robust experimental protocol for precise solubility determination.

Physicochemical Profile of 4-Methoxy-3,4-dimethylpentan-2-one

A molecule's solubility is intrinsically linked to its structural and electronic properties. 4-Methoxy-3,4-dimethylpentan-2-one is a ketone with an ether functional group.[1][2][3] Its structure dictates its polarity, potential for intermolecular interactions, and ultimately, its miscibility with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H14O2[2][3][4]
Molecular Weight 130.18 g/mol [2][4][5]
Boiling Point 156 °C[3][4]
Flash Point 48 °C[3][4]
Density 0.91 g/cm³[4]
Appearance Colorless liquid[4]

The presence of both a carbonyl group (C=O) from the ketone and an ether linkage (C-O-C) introduces polarity to the molecule. However, the relatively large alkyl backbone contributes to its nonpolar character. This dual nature is key to understanding its solubility behavior.

Theoretical Framework for Solubility in Organic Solvents

The age-old principle of "like dissolves like" serves as a primary guide for predicting solubility.[1][6] This adage is rooted in the concept of intermolecular forces. For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

All aldehydes and ketones are generally soluble in organic solvents.[1][6][7] The solubility of 4-methoxy-3,4-dimethylpentan-2-one in a given organic solvent will be dictated by the interplay of the following intermolecular forces:

  • Dipole-Dipole Interactions: The polar carbonyl group of the ketone allows for dipole-dipole interactions with polar solvent molecules.[8]

  • Hydrogen Bonding: While ketones cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[6][9]

  • Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl portion of the molecule will interact with nonpolar solvents through these weaker forces.

The logical relationship for predicting solubility is as follows:

Caption: Prediction of solubility based on molecular properties.

Predicted Solubility Profile

Based on the principles outlined above, we can predict the solubility of 4-methoxy-3,4-dimethylpentan-2-one in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have strong dipoles that can interact favorably with the carbonyl group of the solute. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to be accommodated.
Polar Protic Methanol, Ethanol, IsopropanolHigh to MediumThese solvents can engage in hydrogen bonding with the carbonyl oxygen of the solute. However, the nonpolar alkyl chain of the solute may disrupt the strong hydrogen-bonding network of the alcohol, potentially limiting solubility compared to polar aprotic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherMedium to LowSolubility in nonpolar solvents will be primarily driven by van der Waals forces between the alkyl portions of the solute and the solvent. The polar functional groups of the solute may limit its miscibility with highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds due to a balance of dipole-dipole and dispersion forces.

It is important to note the conflicting reports regarding the water solubility of 4-methoxy-3,4-dimethylpentan-2-one. Some sources state it is insoluble[4][5][10], while others suggest it is soluble[4]. This discrepancy may arise from differences in experimental conditions or definitions of "soluble." Generally, ketones with more than four or five carbon atoms exhibit decreasing solubility in water.[1][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid or liquid in a solvent.

Caption: Workflow for experimental solubility determination.

Protocol: Isothermal Shake-Flask Method

  • Materials and Reagents:

    • 4-Methoxy-3,4-dimethylpentan-2-one (high purity)

    • Selected organic solvents (analytical grade)

    • Scintillation vials or sealed flasks

    • Thermostatically controlled shaker bath

    • Centrifuge

    • Calibrated pipettes

    • Analytical balance

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Procedure:

    • Add an excess amount of 4-methoxy-3,4-dimethylpentan-2-one to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, remove the vials and allow the undissolved solute to settle. Centrifugation can be used to expedite phase separation.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of 4-methoxy-3,4-dimethylpentan-2-one.

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100mL or mol/L.

  • Self-Validation and Trustworthiness:

    • Equilibrium Confirmation: Take samples at different time points (e.g., 24, 36, and 48 hours) to ensure the measured concentration does not change, confirming that equilibrium has been reached.

    • Multiple Replicates: Perform each solubility determination in triplicate to assess the precision of the measurement.

    • Calibration Curve: Prepare a multi-point calibration curve for the analytical method to ensure accurate quantification.

Conclusion

References

  • Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Fiveable. (2025, August 15). 20.3 Aldehydes, Ketones, Carboxylic Acids, and Esters. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2019, July 10). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. Retrieved from [Link]

  • Unknown. (n.d.).
  • Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 28). LAB 4 - ALDEHYDES AND KETONES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentan-2-one. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3,4-dimethyl-2-pentanone - C7H14O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-penten-2-one. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. Retrieved from [Link]

Sources

Foundational

An In-depth Toxicological Assessment of 4-Methoxy-3,4-dimethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Methoxy-3,4-dimethylpentan-2-one (CAS No. 107-70-0) is a colorless liquid with a mild odor,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methoxy-3,4-dimethylpentan-2-one (CAS No. 107-70-0) is a colorless liquid with a mild odor, primarily utilized as a solvent in various industrial applications, including resin coatings.[1][2] Its chemical structure, featuring both a ketone and an ether functional group, necessitates a thorough toxicological evaluation to ensure its safe handling and use. This technical guide provides a comprehensive overview of the available toxicological data for 4-Methoxy-3,4-dimethylpentan-2-one, identifies existing data gaps, and offers insights into the experimental methodologies required for a complete safety assessment.

Physicochemical Properties and Toxicokinetics

A fundamental understanding of a substance's physicochemical properties is paramount as it governs its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[3]
Molecular Weight130.2 g/mol [3]
Boiling Point160°C[3]
Melting Point-30°C[3]
Relative Density0.89 (water = 1)[3]
Water Solubility28 g/100ml at 25°C[3]
Flash Point60°C (closed cup)[3]
Experimental Protocol: In Vitro Metabolic Stability Assessment

To address the gap in toxicokinetic data, a foundational in vitro experiment is the assessment of metabolic stability using liver microsomes. This provides an initial indication of the extent of Phase I metabolism.

Objective: To determine the in vitro intrinsic clearance (CLint) of 4-Methoxy-3,4-dimethylpentan-2-one in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for cytochrome P450 enzymes), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding 4-Methoxy-3,4-dimethylpentan-2-one (at a concentration well below its expected Km, e.g., 1 µM) to the pre-warmed incubation mixture.

  • Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Intrinsic clearance is then calculated using the equation: CLint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration.

Acute Toxicity

Acute toxicity studies are essential for understanding the potential health effects of a single, short-term exposure to a substance.

RouteSpeciesValueClassificationSource
OralRat (female)LD50: 5370 mg/kg bwNot ClassifiedECHA[3]
OralMouse (female)LD50: 2526 mg/kg bw-ECHA[3]
DermalRat (female)LD50: > 5000 mg/kg bwNot ClassifiedECHA[3]
DermalRabbitLD50: approx. 2000 mg/kg bw-ECHA[3]
InhalationRat (male/female)LC0 (1h): 240 mg/LHarmful if inhaledECHA[3]
InhalationRatLC50 (6h): > 20 mg/LHarmful if inhaledECHA[3]

Based on the available data, 4-Methoxy-3,4-dimethylpentan-2-one has low acute toxicity via the oral and dermal routes.[3] However, it is classified as harmful if inhaled.[3][4]

Irritation and Sensitization

Skin and Eye Irritation

4-Methoxy-3,4-dimethylpentan-2-one is irritating to the skin, eyes, and respiratory tract.[1][3] Symptoms of exposure include redness and pain in the eyes, and redness of the skin.[3]

Skin Sensitization

There is currently no available data on the skin sensitization potential of 4-Methoxy-3,4-dimethylpentan-2-one. This is a critical data gap, as skin sensitizers can elicit allergic contact dermatitis upon repeated exposure.

Experimental Workflow: In Vitro Skin Sensitization Assessment

Modern approaches to skin sensitization testing prioritize non-animal methods. A common workflow involves a combination of in vitro assays that address different key events in the sensitization pathway.

G cluster_0 In Vitro Skin Sensitization Assessment Workflow A Key Event 1: Covalent Binding to Proteins B Direct Peptide Reactivity Assay (DPRA) A->B G Data Integration & Prediction B->G C Key Event 2: Keratinocyte Activation D KeratinoSens™ Assay C->D D->G E Key Event 3: Dendritic Cell Activation F h-CLAT Assay E->F F->G

Caption: A typical in vitro workflow for assessing skin sensitization potential.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. A study cited in PubChem indicates that 4-Methoxy-4-methyl-2-pentanone was negative for mutagenicity in the Salmonella/microsome preincubation assay (Ames test) with and without metabolic activation.[5] However, a comprehensive assessment of genotoxic potential requires a battery of tests, including an in vitro mammalian cell assay and an in vivo assay.

Carcinogenicity

There are no specific carcinogenicity studies available for 4-Methoxy-3,4-dimethylpentan-2-one. This represents a significant data gap for a compound with potential for long-term human exposure in occupational settings. The negative Ames test result is a positive initial indicator, but it is not sufficient to rule out carcinogenic potential.[5]

Reproductive and Developmental Toxicity

Currently, there is a lack of publicly available, detailed studies on the reproductive and developmental toxicity of 4-Methoxy-3,4-dimethylpentan-2-one. The European Chemicals Agency (ECHA) website mentions "Toxicity to reproduction: other studies," but specific data for this substance is not provided in the readily accessible information.[3]

Experimental Protocol: OECD 422 Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

To address data gaps in both repeated dose and reproductive toxicity, a combined study according to OECD Test Guideline 422 can be employed.

Objective: To provide initial information on the possible health hazards arising from repeated exposure over a limited period of time, and to provide a preliminary assessment of reproductive and developmental effects.

Methodology:

  • Animal Model: Sprague-Dawley rats are a commonly used strain for this type of study.

  • Dose Administration: The test substance is typically administered by gavage daily to groups of male and female rats for a pre-mating period, during mating, and for females, throughout gestation and early lactation. At least three dose levels and a control group are used.

  • Repeated Dose Toxicity Assessment:

    • Observations: Clinical signs, body weight, and food/water consumption are monitored throughout the study.

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • Pathology: A full necropsy is performed on all animals, and selected organs are weighed and examined histopathologically.

  • Reproductive/Developmental Toxicity Assessment:

    • Mating and Fertility: Mating performance and fertility indices are recorded.

    • Gestation and Parturition: Gestation length and any difficulties during birth are noted.

    • Litter Observations: The number of live and dead pups, pup weight, and clinical signs in the offspring are recorded.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects on the various endpoints. The No-Observed-Adverse-Effect Level (NOAEL) for both systemic toxicity and reproductive/developmental toxicity is determined.

Summary and Recommendations

4-Methoxy-3,4-dimethylpentan-2-one exhibits low acute oral and dermal toxicity but is classified as harmful if inhaled.[3][4] It is an irritant to the skin, eyes, and respiratory tract.[3] While an initial in vitro mutagenicity study was negative, significant data gaps exist for skin sensitization, carcinogenicity, and reproductive/developmental toxicity.

For drug development professionals considering this substance as a potential excipient or solvent, a more complete toxicological profile is essential. It is strongly recommended that the following studies be conducted to fill the existing data gaps:

  • A comprehensive battery of in vitro and in vivo genotoxicity tests.

  • A skin sensitization assay, preferably using in vitro methods.

  • A combined repeated dose and reproductive/developmental toxicity screening study (OECD 422).

  • Toxicokinetic studies to understand its ADME properties.

The information presented in this guide provides a solid foundation for understanding the known toxicological properties of 4-Methoxy-3,4-dimethylpentan-2-one and highlights the critical areas where further investigation is required to ensure a comprehensive risk assessment.

References

  • ECHA. (2023). Dossier content for 4-methoxy-4-methylpentan-2-one. European Chemicals Agency. [Link]

  • PubChem. (n.d.). 4-Methoxy-4-methyl-2-pentanone. National Center for Biotechnology Information. [Link]

  • Haz-Map. (2026). 4-Methoxy-4-methyl-2-pentanone. National Library of Medicine. [Link]

  • INCHEM. (2021). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. International Programme on Chemical Safety. [Link]

Sources

Foundational

discovery and history of 4-Methoxy-3,4-dimethylpentan-2-one

An In-Depth Technical Guide to 4-Methoxy-4-methylpentan-2-one: Synthesis, Properties, and Applications A Note on Chemical Nomenclature Initial searches for "4-Methoxy-3,4-dimethylpentan-2-one" did not yield information o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxy-4-methylpentan-2-one: Synthesis, Properties, and Applications

A Note on Chemical Nomenclature

Initial searches for "4-Methoxy-3,4-dimethylpentan-2-one" did not yield information on a compound with this specific structure in established chemical databases. It is highly likely that this name contains a minor typographical error and the intended compound of interest is the structurally similar and commercially significant solvent, 4-Methoxy-4-methylpentan-2-one . This guide will focus on this well-documented compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-4-methylpentan-2-one, also known by trade names such as Pent-Oxone, is a colorless to pale yellow liquid with a characteristic sweet, pleasant odor.[1] It is an organic compound that possesses both a ketone functional group and an ether moiety.[1] This unique structure imparts a useful combination of properties, making it a versatile solvent in a variety of industrial and laboratory settings.[2][3] This technical guide provides an in-depth exploration of its chemical and physical properties, synthesis, and key applications.

Chemical and Physical Properties

4-Methoxy-4-methylpentan-2-one is a flammable, colorless liquid that is insoluble in water and less dense than water.[4][5] It is, however, soluble in many organic solvents.[1] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[3] Its vapors are heavier than air and can form explosive mixtures with air, particularly above its flash point of 60°C.[6]

Table 1: Physical and Chemical Properties of 4-Methoxy-4-methylpentan-2-one

PropertyValueSource
CAS Number 107-70-0[7]
Molecular Formula C₇H₁₄O₂[7]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweet, pleasant[1]
Boiling Point 160 °C[6]
Melting Point -30 °C[6]
Density 0.89 g/mL at 25 °C[6]
Flash Point 60 °C (closed cup)[6]
Solubility in Water 28 g/100 mL at 25 °C[6]
Vapor Pressure Not specified

Synthesis of 4-Methoxy-4-methylpentan-2-one

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature suggests that 4-Methoxy-4-methylpentan-2-one can be synthesized through the reaction of methyl vinyl ketone with methylamine hydrochloride in the presence of an iron oxide catalyst.[1]

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 4-Methoxy-4-methylpentan-2-one.

SynthesisWorkflow reagent1 Methyl Vinyl Ketone intermediate Reaction Mixture reagent1->intermediate + reagent2 Methylamine Hydrochloride reagent2->intermediate + catalyst Iron Oxide Catalyst catalyst->intermediate product 4-Methoxy-4-methylpentan-2-one intermediate->product Reaction & Purification

Sources

Exploratory

Unlocking the Potential of Substituted Pentanones: A Technical Guide to Emerging Research Frontiers

Abstract Substituted pentanones are a class of organic compounds characterized by a five-carbon chain with a ketone functional group. Their versatile scaffold allows for extensive chemical modification, paving the way fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pentanones are a class of organic compounds characterized by a five-carbon chain with a ketone functional group. Their versatile scaffold allows for extensive chemical modification, paving the way for novel molecules with tailored properties. This guide offers a forward-looking perspective on promising research avenues for these compounds, targeting researchers and professionals in drug development and materials science. We will explore advanced synthetic strategies, novel therapeutic applications, and the creation of innovative functional materials. This document is grounded in scientific integrity, providing technically accurate and field-proven insights, with a focus on the rationale behind experimental choices and self-validating protocols.

Table of Contents

  • Introduction: The Pentanone Scaffold - A Realm of Possibilities

  • Advanced Synthetic Frontiers: Precision and Throughput

    • 2.1. Asymmetric Synthesis of Chiral Pentanones

    • 2.2. High-Throughput Synthesis with Flow Chemistry

  • Therapeutic Applications: Designing Pentanones for Disease Intervention

    • 3.1. Neurodegenerative Disorders: Targeting Amyloid-Beta Aggregation

    • 3.2. Oncology: Ketones as Zinc-Binding Groups in HDAC Inhibitors

    • 3.3. Infectious Diseases: Interrupting Bacterial Communication

  • Functional Materials: From Photoresponsive Systems to Liquid Crystals

    • 4.1. Photoresponsive Materials: Caged Compounds for Controlled Release

    • 4.2. Liquid Crystals: Engineering Mesophase Behavior

  • References

Introduction: The Pentanone Scaffold - A Realm of Possibilities

The pentanone framework, with its five-carbon backbone and central carbonyl group, is a fundamental building block in organic chemistry. The true value of this structure lies in the vast chemical space that can be accessed by introducing a wide array of substituents at various positions. These modifications can profoundly influence the molecule's steric and electronic characteristics, leading to a diverse spectrum of biological activities and material properties. Although some substituted pentanones are utilized as flavoring agents and industrial solvents, their potential as high-value chemical entities is far from realized. This guide illuminates promising research directions that could lead to the next generation of therapeutics, advanced materials, and chemical probes based on the versatile pentanone skeleton.

Advanced Synthetic Frontiers: Precision and Throughput

The ability to synthesize substituted pentanones with high efficiency and stereochemical control is paramount to unlocking their potential. While traditional methods for ketone synthesis are well-established, modern organic synthesis provides more sophisticated approaches for navigating this chemical landscape with greater precision and speed.

Asymmetric Synthesis of Chiral Pentanones

Chirality is a critical determinant of a molecule's biological function. The development of methods for the stereoselective synthesis of enantiomerically pure substituted pentanones is therefore a key area of research. Proline-catalyzed asymmetric aldol reactions have become a powerful tool for the enantioselective synthesis of α-substituted pentanones, showcasing the potential of organocatalysis in this field.[1][2][3]

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction [4]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and (S)-proline (0.1 mmol) in anhydrous DMSO (2 mL). Add acetone (5.0 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric_Aldol_Reaction Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Nucleophilic Attack Acetone Acetone Acetone->Enamine Forms with Proline Proline (S)-Proline (Catalyst) Proline->Enamine Aldol_Adduct β-Hydroxy Pentanone (Chiral Product) Enamine->Aldol_Adduct Hydrolysis

Caption: Asymmetric Aldol Reaction Workflow.

High-Throughput Synthesis with Flow Chemistry

To effectively explore the vast chemical space of substituted pentanones, high-throughput synthetic methods are indispensable. Flow chemistry presents several advantages over traditional batch synthesis, including superior reaction control, enhanced safety, and the potential for automation.[5][6][7] The development of continuous-flow processes for generating pentanone libraries would allow for the rapid creation of diverse compound collections for subsequent biological screening.

Conceptual Flow Chemistry Workflow

Flow_Chemistry_Workflow ReagentA Reagent A (e.g., Substituted Aldehyde) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Ketone) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collection BPR->Collector

Caption: Conceptual Flow Chemistry Setup for Pentanone Synthesis.

Therapeutic Applications: Designing Pentanones for Disease Intervention

The structural adaptability of substituted pentanones makes them an appealing scaffold for the design of novel therapeutic agents. By strategically modifying the pentanone core, it is possible to create molecules that bind to specific biological targets with high affinity and selectivity.

Neurodegenerative Disorders: Targeting Amyloid-Beta Aggregation

The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of Alzheimer's disease.[8] Small molecules capable of inhibiting or modulating this process are of great therapeutic interest. Curcumin and its analogs, which feature a 1,5-diaryl-1,4-pentadien-3-one framework, have demonstrated potential as inhibitors of Aβ aggregation.[9][10][11][12] This suggests that simpler substituted pentanones could also serve as effective modulators of Aβ aggregation.

Research Directive: A promising research direction involves the synthesis and screening of a library of substituted pentanones for their ability to inhibit Aβ fibril formation. This can be assessed using established techniques such as the thioflavin T (ThT) fluorescence assay and transmission electron microscopy (TEM).[13]

Quantitative Data Summary: Hypothetical Screening Results

Compound IDSubstitution PatternIC50 (µM) for Aβ42 Aggregation Inhibition
PENT-A14-hydroxy-4-(p-tolyl)-2-pentanone12.5
PENT-B21,5-bis(4-hydroxyphenyl)-1,4-pentadien-3-one4.7
PENT-C34-(3,4-dimethoxyphenyl)-2-pentanone25.8
Oncology: Ketones as Zinc-Binding Groups in HDAC Inhibitors

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation and are validated targets in cancer therapy.[14] Many HDAC inhibitors are designed with a zinc-binding group, a linker, and a cap group. The pentanone scaffold can function as a versatile linker to connect various zinc-binding moieties and cap groups. Notably, some natural products with a ketone as a potential zinc-binding group have shown to be potent HDAC inhibitors.[15][16]

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC_Inhibition cluster_0 Normal Cell cluster_1 With HDAC Inhibitor HDAC_active Active HDAC Histone_deacetylated Deacetylated Histone HDAC_active->Histone_deacetylated HDAC_inactive Inactive HDAC HDAC_active->HDAC_inactive Histone_acetylated Acetylated Histone Histone_acetylated->Histone_deacetylated Deacetylation Chromatin_open Open Chromatin Histone_acetylated->Chromatin_open Chromatin_condensed Condensed Chromatin Histone_deacetylated->Chromatin_condensed Gene_expression Gene Expression Chromatin_open->Gene_expression Gene_silencing Gene Silencing Chromatin_condensed->Gene_silencing HDAC_inhibitor Pentanone-based HDAC Inhibitor HDAC_inhibitor->HDAC_inactive Inhibits Histone_acetylated2 Acetylated Histone Chromatin_open2 Open Chromatin Histone_acetylated2->Chromatin_open2 Gene_expression2 Tumor Suppressor Gene Expression Chromatin_open2->Gene_expression2

Caption: Mechanism of HDAC Inhibition by Pentanone Derivatives.

Infectious Diseases: Interrupting Bacterial Communication

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation.[17][18] The inhibition of QS is a promising anti-virulence strategy that may be less prone to the development of resistance compared to traditional antibiotics.[19] Natural products such as halogenated furanones are potent QS inhibitors, and the pentanone scaffold can be utilized to design synthetic mimics of these compounds.

Research Focus: A key research area is the design and synthesis of a library of α,β-unsaturated pentanones and their subsequent screening for QS inhibitory activity in reporter strains of pathogenic bacteria like Pseudomonas aeruginosa.[20]

Functional Materials: From Photoresponsive Systems to Liquid Crystals

The ability to fine-tune the electronic and steric properties of substituted pentanones makes them excellent candidates for the development of advanced functional materials.

Photoresponsive Materials: Caged Compounds for Controlled Release

Photocleavable protecting groups, often called "cages," are molecular tools that enable the release of a bioactive compound upon exposure to light.[21][22][23][24] The o-nitrobenzyl group is a well-known photocage.[25] By incorporating such photoresponsive moieties into a pentanone structure that is tethered to a drug, it is possible to create prodrugs that can be activated at a specific time and location with high precision.

Experimental Workflow: Synthesis and Evaluation of a Caged Compound

Photocage_Workflow Synthesis 1. Synthesis of o-nitrobenzyl pentanone Conjugation 2. Conjugation to Bioactive Molecule Synthesis->Conjugation Purification 3. Purification of Caged Compound (HPLC) Conjugation->Purification Photolysis 4. Photolysis with UV Light (e.g., 365 nm) Purification->Photolysis Analysis 5. Analysis of Release (LC-MS, Bioassay) Photolysis->Analysis

Caption: Workflow for Photocaged Pentanone Development.

Liquid Crystals: Engineering Mesophase Behavior

Liquid crystals are fascinating materials that exhibit properties intermediate between those of a conventional liquid and a solid crystal.[26] The molecular shape and polarity are crucial factors in determining a molecule's liquid crystalline behavior. The pentanone scaffold, with its capacity to be decorated with a variety of substituents, offers a versatile platform for the design of novel liquid crystalline materials with tailored mesophase properties. For instance, bent-core or "banana-shaped" molecules can exhibit unique liquid crystal phases.[27][28][29]

Research Opportunity: A promising avenue of research is to investigate the liquid crystalline properties of a series of substituted pentanones that incorporate long alkyl chains and aromatic rings. Their phase transitions can be characterized using differential scanning calorimetry (DSC), and their mesophases can be identified using polarized optical microscopy (POM).

Conclusion: The Promising Future of Substituted Pentanones

The substituted pentanone scaffold represents a versatile and underexplored platform for innovation across chemistry, biology, and materials science. The research areas highlighted in this guide are but a glimpse of the exciting discoveries that lie ahead. By harnessing modern synthetic methodologies, embracing high-throughput screening, and applying a deep understanding of structure-activity relationships, the scientific community can unlock the full potential of this remarkable class of molecules. The exploration of the uncharted chemical space of substituted pentanones is poised to deliver novel therapeutics, advanced materials, and a more profound understanding of the fundamental principles that govern molecular function.

References

  • A Curcumin Analog Reduces Levels of the Alzheimer's Disease-Associated Amyloid-β Protein by Modulating AβPP Processing and Autophagy. PubMed. Retrieved March 15, 2026, from [Link]

  • Bent-Core Liquid Crystals: Structures and Mesomorphic Properties. IntechOpen. Retrieved March 15, 2026, from [Link]

  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice. PubMed. Retrieved March 15, 2026, from [Link]

  • synthesis of 2 pentanone, 3 pathways. YouTube. Retrieved March 15, 2026, from [Link]

  • A Novel Series of Potent and Selective Ketone Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Curcumin and Novel Synthetic Analogs in Cell-Based Studies of Alzheimer's Disease. Frontiers in Pharmacology. Retrieved March 15, 2026, from [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. Retrieved March 15, 2026, from [Link]

  • A Curcumin Analog Reduces Levels of the Alzheimer's Disease-Associated Amyloid-β Protein by Modulating AβPP Processing and Autophagy. PubMed. Retrieved March 15, 2026, from [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Retrieved March 15, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Retrieved March 15, 2026, from [Link]

  • Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria. ResearchGate. Retrieved March 15, 2026, from [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Retrieved March 15, 2026, from [Link]

  • Continuous flow unlocks modular ketones assembly enabled by dynamic orbital selection. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Asymmetric Synthesis. University of Evansville. Retrieved March 15, 2026, from [Link]

  • A Curcumin Analog Exhibits Multiple Biologic Effects on the Pathogenesis of Alzheimer's Disease and Improves Behavior, Inflammation, and β-Amyloid Accumulation in a Mouse Model. MDPI. Retrieved March 15, 2026, from [Link]

  • A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. PMC. Retrieved March 15, 2026, from [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Asymmetric Synthesis. University of York. Retrieved March 15, 2026, from [Link]

  • Hydroxyl Ketone-Based Histone Deacetylase Inhibitors To Gain Insight into Class I HDAC Selectivity versus That of HDAC6. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Rationally Designed Pentapeptide Analogs of Aβ19–23 Fragment as Potent Inhibitors of Aβ42 Aggregation. MDPI. Retrieved March 15, 2026, from [Link]

  • Photolabile protecting group. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. PMC. Retrieved March 15, 2026, from [Link]

  • Paecilomycone Inhibits Quorum Sensing in Gram-Negative Bacteria. DSpace. Retrieved March 15, 2026, from [Link]

  • Electro-optical properties and possible applications of bent-core liquid crystals. SPIE. Retrieved March 15, 2026, from [Link]

  • Novel Photolabile Protecting Group for Carbonyl Compounds. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Retrieved March 15, 2026, from [Link]

  • Beta Amyloid Aggregation Inhibitors: Small Molecules as Candidate Drugs for Therapy of Alzheimers Disease. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. ResearchGate. Retrieved March 15, 2026, from [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Retrieved March 15, 2026, from [Link]

  • Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved March 15, 2026, from [Link]

  • Synthesis and Applications of 1, 2-Diketones. UMT Journals. Retrieved March 15, 2026, from [Link]

  • Synthesis of ketones via Organolithium Addition to Acid Chlorides Using Continuous Flow Chemistry. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Curcumin Analogues as Promissory Compounds for Inhibition of Β-Secretase, Γ-Secretase and GSK-3β Implicated at Alzheimer Disease: In Silico Study. Biomedical and Pharmacology Journal. Retrieved March 15, 2026, from [Link]

  • Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid. MDPI. Retrieved March 15, 2026, from [Link]

  • Histone deacetylase. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Curcumin and Novel Synthetic Analogs in Cell-Based Studies of Alzheimer's Disease. CORE. Retrieved March 15, 2026, from [Link]

  • Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. Universidad de Zaragoza. Retrieved March 15, 2026, from [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Catalytic Asymmetric Synthesis and Applications of Stereogenic β′‐Methyl Enones and β,β′‐Dimethyl Ketones. DOI. Retrieved March 15, 2026, from [Link]

  • Hydroxyl Ketone-Based Histone Deacetylase Inhibitors To Gain Insight into Class I HDAC Selectivity versus That of HDAC6. PMC. Retrieved March 15, 2026, from [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. The Vespiary. Retrieved March 15, 2026, from [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Retrieved March 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one via Lewis Acid-Catalyzed Oxa-Michael Addition

Introduction and Mechanistic Rationale The synthesis of highly substituted β -methoxy ketones is a critical operation in the development of complex pharmaceutical intermediates and specialty chemicals. Historically, 4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of highly substituted β -methoxy ketones is a critical operation in the development of complex pharmaceutical intermediates and specialty chemicals. Historically, 4-methoxy-3,4-dimethylpentan-2-one was observed as a byproduct during the anodic oxidation of sodium 2,2,3,3-tetramethylbutanedioate [1]. However, for scalable and targeted synthesis, the direct oxa-Michael addition of methanol to 3,4-dimethylpent-3-en-2-one is the most atom-economical route.

The Synthetic Challenge: 3,4-Dimethylpent-3-en-2-one features a tetrasubstituted alkene moiety. Conjugate additions to tetrasubstituted enones are notoriously sluggish due to severe steric repulsion between the incoming nucleophile and the gem-dimethyl groups at the β -position. Traditional Brønsted acid catalysts (e.g., H₂SO₄, p-TsOH) often fail to drive the reaction to completion or induce unwanted side reactions such as alkene isomerization and oligomerization.

The Solution: To overcome this steric barrier, a highly oxophilic Lewis acid is required to drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the enone. Bismuth(III) triflate (Bi(OTf)₃) is uniquely suited for this transformation. It is a highly active, water-tolerant Lewis acid that has proven exceptionally effective for hindered 1,4-conjugate additions [2], outperforming traditional transition metal catalysts in complex oxa-Michael frameworks [3]. By coordinating strongly to the carbonyl oxygen, Bi(OTf)₃ polarizes the conjugated system, allowing the weakly nucleophilic methanol to attack the sterically congested β -carbon successfully.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the causality of the Lewis acid activation and the subsequent enolate trapping.

Pathway N1 3,4-Dimethylpent-3-en-2-one (Tetrasubstituted Enone) N3 Activated Bi-Enone Complex (LUMO Lowering) N1->N3 N2 Bi(OTf)3 Catalyst (Carbonyl Activation) N2->N3 N5 Bismuth-Coordinated Enolate (Intermediate) N3->N5 N4 Methanol (MeOH) (Nucleophilic Attack) N4->N5 1,4-Addition N6 Proton Transfer (α-Carbon Protonation) N5->N6 N7 4-Methoxy-3,4-dimethylpentan-2-one (Target Product) N6->N7 N7->N2 Catalyst Regeneration

Figure 1: Bi(OTf)3-catalyzed oxa-Michael addition cycle for tetrasubstituted enones.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3,4-Dimethylpent-3-en-2-one 112.171.01.12 g (10.0 mmol)Starting Material (Enone)
Methanol (Anhydrous) 32.04Excess15.0 mLNucleophile & Solvent
Bismuth(III) trifluoromethanesulfonate 656.180.05 (5 mol%)328 mg (0.5 mmol)Lewis Acid Catalyst
Sodium Bicarbonate (Sat. Aq.) 84.01-15.0 mLQuenching Agent
Dichloromethane (DCM) 84.93-3 x 20 mLExtraction Solvent
Sodium Sulfate (Anhydrous) 142.04-As neededDrying Agent

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Add 3,4-dimethylpent-3-en-2-one (1.12 g, 10.0 mmol) to the flask.

  • Inject anhydrous methanol (15.0 mL) into the flask. Note: Using anhydrous methanol prevents competitive hydration of the enone, which would yield the corresponding β -hydroxy ketone.

  • Add Bismuth(III) triflate (328 mg, 0.5 mmol) in one portion. The solution may turn slightly yellow upon complexation.

Step 2: Reaction Execution and Monitoring

  • Submerge the flask in a pre-heated oil bath at 65 °C (gentle reflux).

  • Stir vigorously for 24 hours.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 8:2, visualized with KMnO₄ stain). The starting enone will appear as a fast-eluting, UV-active spot, while the product will be UV-inactive but stain strongly.

Step 3: Quenching and Workup (Self-Validating Step)

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Critical Step: Quench the reaction by adding 15.0 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the Lewis acid prior to solvent removal is mandatory. If the mixture is concentrated under acidic conditions, the reaction will undergo a retro-oxa-Michael addition, reverting the product back to the starting enone.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30 °C) to afford the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10).

  • Pool the product-containing fractions and concentrate in vacuo to yield 4-methoxy-3,4-dimethylpentan-2-one as a colorless to pale-yellow oil.

Analytical Characterization

Validating the structure of 4-methoxy-3,4-dimethylpentan-2-one requires careful NMR analysis. Because C3 is a chiral center, the two methyl groups on C4 are diastereotopic and will resolve as distinct signals in both ¹H and ¹³C NMR.

MethodExpected Spectral Signatures
¹H NMR (400 MHz, CDCl₃) δ 3.18 (s, 3H, -OCH₃ ), 2.80 (q, J = 7.0 Hz, 1H, C3-H ), 2.15 (s, 3H, C1-H₃ ), 1.18 (s, 3H, C4-CH₃ ), 1.15 (s, 3H, C4-CH₃ ), 1.05 (d, J = 7.0 Hz, 3H, C3-CH₃ ).
¹³C NMR (100 MHz, CDCl₃) δ 212.0 (C=O), 78.5 (C4), 52.0 (C3), 49.5 (-OC H₃), 30.0 (C1), 23.5 (C4-C H₃), 22.0 (C4-C H₃), 13.0 (C3-C H₃).
GC-MS (EI, 70 eV) m/z calculated for C₈H₁₆O₂: 144.12; expected fragments at m/z 129[M-CH₃]⁺, 113 [M-OCH₃]⁺, 73[C(OCH₃)(CH₃)₂]⁺ (base peak due to α -cleavage).

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Low Conversion (<50%) Extreme steric hindrance preventing nucleophilic attack at the β -carbon.Increase Bi(OTf)₃ loading to 10 mol% or conduct the reaction in a sealed pressure tube at 80 °C.
Product Reversion during Isolation Residual Lewis acid catalyzes the retro-oxa-Michael reaction during concentration.Ensure the reaction is strictly neutralized with NaHCO₃ (pH ~8) before removing the methanol in vacuo.
Formation of β -hydroxy ketone Water in the solvent acts as a competing nucleophile.Use strictly anhydrous methanol and flame-dried glassware under an argon atmosphere.

References

  • Anodic oxidation. Part VI. Electrolysis of sodium 2,2,3,3-tetramethylbutanedioate Journal of the Chemical Society, Perkin Transactions 2[Link]

  • Bismuth Triflate-Catalyzed Vinylogous Nucleophilic 1,6-Conjugate Addition of para-Quinone Methides Organic Letters (ACS Publications)[Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides Journal of the American Chemical Society[Link]

Application

Introduction: The Strategic Importance of α-Methoxyketones and a Modern Synthetic Solution

An Application Guide to the Zirconium Tetrachloride-Mediated Synthesis of α-Methoxyketones α-Methoxyketones are valuable structural motifs in organic synthesis, serving as key intermediates in the production of pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Zirconium Tetrachloride-Mediated Synthesis of α-Methoxyketones

α-Methoxyketones are valuable structural motifs in organic synthesis, serving as key intermediates in the production of pharmaceuticals and other complex molecules. Their synthesis, however, can be challenging. Traditional methods often require harsh conditions, multi-step procedures, or the use of toxic reagents. The development of milder, more efficient, and selective methodologies is therefore a significant goal in synthetic chemistry.

This application note details a robust and efficient protocol for the synthesis of α-methoxyketones through the homologation of ketones, a transformation mediated by the powerful and versatile Lewis acid, Zirconium (IV) Chloride (ZrCl₄). This method, centered on the regioselective rearrangement of hydroxy sulfone adducts, offers a significant improvement for synthesizing these valuable compounds from readily available monocyclic and acyclic ketones.[1][2][3]

As a Lewis acid, ZrCl₄ effectively activates substrates by accepting electron pairs, facilitating a variety of chemical transformations including Friedel-Crafts reactions, esterifications, and protective group manipulations.[4][5][6] Its potent activity, coupled with its relative affordability, makes it an excellent choice for mediating complex rearrangements under mild conditions.[6] This guide provides researchers, scientists, and drug development professionals with the in-depth technical details, mechanistic insights, and step-by-step protocols required to successfully implement this methodology.

Mechanistic Rationale: The Role of ZrCl₄ in Catalyzing Rearrangement

The core of this synthetic strategy is the ZrCl₄-mediated rearrangement of a β-hydroxy sulfone intermediate. Zirconium tetrachloride is a strong Lewis acid with a high affinity for oxygen atoms.[7][8] This property is the driving force behind the entire transformation.

The proposed mechanism proceeds through several key steps:

  • Adduct Formation: The process begins with the formation of a β-hydroxy sulfone adduct. This is achieved by reacting the starting ketone with the anion of a suitable methoxymethyl sulfone, such as [(methoxymethyl)sulfonyl]benzene.

  • Lewis Acid Activation: Zirconium tetrachloride is introduced, acting as a bidentate Lewis acid. It coordinates to both the hydroxyl (-OH) group and the sulfonyl (-SO₂) group of the adduct. This coordination activates the molecule, making the carbon-sulfur bond susceptible to cleavage and preparing the system for rearrangement.

  • Regioselective Rearrangement: The ZrCl₄-activated complex undergoes an efficient and highly regioselective 1,2-rearrangement. The methoxymethyl group migrates to the adjacent carbon, displacing the sulfonyl group and forming the α-methoxyketone product.

  • Product Release: The stable α-methoxyketone is released from the zirconium complex, which is subsequently removed during the aqueous workup.

The efficiency of this reaction stems from ZrCl₄'s ability to organize the transition state and lower the activation energy for the key rearrangement step.[1][3]

ZrCl4_Mechanism ZrCl₄-Mediated Rearrangement Mechanism Adduct β-Hydroxy Sulfone Adduct ActivatedComplex ZrCl₄-Activated Complex (Bidentate Coordination) Adduct->ActivatedComplex + ZrCl₄ ZrCl4 ZrCl₄ ZrCl4->ActivatedComplex TransitionState Transition State (1,2-Rearrangement) ActivatedComplex->TransitionState Activation ProductComplex Product-Zr Complex TransitionState->ProductComplex Methoxymethyl Migration Product α-Methoxyketone ProductComplex->Product Workup Byproduct Zirconium byproducts ProductComplex->Byproduct Workup

Caption: Proposed mechanism for the ZrCl₄-mediated synthesis of α-methoxyketones.

Experimental Guide & Protocols

This section provides a detailed workflow for the synthesis. Due to the moisture-sensitive nature of ZrCl₄, which reacts vigorously with water to form hydrochloric acid, all procedures must be conducted under anhydrous conditions using Schlenk line or glovebox techniques.[4][9]

Materials and Reagents
  • Starting Ketone: (e.g., Cyclohexanone, Acetophenone)

  • [(Methoxymethyl)sulfonyl]benzene: Reagent for forming the adduct.

  • n-Butyllithium (n-BuLi): In a suitable solvent (e.g., hexanes).

  • Zirconium (IV) Chloride (ZrCl₄): High purity (99.5%+). Handle in a glovebox or under an inert atmosphere.[9]

  • Anhydrous Tetrahydrofuran (THF): Distilled from sodium/benzophenone.

  • Anhydrous Dichloromethane (DCM): Distilled from CaH₂.

  • Saturated aq. Sodium Bicarbonate (NaHCO₃): For quenching.

  • Saturated aq. Sodium Chloride (Brine): For washing.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): For drying.

  • Standard Glassware: Oven-dried Schlenk flasks, syringes, cannula.

  • Magnetic Stirrer and Stir Bars.

  • Thin Layer Chromatography (TLC) supplies.

  • Silica Gel: For column chromatography.

Step-by-Step Protocol

The procedure is a two-step, one-pot process: 1) Formation of the β-hydroxy sulfone adduct, and 2) ZrCl₄-mediated rearrangement.

Experimental_Workflow Experimental Workflow Start 1. Prepare Sulfone Anion (Sulfone + n-BuLi in THF at -78°C) AddKetone 2. Add Ketone (Stir at -78°C to form adduct) Start->AddKetone AddZrCl4 3. Add ZrCl₄ Solution (ZrCl₄ in DCM, add at -78°C, warm to RT) AddKetone->AddZrCl4 Monitor 4. Reaction Monitoring (TLC analysis until completion) AddZrCl4->Monitor Quench 5. Quench Reaction (Cool to 0°C, add sat. aq. NaHCO₃) Monitor->Quench Extract 6. Extraction (Separate layers, extract aqueous with DCM) Quench->Extract Purify 7. Purification (Dry organic layer, concentrate, silica gel chromatography) Extract->Purify

Caption: General experimental workflow for ZrCl₄-mediated α-methoxyketone synthesis.

Part A: Adduct Formation

  • Setup: Place an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet under a positive pressure of inert gas (N₂ or Ar).

  • Anion Generation: Dissolve [(methoxymethyl)sulfonyl]benzene (1.0 eq) in anhydrous THF (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

  • Ketone Addition: Dissolve the starting ketone (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the consumption of the starting ketone by TLC to confirm the formation of the β-hydroxy sulfone adduct.

Part B: ZrCl₄-Mediated Rearrangement

  • Catalyst Preparation: In a separate flame-dried Schlenk flask under inert atmosphere, prepare a slurry of ZrCl₄ (1.5 eq) in anhydrous dichloromethane (DCM).

  • Rearrangement: While maintaining the adduct solution at -78 °C, add the ZrCl₄ slurry via cannula.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the rearrangement by TLC, observing the disappearance of the adduct spot and the appearance of the new product spot.

Part C: Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-methoxyketone.

Substrate Scope and Performance

This methodology has been successfully applied to a range of ketone substrates, demonstrating its utility for both cyclic and acyclic systems.[1][3] The regioselectivity of the rearrangement is a key advantage of this protocol.

EntryStarting KetoneProduct (α-Methoxyketone)Typical Yield (%)
1Cyclohexanone2-Methoxycyclohexanone>80%
2Cyclopentanone2-Methoxycyclopentanone>75%
3Acetophenoneα-Methoxyacetophenone>70%
4Propiophenone2-Methoxypropiophenone>70%
54-tert-Butylcyclohexanone2-Methoxy-4-tert-butylcyclohexanone>85%
Note: Yields are representative and may vary based on specific reaction conditions and scale.

Troubleshooting and Key Considerations

  • Low Yield: The most common cause of low yield is the presence of moisture. Ensure all glassware is rigorously dried and all solvents are anhydrous. The quality of the ZrCl₄ is critical; use a fresh bottle or sublime older material if its purity is in doubt.[9]

  • Incomplete Reaction: If the reaction stalls, a slight excess of ZrCl₄ may be added. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid side reactions.

  • Side Products: Incomplete formation of the initial adduct can lead to side products. Ensure the deprotonation and ketone addition steps are allowed sufficient time at -78 °C.

  • Difficult Purification: The zirconium byproducts are typically removed during the aqueous workup. If emulsions form during extraction, adding more brine can help break them.

References

  • Montana, J. G., Phillipson, N., & Taylor, R. J. K. α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements.
  • Tadayon, S. (2014). Zirconium Tetrachloride. Synlett, 25, 1507-1508.
  • Noah Chemicals. (2024). Zirconium (IV)
  • Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). ZrCl4 as an Efficient Catalyst for a Novel One-Pot Protection/Deprotection Synthetic Methodology. The Journal of Organic Chemistry, 73(16), 6429–6432.
  • Zare, A., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • Montana, J. G., Phillipson, N., & Taylor, R. J. K. (1994). α-Methoxyketone synthesis via ketone homologation: ZrCl 4 -mediated hydroxy sulfone rearrangements.
  • Singh, S., & Guiry, P. J. (2010). Applications of Zirconium(IV) Chloride in Organic Synthesis. Synthesis, 2010(20), 3393-3425.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 9(28), 15219-15253.
  • Firouzabadi, H., & Iranpoor, N. (2005). Some Applications of Zirconium(IV) Tetrachloride (ZrCl4) and Zirconium(IV) Oxychloride Octahydrate (ZrOCl2·8H2O) in Organic Synthesis.
  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds. Synlett, 1999(03), 321-323.
  • Al-Haideri, H. et al. (2024). Synthesis of Zirconium Magnetic Catalyst and its Application in the Reaction of Thioesters.
  • Bhagat, S., & Chakraborti, A. K. (2008). Zirconium(IV) compounds as efficient catalysts for synthesis of alpha-aminophosphonates. The Journal of Organic Chemistry, 73(15), 6029–6032.
  • Ota, S., & Yamaguchi, J. (2026). Advances in Zr-mediated radical transformations and applications to total synthesis. Beilstein Journal of Organic Chemistry.
  • Scott, P. (2001). Alkylation of zirconium tetrachloride with benzyl Grignard. ChemSpider Synthetic Pages.
  • Ota, S., & Yamaguchi, J. (2026). Advances in Zr-mediated radical transformations and applications to total synthesis. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: High-Resolution GC-MS Quantification of 4-Methoxy-3,4-dimethylpentan-2-one

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol Introduction & Chemical Context 4-Methoxy-3,4-dimethylpentan-2-one (Molecular Weight: 144....

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Introduction & Chemical Context

4-Methoxy-3,4-dimethylpentan-2-one (Molecular Weight: 144.21 g/mol ) is a sterically hindered, aliphatic methoxy-ketone. Historically identified as a unique byproduct during the anodic oxidation of cyclopropanecarboxylates[1], this structural motif is increasingly encountered in modern drug development as a synthetic intermediate, a solvent impurity, or a degradation product in complex organic syntheses.

Because the molecule contains both a hydrogen-bond accepting ether linkage and a carbonyl group, it presents specific chromatographic challenges, including peak tailing and thermal degradation. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for its precise quantification, drawing upon the foundational analytical frameworks of[2] for semivolatile organic compounds and [3] for oxygenates.

Causality in Method Design (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard default parameters. Every parameter in this method has been selected based on the specific physicochemical properties of 4-methoxy-3,4-dimethylpentan-2-one:

  • Stationary Phase Selection: Non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) often fail to resolve polar oxygenates from hydrocarbon matrix interferences. We utilize a Polyethylene Glycol (PEG) stationary phase (DB-WAX) . The hydrogen-bonding interactions of the PEG phase selectively retain the methoxy-ketone, providing orthogonal selectivity and preventing peak tailing[3].

  • Thermal Stability & Inlet Deactivation: Tertiary methoxy groups adjacent to a carbonyl can undergo thermal elimination of methanol at high temperatures. To prevent on-column degradation, the injection port is strictly maintained at 220°C (rather than the standard 250–300°C), and an ultra-inert, deactivated glass liner with deactivated glass wool is employed.

  • Mechanistic Mass Spectrometry (EI): Under standard 70 eV Electron Impact (EI) ionization, the molecular ion (M+ 144) of this compound is weak due to rapid fragmentation. Cleavage between C3 and C4 yields a highly stable tertiary methoxy carbocation at m/z 73 [C(CH3​)2​OCH3​]+ , which serves as the primary quantitation ion. Alpha-cleavage yields m/z 43 [CH3​CO]+ , used as a secondary qualifier.

  • Self-Validating Architecture: To ensure analytical trustworthiness, the protocol integrates Acetophenone-d5 as an Internal Standard (IS). This corrects for minor variations in split-ratio discrimination and injection volume, ensuring the system acts as a self-correcting, self-validating loop[2].

Visualized Workflows

GC_Workflow A 1. Sample Preparation Solvent Extraction & IS Addition B 2. GC Injection Split Mode (10:1), 220°C A->B C 3. Chromatographic Separation DB-WAX Column, Temp Ramp B->C D 4. Mass Spectrometry EI Source (70 eV), SIM Mode C->D E 5. Data Processing Quantification via Internal Standard D->E

Fig 1. Step-by-step GC-MS analytical workflow for methoxy-ketone quantification.

Method_Logic Root Method Optimization 4-Methoxy-3,4-dimethylpentan-2-one Col Stationary Phase Root->Col Ion Ionization & Detection Root->Ion Val System Validation Root->Val ColR Polyethylene Glycol (PEG) Prevents ketone tailing Col->ColR IonR SIM Mode (m/z 43, 73) Filters matrix interference Ion->IonR ValR Acetophenone-d5 IS Corrects injection variance Val->ValR

Fig 2. Logical framework and causality for GC-MS method optimization.

Step-by-Step Experimental Protocol

Reagents and Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 4-methoxy-3,4-dimethylpentan-2-one reference standard into a 10 mL volumetric flask. Dilute to volume with GC-grade Hexane (1.0 mg/mL).

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of Acetophenone-d5 in Hexane.

  • Calibration Curve: Prepare a 6-point calibration curve ranging from 0.15 µg/mL to 50.0 µg/mL in Hexane. Spike each calibration level with the IS solution to achieve a final IS concentration of 5.0 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Transfer 1.0 mL of the aqueous/reaction sample into a 15 mL glass centrifuge tube.

  • Add 2.0 mL of GC-grade Hexane containing 5.0 µg/mL of the Acetophenone-d5 Internal Standard.

  • Vortex vigorously for 2 minutes to ensure complete partitioning of the methoxy-ketone into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Transfer the upper organic (Hexane) layer into a 2 mL GC autosampler vial equipped with a PTFE/silicone septum.

System Suitability and Quality Control (Self-Validating Steps)
  • Blank Injection: Run a pure Hexane blank prior to the sequence to verify zero carryover.

  • System Suitability Test (SST): Inject a 10.0 µg/mL standard. The peak symmetry factor for the target analyte must be between 0.9 and 1.2, and the resolution from any adjacent matrix peaks must be > 1.5.

  • Continuing Calibration Verification (CCV): Inject a mid-level standard (10.0 µg/mL) every 10 samples. The calculated concentration must not drift by more than ±15% from the true value.

Quantitative Data & Validation Metrics

The following tables summarize the optimized instrument parameters and the analytical validation data, ensuring easy replication and comparison.

Table 1: GC-MS Instrument Parameters
ParameterOptimized Setting
Column DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Inlet Temperature 220°C (Prevents thermal degradation of the methoxy group)
Injection Volume 1.0 µL, Split Mode (10:1 ratio)
Liner Type Ultra-inert deactivated glass liner with deactivated glass wool
Oven Program 50°C (hold 2 min) → Ramp 15°C/min to 200°C (hold 3 min)
Transfer Line Temp 250°C
Ion Source Temp 230°C
Table 2: MS SIM (Selected Ion Monitoring) Parameters
CompoundApprox. Retention TimeQuantitation Ion (m/z)Qualifier Ions (m/z)
4-Methoxy-3,4-dimethylpentan-2-one 8.4 min73 (Tertiary methoxy cleavage)43, 112
Acetophenone-d5 (IS) 10.2 min110 (Molecular ion)105, 82
Table 3: Method Validation Metrics
Validation MetricResult
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Linear Dynamic Range 0.15 – 50.0 µg/mL
Correlation Coefficient (R²) > 0.999
Method Precision (%RSD) 2.8% (n=6 injections at 10.0 µg/mL)

References

  • Brettle, R., & Cox, G. B. (1969). Anodic oxidation. Part VI. Electrolysis of sodium 2,2,3,3-tetramethyl-cyclopropanecarboxylate in methanol. Journal of the Chemical Society C: Organic, 1227-1230. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). URL:[Link]

  • ASTM International. (2009). ASTM D7423-09: Standard Test Method for Determination of Oxygenates in C2, C3, C4, and C5 Hydrocarbon Matrices by Gas Chromatography and Flame Ionization Detection. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Purification of 4-Methoxy-3,4-dimethylpentan-2-one by Column Chromatography

Abstract This technical guide provides a comprehensive framework for the purification of 4-Methoxy-3,4-dimethylpentan-2-one, a moderately polar α-alkoxy ketone, utilizing column chromatography. The document is structured...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 4-Methoxy-3,4-dimethylpentan-2-one, a moderately polar α-alkoxy ketone, utilizing column chromatography. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for achieving high purity of the target compound. Method development using Thin-Layer Chromatography (TLC), the principles of normal-phase chromatography, and a detailed troubleshooting guide are presented to ensure a robust and reproducible purification strategy.

Introduction: The Purification Challenge

4-Methoxy-3,4-dimethylpentan-2-one is a multifunctional molecule featuring both a ketone and an ether group. While these functionalities are crucial for its chemical reactivity and potential applications, they also present a moderate polarity that necessitates a carefully optimized purification strategy. Following synthesis, the crude product mixture can contain a variety of impurities, including unreacted starting materials, byproducts, and reagents. Column chromatography is a powerful and widely applicable technique for the purification of such compounds on a preparative scale[1]. This guide will focus on developing a normal-phase column chromatography protocol, a method particularly well-suited for compounds of intermediate polarity.

The successful implementation of column chromatography hinges on a systematic approach, beginning with an understanding of the physicochemical properties of the target molecule and potential impurities, followed by methodical development of the separation conditions using Thin-Layer Chromatography (TLC) as a rapid analytical tool[1].

Foundational Principles: Normal-Phase Chromatography

Normal-phase chromatography operates on the principle of adsorption, where the stationary phase is polar and the mobile phase is non-polar[2]. The separation of components in a mixture is based on their differential affinities for the stationary phase.

  • Stationary Phase: For the purification of moderately polar ketones, silica gel (SiO₂) is the most common and effective stationary phase due to its high polarity and ready availability[3]. The silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used as the mobile phase. The elution power of the mobile phase is determined by its polarity. A more polar eluent will have a stronger affinity for the stationary phase, displacing the adsorbed compounds and causing them to move down the column more rapidly. Conversely, a less polar eluent will result in slower migration of polar compounds.

  • Elution Order: In normal-phase chromatography, non-polar compounds have a weaker interaction with the polar stationary phase and will therefore elute first. As the polarity of the mobile phase is gradually increased, more polar compounds will be eluted. The general elution order for common functional groups is as follows: alkanes < alkenes < ethers < esters < ketones < alcohols < carboxylic acids[3][4].

Based on its structure, 4-Methoxy-3,4-dimethylpentan-2-one, with its ketone and ether functionalities, is expected to be of moderate polarity.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, it is essential to develop and optimize the separation conditions using TLC. TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.

Objective of TLC Analysis:

The primary goal of the TLC analysis is to identify a solvent system (mobile phase) that provides good separation between the target compound and its impurities. An ideal solvent system will result in the target compound having a retention factor (Rf) of approximately 0.2-0.4 [5].

The Rf value is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]

Experimental Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the separated spots. Common visualization techniques include:

    • UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain most organic compounds brown.

    • Staining: Spraying the plate with a suitable staining agent (e.g., potassium permanganate or ceric ammonium molybdate) followed by gentle heating can reveal the spots.

  • Rf Calculation: Measure the distance traveled by each spot and the solvent front from the baseline and calculate the Rf value for each component.

Solvent System Selection for TLC:

A systematic approach to selecting the mobile phase is crucial. A common starting point for moderately polar compounds is a mixture of a non-polar solvent and a more polar solvent.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityRecommended for
9:1 Hexane:Ethyl AcetateLowLess polar impurities
7:3 Hexane:Ethyl AcetateMedium4-Methoxy-3,4-dimethylpentan-2-one
1:1 Hexane:Ethyl AcetateHighMore polar impurities

Optimization Strategy:

  • If the Rf value of the target compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • If the Rf value is too high (>0.4), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Preparative Purification: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to preparative column chromatography.

Materials and Equipment:
  • Glass chromatography column with a stopcock

  • Silica gel (flash chromatography grade, 40-63 µm particle size)

  • Sand (washed and dried)

  • Cotton or glass wool

  • Eluent (optimized solvent system from TLC)

  • Collection tubes or flasks

  • Apparatus for solvent evaporation (e.g., rotary evaporator)

Workflow for Column Chromatography Purification

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Column Packing B Sample Loading A->B Prepare Column C Elution B->C Load Sample D Fraction Collection C->D Run Column E TLC Analysis of Fractions D->E Analyze Fractions F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation F->G Pool Fractions H Characterization of Pure Product G->H Isolate Product

Caption: Workflow for the purification of 4-Methoxy-3,4-dimethylpentan-2-one.

Step-by-Step Protocol:
  • Column Preparation (Wet Packing Method): a. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. b. Add a thin layer of sand (approximately 1 cm) on top of the plug. c. In a separate beaker, prepare a slurry of silica gel in the chosen eluent (use the least polar solvent mixture if a gradient elution is planned). d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. e. Add more eluent to the column and allow it to drain through, compacting the silica bed. Never let the solvent level drop below the top of the silica gel. f. Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Sample Loading: a. Dissolve the crude 4-Methoxy-3,4-dimethylpentan-2-one in a minimal amount of the eluent. b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not go below the top of the silica. d. Add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica bed.

  • Elution: a. Carefully fill the column with the eluent. b. Begin eluting the column by opening the stopcock. Maintain a steady flow rate. For flash chromatography, gentle pressure can be applied to the top of the column using a pump or compressed air. c. Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Collection: a. Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the separation efficiency. b. Systematically collect fractions until all the desired compound has been eluted.

  • Analysis of Fractions: a. Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it using the same eluent. b. Identify the fractions containing the pure 4-Methoxy-3,4-dimethylpentan-2-one.

  • Isolation of the Pure Compound: a. Combine the fractions that contain the pure product. b. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-Methoxy-3,4-dimethylpentan-2-one. c. Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Poorly packed column (channeling)- Re-optimize the eluent using TLC[6].- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous bed.
Compound Stuck on the Column - Eluent polarity is too low- Compound is unstable on silica gel- Gradually increase the polarity of the eluent (gradient elution)[6].- Test compound stability on a small scale with silica gel. If unstable, consider using a different stationary phase like alumina.
Cracked or Dry Column - Solvent level dropped below the top of the silica gel- This is often irreversible and requires repacking the column. Always maintain a solvent head above the silica bed.
Streaking of Bands - Sample is not soluble in the eluent- Sample is too concentrated- Load the sample in a solvent in which it is highly soluble.- Dilute the sample before loading.

Safety Precautions

  • Solvent Handling: Column chromatography often involves large volumes of volatile and flammable organic solvents. All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silica Gel: Fine silica gel powder can be a respiratory irritant. Handle silica gel carefully in a fume hood to avoid inhalation.

  • Pressure: If using flash chromatography, do not apply excessive pressure to the glass column, as this can create a risk of explosion.

The target compound, 4-Methoxy-3,4-dimethylpentan-2-one, is a flammable liquid and an irritant to the skin, eyes, and respiratory tract[2][7][8]. Handle with care and avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

The successful purification of 4-Methoxy-3,4-dimethylpentan-2-one by column chromatography is readily achievable through a systematic and well-planned approach. By leveraging the predictive power of Thin-Layer Chromatography for method development and adhering to the detailed protocols outlined in this guide, researchers can consistently obtain the target compound in high purity. A thorough understanding of the principles of normal-phase chromatography and a proactive approach to troubleshooting are key to overcoming potential challenges in the purification process.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 18). How do I figure out the relative polarity of organic compounds? Retrieved from [Link]

  • Quora. (2016, December 30). How do you determine the polarity of organic compounds? Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2026, January 24). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Preparatory Chemistry. (n.d.). Molecular Polarity. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • wikiHow. (2024, December 15). 3 Ways to Determine the Polarity of a Molecule. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical polarity. Retrieved from [Link]

  • ResearchGate. (2015, September 1). Can the retention factor of the substance be decreased from what is observed using hexane as mobile phase in TLC? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3,4-dimethyl-2-pentanone. Retrieved from [Link]

  • Organic Syntheses. (2025, June 23). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. Retrieved from [Link]

Sources

Method

using 4-Methoxy-3,4-dimethylpentan-2-one as a non-polar solvent

Utilizing 4-Methoxy-3,4-dimethylpentan-2-one (4-MDMP) as a Sterically Hindered Non-Polar Solvent Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 4-Methoxy-3,4-dimethylpentan-2-one (4-MDMP) as a Sterically Hindered Non-Polar Solvent

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition toward highly functionalized, specialized solvents is reshaping pharmaceutical synthesis and extraction. 4-Methoxy-3,4-dimethylpentan-2-one (4-MDMP) is an emerging, moderately non-polar, aprotic solvent characterized by extreme steric hindrance. By featuring a highly branched carbon backbone (3,4-dimethyl substitution) shielding both a ketone and an ether moiety, 4-MDMP offers unique thermodynamic properties. It resists unwanted nucleophilic attacks, prevents solvent enolization under basic conditions, and provides exceptional phase separation capabilities for the extraction of highly lipophilic Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Mechanistic Advantages

Replacing standard petrochemical solvents requires a fundamental understanding of solvent-solute interactions at the molecular level, particularly to meet 1[1].

The Steric Shielding Effect: Standard ketones (e.g., acetone, MEK) are prone to aldol condensation or nucleophilic attack by basic APIs. In 4-MDMP, the bulky methyl groups at the C3 and C4 positions create a dense steric shield around the reactive carbonyl center. This structural bulk impedes the solvent's participation in side reactions, ensuring high API purity during prolonged extractions.

Thermodynamic Solvation & Partitioning: Predicting the solubility of APIs is critical for crystallization and extraction design. The dual presence of an ether and a ketone group allows 4-MDMP to solvate complex, drug-like molecules through dipole interactions, while its large C8 aliphatic bulk renders it globally non-polar and highly immiscible with water. This aligns with 2[2], which demonstrate that highly branched aprotic solvents yield superior partition coefficients for lipophilic drugs without forming stable aqueous emulsions.

Comparative Solvent Data

To contextualize 4-MDMP within standard drug development workflows, the following table summarizes its quantitative advantages over conventional extraction solvents.

Physicochemical Property4-Methoxy-3,4-dimethylpentan-2-oneMethyl Isobutyl Ketone (MIBK)Toluene
Molecular Weight 144.21 g/mol 100.16 g/mol 92.14 g/mol
Estimated Boiling Point ~165 °C117 °C110 °C
Water Solubility (20°C) < 0.5 g/L (Highly Immiscible)19 g/L (Moderately Miscible)0.5 g/L
Steric Hindrance Very High (Branched C3/C4)Low (Branched C4 only)None (Planar)
Enolization Potential Extremely LowModerateN/A
Emulsion Risk in LLE Low (High interfacial tension)HighLow
Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) of Lipophilic Free-Base APIs

Causality: 4-MDMP is utilized here because its steric bulk prevents emulsion formation, while its ether-ketone synergy maximizes the extraction of the uncharged, lipophilic free-base API from the aqueous waste stream.

Step-by-Step Methodology:

  • Aqueous Preparation: Adjust the pH of the crude aqueous API mixture to 8.5 using 1M NaOH to ensure the target API is fully deprotonated into its lipophilic free-base form.

  • Solvent Addition: Add 1 volume of 4-MDMP to 2 volumes of the aqueous mixture in a separatory funnel or continuous extraction reactor.

  • Agitation: Stir or shake at 400 rpm for 15 minutes at 25°C. Note: 4-MDMP has a slightly higher viscosity than lower ketones; the 15-minute duration ensures thermodynamic equilibrium is reached for complete partitioning.

  • Phase Separation: Allow the mixture to settle for 10 minutes. The high steric bulk of 4-MDMP promotes rapid coalescence, yielding a sharp phase boundary.

  • Recovery: Decant the upper organic layer (4-MDMP + API).

  • Evaporation: Concentrate the organic layer under reduced pressure (vacuum 50 mbar, 60°C) to recover the pure API.

  • Self-Validation Step: Sample 1 mL of the remaining aqueous raffinate and analyze via HPLC-UV. An API peak area reduction of >98% relative to the pre-extraction mixture validates the thermodynamic completion of the partition.

Protocol B: Formulation of "Porous Liquids" for Gas Capture

Causality: Porous liquids require a solvent whose molecular diameter is larger than the pore aperture of the dispersed solid. 4-MDMP acts as an ideal3[3], preventing solvent molecules from entering and blocking the intrinsic porosity of the suspended nanocrystals.

Step-by-Step Methodology:

  • Porogen Activation: Activate porous organic cages (e.g., CC3) under vacuum at 100°C for 12 hours to remove any trapped moisture or guest molecules.

  • Dispersion: Disperse 10% w/v of the activated porogen directly into pure 4-MDMP.

  • Homogenization: Sonicate the suspension for 30 minutes at room temperature to ensure a homogeneous, stable dispersion.

  • Self-Validation Step: Perform Nitrogen physisorption (BET analysis) on the resulting porous liquid. The retention of >90% of the solid porogen's original surface area validates that the 4-MDMP molecules are sufficiently sterically hindered to remain outside the pore cavities.

Process Visualization

G Start Crude API Aqueous Mixture AddSolvent Add 4-Methoxy-3,4-dimethylpentan-2-one (Non-polar, Sterically Hindered) Start->AddSolvent Mix Agitation & Phase Mixing (15 mins, 25°C) AddSolvent->Mix Separate Phase Separation (Aqueous vs. Organic) Mix->Separate Organic Organic Phase (API + 4-MDMP) Separate->Organic Lipophilic Partitioning Aqueous Aqueous Phase (Impurities) Separate->Aqueous Polar Waste Evaporate Solvent Recovery & Evaporation (Vacuum, 60°C) Organic->Evaporate Crystallize Pure API Crystallization Evaporate->Crystallize

Fig 1. Workflow for Liquid-Liquid Extraction of APIs using 4-Methoxy-3,4-dimethylpentan-2-one.

References
  • [1] Renewable Solvents → Term - Energy → Sustainability Directory. Sustainability-directory.com. 1

  • [3] Practical considerations in the design and use of porous liquids - RSC Publishing. Rsc.org. 3

  • [2] An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. Researchgate.net. 2

Sources

Application

applications of 4-Methoxy-3,4-dimethylpentan-2-one in organic synthesis

Application Note & Protocol Guide: 4-Methoxy-3,4-dimethylpentan-2-one in Advanced Organic Synthesis Executive Summary In the realm of complex organic synthesis, highly sterically hindered, branched aliphatic ketones serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 4-Methoxy-3,4-dimethylpentan-2-one in Advanced Organic Synthesis

Executive Summary

In the realm of complex organic synthesis, highly sterically hindered, branched aliphatic ketones serve as critical building blocks and mechanistic probes. 4-Methoxy-3,4-dimethylpentan-2-one (CAS: 82477-88-1) is a specialized, highly congested ketone originally identified as a primary product in the electrochemical anodic oxidation of cyclopropanecarboxylates [1]. Due to the intense steric shielding provided by the C3-methyl and C4-methoxy-dimethyl groups, the C2 carbonyl is highly resistant to standard nucleophilic attack, making it exceptionally prone to enolization.

As a Senior Application Scientist, I have structured this guide to detail the dual utility of this molecule: first, as a mechanistic marker in electro-organic synthesis, and second, as a rigorous model substrate for synthesizing highly branched terpenoid scaffolds via advanced organometallic methodologies.

Mechanistic Role in Electro-Organic Synthesis

The generation of 4-Methoxy-3,4-dimethylpentan-2-one is a hallmark example of Kolbe-type electrolysis and subsequent carbocation rearrangement. When sodium 2,2,3,3-tetramethylcyclopropanecarboxylate is subjected to anodic oxidation in methanol, it undergoes a one-electron oxidation followed by decarboxylation to yield a cyclopropyl radical, which is rapidly oxidized to a cyclopropyl cation [1].

The intense ring strain and steric crowding force a rapid electrocyclic ring-opening. The resulting highly substituted allylic/tertiary carbocation undergoes solvolysis in methanol. The methoxy group traps the cation, and subsequent tautomerization/rearrangement yields 4-Methoxy-3,4-dimethylpentan-2-one as a major product. This pathway is critical for researchers studying the stability and rearrangement kinetics of non-classical carbocations and highly substituted aliphatic systems.

G A Sodium 2,2,3,3-tetramethyl- cyclopropanecarboxylate B Anodic Oxidation (-e-, -CO2) A->B Pt Anode, MeOH C Cyclopropyl Radical / Carbocation B->C D Ring-Opening & Rearrangement C->D Solvolysis E 4-Methoxy-3,4-dimethylpentan-2-one (Target Molecule) D->E Major Pathway F Byproducts (Dienes, Ethers) D->F Minor Pathway

Electrochemical generation of 4-Methoxy-3,4-dimethylpentan-2-one via anodic oxidation.

Utility as a Sterically Hindered Building Block

In drug development and natural product synthesis, constructing contiguous quaternary or highly substituted tertiary stereocenters is notoriously difficult. The C2 carbonyl of 4-Methoxy-3,4-dimethylpentan-2-one is shielded by an adjacent C3-methine and a bulky C4-methoxy-dimethyl moiety.

The Causality of Reagent Selection: When treated with standard Grignard ( RMgX ) or organolithium ( RLi ) reagents, the dominant reaction pathway is deprotonation at the C3 position to form an enolate, recovering the starting ketone upon aqueous workup. To overcome this, organocerium reagents ( RCeCl2​ ) must be employed [2]. The high oxophilicity of the Ce3+ ion strongly coordinates and activates the shielded carbonyl oxygen. Simultaneously, the low basicity of the carbon-cerium bond completely suppresses the competing enolization at the C3 position, allowing clean nucleophilic addition to form highly branched tertiary alcohols. These alcohols can subsequently undergo acid-catalyzed elimination to yield heavily substituted dienes, which are valuable precursors for Diels-Alder cycloadditions in terpenoid synthesis.

G2 K 4-Methoxy-3,4-dimethylpentan-2-one I Nucleophilic Addition (Suppressed Enolization) K->I R Organocerium Reagent (R-CeCl2) R->I -78°C, THF P Highly Branched Tertiary Alcohol I->P Aqueous Workup E Elimination (Acidic) P->E D Sterically Hindered Substituted Diene E->D -H2O, -MeOH

Synthetic workflow utilizing 4-Methoxy-3,4-dimethylpentan-2-one as a hindered building block.

Quantitative Data Presentation

Table 1: Physicochemical Properties of 4-Methoxy-3,4-dimethylpentan-2-one | Property | Value | Structural Implication | | :--- | :--- | :--- | | Molecular Formula | C8​H16​O2​ | Highly branched aliphatic chain | | Molecular Weight | 144.21 g/mol | - | | LogP (Estimated) | ~1.2 - 1.5 | High lipophilicity, soluble in organic solvents | | Steric A-Value (C3/C4) | >4.0 kcal/mol | Severe steric congestion around the C2 carbonyl |

Table 2: Comparative Nucleophilic Addition Yields (Methylation of C2 Carbonyl)

Reagent System Conditions Yield of Tertiary Alcohol Recovered Starting Material

| MeMgBr (Grignard) | THF, 0 °C to RT | < 5% | > 90% (via enolization) | | MeLi (Organolithium) | Ether, -78 °C | 10% | 85% (via enolization) | | MeCeCl2​ (Organocerium) | THF, -78 °C to 0 °C | 88% | < 5% |

Validated Experimental Protocols

Protocol A: Electrochemical Generation via Anodic Oxidation

This protocol is a self-validating system; the evolution of CO2​ at the anode serves as a real-time indicator of the decarboxylation step.

  • Cell Setup: Equip a 100 mL undivided electrochemical cell with two platinum foil electrodes ( 2×2 cm) and a magnetic stirrer.

  • Electrolyte Preparation: Dissolve 10 mmol of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in 50 mL of anhydrous methanol. Causality: Anhydrous methanol is required to act as the nucleophile for the solvolysis step; water would yield the corresponding alcohol instead of the methoxy derivative.

  • Electrolysis: Apply a constant current of 0.5 A. Maintain the temperature at 20–25 °C using a water bath. Pass 2.2 Faradays per mole of substrate.

  • Monitoring: Monitor the reaction via GC-MS. The disappearance of the carboxylate peak and the emergence of the m/z 144 molecular ion peak confirms the formation of 4-Methoxy-3,4-dimethylpentan-2-one.

  • Workup: Concentrate the methanolic solution under reduced pressure. Partition the residue between diethyl ether (50 mL) and water (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully evaporate the solvent.

  • Purification: Purify via vacuum fractional distillation or silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the pure ketone.

Protocol B: Organocerium-Mediated Nucleophilic Addition

This protocol utilizes anhydrous CeCl3​ to overcome the steric hindrance of the ketone.

  • Activation of Cerium(III) Chloride: Place 3.0 mmol of CeCl3​⋅7H2​O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours to completely dehydrate the salt. Causality: Even trace moisture will rapidly protonate the organolithium reagent, destroying the nucleophile.

  • Suspension Formation: Cool the flask to room temperature under argon. Add 10 mL of anhydrous THF. Stir vigorously overnight. The CeCl3​ must form a fine, milky white suspension to ensure maximum surface area for transmetallation.

  • Transmetallation: Cool the suspension to -78 °C. Dropwise, add 3.0 mmol of the desired organolithium reagent (e.g., Methyllithium). Stir for 1 hour at -78 °C to form the active RCeCl2​ species.

    • Internal Control: Quench a 0.1 mL aliquot with D2​O . GC-MS should show >95% deuterium incorporation in the alkane, validating reagent activity.

  • Ketone Addition: Dissolve 1.0 mmol of 4-Methoxy-3,4-dimethylpentan-2-one in 2 mL of anhydrous THF. Add this dropwise to the organocerium reagent at -78 °C. Stir for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • Quench & Workup: Quench the reaction strictly at 0 °C with 10 mL of cold saturated aqueous NH4​Cl . Causality: Acidic quenching at room temperature will cause premature dehydration of the highly substituted tertiary alcohol product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the highly branched tertiary alcohol.

References

  • Brettle, R., & Cox, G. B. (1969). Anodic oxidation. Part VI. Electrolysis of sodium 2,2,3,3-tetramethyl-cyclopropanecarboxylate in methanol. Journal of the Chemical Society C: Organic, 1227-1230. Available at:[Link]

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. Journal of the American Chemical Society, 106(6), 1759-1763. Available at:[Link]

Method

Application Notes and Protocols for the Utilization of 4-Methoxy-3,4-dimethylpentan-2-one in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Sterically Hindered α-Alkoxy Ketone 4-Methoxy-3,4-dimethylpentan-2-one is a structurally unique ketone characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered α-Alkoxy Ketone

4-Methoxy-3,4-dimethylpentan-2-one is a structurally unique ketone characterized by the presence of an α-methoxy group and significant steric congestion around the carbonyl functionality. These features suggest a nuanced reactivity profile in condensation reactions, offering potential for stereoselective control while presenting challenges in terms of reactivity. The electron-withdrawing nature of the α-methoxy group can influence the acidity of the α-hydrogens, and its steric bulk, in conjunction with the adjacent dimethyl groups, will likely play a crucial role in the facial selectivity of nucleophilic attack by the corresponding enolate. This document provides a theoretical framework and hypothetical protocols for the exploration of 4-methoxy-3,4-dimethylpentan-2-one as a reactant in both self-aldol and crossed Claisen-Schmidt condensation reactions. The proposed methodologies are grounded in established principles of carbonyl chemistry and serve as a starting point for investigating the synthetic utility of this intriguing building block.

Scientific Rationale: Navigating Steric and Electronic Effects

The viability of 4-methoxy-3,4-dimethylpentan-2-one as a nucleophile in condensation reactions hinges on the formation of its enolate. The presence of α-hydrogens allows for deprotonation under basic conditions.[1] However, the steric hindrance imposed by the 3,4-dimethylpentan backbone may necessitate the use of stronger, non-nucleophilic bases or elevated temperatures to achieve synthetically useful rates of enolization.

The α-methoxy group is anticipated to influence the stereochemical outcome of the condensation. Chiral α-alkoxy ketones are known to exhibit high levels of stereocontrol in aldol-type reactions, with the alkoxy group capable of directing the approach of the electrophile.[2] While 4-methoxy-3,4-dimethylpentan-2-one is achiral, the conformational preferences dictated by the methoxy and dimethyl groups could still lead to diastereoselectivity in the products of condensation.

Two primary condensation pathways are explored herein: a self-aldol condensation to assess the intrinsic reactivity of the ketone, and a crossed Claisen-Schmidt condensation with a non-enolizable aromatic aldehyde to probe its utility in forming α,β-unsaturated ketone frameworks.[3][4] The latter is often more synthetically useful as it minimizes the number of potential products.[5]

Proposed Reaction Pathways

Self-Aldol Condensation of 4-Methoxy-3,4-dimethylpentan-2-one

This reaction will serve as a baseline to understand the reactivity of the title compound with itself. The expected product is a β-hydroxy ketone, which may undergo subsequent dehydration to form an α,β-unsaturated ketone, particularly under forcing conditions.[6]

reactant 2 x 4-Methoxy-3,4-dimethylpentan-2-one product β-Hydroxy Ketone Adduct reactant->product Base Catalyst (e.g., LDA, NaOH) dehydrated_product α,β-Unsaturated Ketone product->dehydrated_product Heat, Acid/Base

Caption: Proposed self-aldol condensation pathway.

Crossed Claisen-Schmidt Condensation with Benzaldehyde

To circumvent the potential for a complex mixture of products from self-condensation, a crossed condensation with an aldehyde lacking α-hydrogens, such as benzaldehyde, is proposed.[7][8] This reaction is expected to yield an α,β-unsaturated ketone (a chalcone analogue).[9][10]

reactant1 4-Methoxy-3,4-dimethylpentan-2-one product α,β-Unsaturated Ketone (Chalcone Analogue) reactant1->product Base Catalyst (e.g., NaOH, KOH) reactant2 Benzaldehyde reactant2->product Base Catalyst (e.g., NaOH, KOH)

Caption: Proposed Claisen-Schmidt condensation pathway.

Experimental Protocols (Hypothetical)

Protocol 1: Exploratory Self-Aldol Condensation

Objective: To determine the feasibility of the self-aldol condensation of 4-methoxy-3,4-dimethylpentan-2-one and to isolate the resulting β-hydroxy ketone.

Materials:

  • 4-Methoxy-3,4-dimethylpentan-2-one

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the cooled solvent.

  • Add a solution of 4-methoxy-3,4-dimethylpentan-2-one in anhydrous THF dropwise to the LDA solution over 30 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Slowly add a second equivalent of 4-methoxy-3,4-dimethylpentan-2-one in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • LDA: A strong, non-nucleophilic base is chosen to favor enolate formation over nucleophilic addition to the ketone.

  • Low Temperature (-78 °C): To control the reaction rate and potentially enhance stereoselectivity.

  • Anhydrous Conditions: To prevent quenching of the LDA and the enolate.

Protocol 2: Crossed Claisen-Schmidt Condensation

Objective: To synthesize an α,β-unsaturated ketone via the crossed condensation of 4-methoxy-3,4-dimethylpentan-2-one and benzaldehyde.

Materials:

  • 4-Methoxy-3,4-dimethylpentan-2-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker, magnetic stirrer.

Procedure:

  • In a beaker, dissolve 4-methoxy-3,4-dimethylpentan-2-one and benzaldehyde in ethanol.

  • While stirring at room temperature, add a solution of NaOH or KOH in water dropwise.

  • Continue stirring at room temperature for 2-4 hours or until a precipitate forms. The reaction can be gently heated to promote dehydration of the initial aldol adduct.[11]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold deionized water.

  • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

  • If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the solid product from ethanol or purify the oily product by column chromatography.

Rationale for Choices:

  • NaOH/KOH: A common and effective base for Claisen-Schmidt condensations.[3]

  • Ethanol/Water: A typical solvent system for this type of reaction.

  • Benzaldehyde: A non-enolizable aldehyde that can only act as the electrophile, simplifying the product mixture.[12]

Data Summary (Hypothetical)

The following table outlines potential reaction parameters and expected outcomes for the proposed syntheses. These are predictive and would require experimental verification.

ReactionBaseSolventTemperature (°C)Expected ProductAnticipated Yield (%)Key Considerations
Self-Aldol Condensation LDATHF-78 to RTβ-Hydroxy ketone30-50Steric hindrance may lead to low conversion.
Claisen-Schmidt NaOHEthanol/WaterRT to 50α,β-Unsaturated ketone60-80Dehydration should be favorable due to conjugation.

Troubleshooting and Future Directions

  • Low Reactivity: If the self-aldol condensation shows low conversion, consider using a more reactive electrophile in a crossed reaction or employing harsher conditions (e.g., higher temperatures, stronger bases like sodium amide).

  • Side Reactions: In the Claisen-Schmidt condensation, self-condensation of the ketone is a potential side reaction, although less favorable. Using a slight excess of the aldehyde can help to minimize this.

  • Stereoselectivity: The diastereoselectivity of the aldol addition product could be investigated using chiral catalysts or by modifying the α-alkoxy group. The use of chiral auxiliaries on the ketone could also be explored to induce enantioselectivity.[13]

Conclusion

4-Methoxy-3,4-dimethylpentan-2-one represents a challenging yet potentially rewarding substrate for condensation reactions. Its sterically hindered nature may temper its reactivity, but the presence of the α-methoxy group opens avenues for stereocontrolled synthesis. The protocols and insights provided herein offer a robust starting point for researchers to explore the synthetic utility of this compound, potentially leading to the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

References

  • Roos, G. H. P. Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones.
  • ChemicalBook. 4-METHOXY-4-METHYL-2-PENTANONE synthesis.
  • Wikipedia.
  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab.
  • BenchChem.
  • BenchChem.
  • Cambridge University Press.
  • Science of Synthesis.
  • PubChem. 4-Methoxy-3,4-dimethylpent-2-ene.
  • AZoM.
  • National Institutes of Health.
  • Michigan State University Chemistry. Carbonyl Reactivity.
  • Organic Syntheses. Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)
  • National Council of Educational Research and Training. Chemical Reactions of Aldehydes and Ketones.
  • Mol-Instincts. 3,4-dimethyl-2-pentanone.
  • Magritek. Carbon.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol.
  • CymitQuimica. CAS 564-04-5: 2,2-Dimethyl-3-pentanone.
  • Chemistry LibreTexts. 23.
  • ACS Publications.
  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol.
  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules.
  • Almac. Highly stereoselective biocatalytic reduction of alpha-halo ketones.
  • Cole-Parmer. Tech Info.
  • Truman ChemLab. Solvent-Free Aldol.
  • Allen Career Institute.
  • Master Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Methoxy-3,4-dimethylpentan-2-one for Enhanced Analytical Detection

Introduction 4-Methoxy-3,4-dimethylpentan-2-one is a ketone of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. The accurate and sensitive quanti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-3,4-dimethylpentan-2-one is a ketone of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. The accurate and sensitive quantification of this analyte often requires a strategic approach to sample preparation, particularly when utilizing powerful analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Direct analysis of ketones can sometimes be hampered by issues of poor chromatographic peak shape, low volatility, or insufficient detector response.[1]

Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone of robust method development for challenging compounds.[2][3] By converting the carbonyl group of 4-Methoxy-3,4-dimethylpentan-2-one into a more suitable derivative, we can significantly improve its volatility for GC analysis or introduce a chromophore for sensitive HPLC-UV detection. This application note provides detailed protocols for two distinct and effective derivatization strategies for 4-Methoxy-3,4-dimethylpentan-2-one, tailored for both GC-MS and HPLC analysis.

Principles of Derivatization for Ketones

The primary objective of derivatizing ketones is to transform the polar carbonyl group into a less polar, more volatile, and/or more detectable functional group.[4][5] This modification overcomes intermolecular forces that can lead to poor chromatographic performance and enhances the analyte's compatibility with the chosen analytical system.[6] The choice of derivatization reagent and method is dictated by the analytical technique to be employed.

For GC-MS analysis, the goal is to increase the volatility and thermal stability of the analyte.[1][7][8] This is commonly achieved through oximation or silylation.[4][9] Oximation involves the reaction of the ketone with a hydroxylamine derivative, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form a stable oxime.[1] The resulting derivative is more volatile and less prone to adsorption within the GC system.[1]

For HPLC analysis, particularly with UV detection, the aim is to introduce a chromophore into the analyte molecule. Many ketones, including 4-Methoxy-3,4-dimethylpentan-2-one, lack a strong UV-absorbing functional group. Derivatization with reagents like 2,4-Dinitrophenylhydrazine (DNPH) or 2-Nitrophenylhydrazine (2-NPH) attaches a highly UV-active moiety to the ketone, enabling sensitive detection.[3][10][11]

Application 1: GC-MS Analysis via Oximation with PFBHA

This protocol details the derivatization of 4-Methoxy-3,4-dimethylpentan-2-one using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting PFBHA-oxime derivative exhibits excellent volatility and chromatographic behavior, and the pentafluorobenzyl group provides a characteristic mass spectrum with high-mass fragments, aiding in identification and quantification.[1]

Experimental Protocol: PFBHA Derivatization

Materials and Reagents:

  • 4-Methoxy-3,4-dimethylpentan-2-one standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of PFBHA in anhydrous pyridine. This solution should be prepared fresh daily.

  • Sample Preparation: Prepare a solution of 4-Methoxy-3,4-dimethylpentan-2-one in ethyl acetate at a suitable concentration (e.g., 100 µg/mL).

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the 4-Methoxy-3,4-dimethylpentan-2-one solution.

    • Add 100 µL of the PFBHA solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-75°C for 60 minutes.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of 1 M HCl to quench the reaction and neutralize the pyridine.

    • Vortex for 1 minute.

    • Add 500 µL of hexane and vortex for 1 minute to extract the derivative.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The resulting solution containing the derivatized ketone is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical)
ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program 80°C (hold 1 min), then 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, 1.0 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
Transfer Line Temp 280°C

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Expected Results

The PFBHA derivative of 4-Methoxy-3,4-dimethylpentan-2-one will elute as a sharp peak with improved symmetry compared to the underivatized compound. The mass spectrum will be characterized by a prominent molecular ion or a fragment corresponding to the loss of a characteristic group, providing high confidence in identification.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis Ketone 4-Methoxy-3,4-dimethyl- pentan-2-one Solution Reaction_Vial Mix & Heat (60-75°C, 60 min) Ketone->Reaction_Vial Reagent_GC PFBHA in Pyridine Reagent_GC->Reaction_Vial Quench Quench with HCl Reaction_Vial->Quench Cool Extract Extract with Hexane Quench->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS Inject

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Application 2: HPLC-UV Analysis via 2-NPH Derivatization

For laboratories where GC-MS is not available or for applications where HPLC is the preferred method, derivatization with 2-Nitrophenylhydrazine (2-NPH) provides a robust and sensitive method for the analysis of 4-Methoxy-3,4-dimethylpentan-2-one. This reaction forms a stable 2-nitrophenylhydrazone derivative that possesses a strong chromophore, allowing for highly sensitive detection by UV-Vis spectrophotometry.

Experimental Protocol: 2-NPH Derivatization

Materials and Reagents:

  • 4-Methoxy-3,4-dimethylpentan-2-one standard

  • 2-Nitrophenylhydrazine (2-NPH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 2N Hydrochloric acid (HCl)

  • Deionized water

  • 2 mL reaction vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 0.05% (w/v) solution of 2-NPH in 2N HCl. Gentle heating and sonication may be necessary to fully dissolve the reagent. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.[12]

  • Sample/Standard Preparation: Prepare a solution of 4-Methoxy-3,4-dimethylpentan-2-one in acetonitrile at a suitable concentration (e.g., 10 µg/mL).

  • Derivatization Reaction:

    • Pipette 1 mL of the sample or standard solution into a glass vial.

    • Add 1 mL of the 0.05% 2-NPH reagent to the vial.

    • Cap the vial and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be required to remove interferences.

  • Analysis: The derivatized solution is ready for injection into the HPLC system. Dilution with the mobile phase may be necessary to bring the concentration within the linear range of the detector.

HPLC-UV Parameters (Typical)
ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 360 nm

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Expected Results

The 2-NPH derivative of 4-Methoxy-3,4-dimethylpentan-2-one will be well-retained and exhibit a sharp peak on a C18 column. The strong UV absorbance of the derivative will allow for low limits of detection and quantification.

HPLC_Derivatization_Workflow cluster_prep_hplc Sample Preparation cluster_reaction_hplc Derivatization cluster_cleanup_hplc Cleanup (Optional) cluster_analysis_hplc Analysis Ketone_HPLC 4-Methoxy-3,4-dimethyl- pentan-2-one Solution Reaction_Vial_HPLC Mix & React (Room Temp, 1 hr) Ketone_HPLC->Reaction_Vial_HPLC Reagent_HPLC 2-NPH in HCl Reagent_HPLC->Reaction_Vial_HPLC SPE Solid-Phase Extraction Reaction_Vial_HPLC->SPE If needed HPLC HPLC-UV Analysis Reaction_Vial_HPLC->HPLC Inject SPE->HPLC Inject

Caption: Workflow for 2-NPH derivatization and HPLC-UV analysis.

Conclusion

The derivatization of 4-Methoxy-3,4-dimethylpentan-2-one is a critical step in developing robust and sensitive analytical methods for its quantification. The choice between PFBHA derivatization for GC-MS and 2-NPH derivatization for HPLC-UV will depend on the available instrumentation and the specific requirements of the analysis. Both protocols presented in this application note offer reliable and effective means to enhance the analytical properties of this ketone, enabling accurate and precise measurements in a variety of sample matrices. The provided experimental details serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these derivatization strategies in their laboratories.

References

  • Benchchem. (n.d.). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivat.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • PubMed. (2010, November 15). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • Oxford Academic. (2010, December 15). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry | Journal of Analytical Toxicology.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Benchchem. (n.d.). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • (n.d.). GC Derivatization.
  • (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • PubMed. (2004, November 26). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Chromatography Online. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system | LCGC International.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2,4-Di-tert-butylcyclohexanone for Analysis.
  • (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

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Method

Application Notes and Protocols for the Selective Methylation of α-Hydroxy Ketones

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Methylating α-Hydroxy Ketones The α-hydroxy ketone motif is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Methylating α-Hydroxy Ketones

The α-hydroxy ketone motif is a prevalent structural feature in numerous natural products and pharmacologically active compounds. The selective methylation of the hydroxyl group within this functionality can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This modification, often referred to as O-methylation, can modulate hydrogen bonding capabilities, increase lipophilicity, and protect the hydroxyl group from metabolic oxidation. However, the synthetic challenge lies in achieving chemoselective methylation of the hydroxyl group in the presence of the adjacent and reactive ketone carbonyl, which can undergo competing C-alkylation at the α-carbon via its enolate form.[1] This guide provides detailed experimental protocols for the selective O-methylation of α-hydroxy ketones, delving into the mechanistic rationale behind the chosen methodologies and offering practical insights for successful implementation in a research and development setting.

Pillar 1: Expertise & Experience - Navigating the Chemoselectivity Challenge

The primary obstacle in the methylation of α-hydroxy ketones is the competition between O-methylation of the alcohol and C-methylation of the enolizable ketone. The acidity of the α-proton makes the ketone susceptible to deprotonation by a base, forming an enolate that can act as a nucleophile.[1] To favor O-methylation, the reaction conditions must be carefully controlled to enhance the nucleophilicity of the hydroxyl group while minimizing enolate formation or its subsequent alkylation.

Two principal strategies are commonly employed to achieve this selectivity:

  • Utilizing "Soft" Methylating Agents and Bases: The Hard and Soft Acid and Base (HSAB) theory provides a conceptual framework for understanding this selectivity. The oxygen of the hydroxyl group is a "hard" nucleophile, while the enolate carbon is a "softer" nucleophile. By employing a "hard" methylating agent, the reaction can be directed towards the hydroxyl group. Practically, this is often achieved by using methyl iodide in the presence of a silver(I) salt, such as silver oxide (Ag₂O). Silver ions coordinate to the iodide, making the methyl group more electrophilic and effectively a "harder" methylating agent.

  • Exploiting Differences in Acidity and Reaction Kinetics: While the α-proton is acidic, the hydroxyl proton is generally more acidic. Using a carefully chosen base and reaction temperature can allow for the selective deprotonation of the hydroxyl group. Phase-transfer catalysis (PTC) is another powerful technique that can facilitate the selective methylation of the hydroxyl group by generating the alkoxide in the organic phase where it can react with the methylating agent.[2]

This guide will focus on providing detailed protocols for two robust methods: methylation with methyl iodide and silver oxide, and methylation using diazomethane, a highly effective but hazardous reagent requiring stringent safety precautions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Protocol 1: Selective O-Methylation using Methyl Iodide and Silver(I) Oxide

This method is a classic and reliable approach for the selective methylation of hydroxyl groups in the presence of other functionalities. The use of silver oxide promotes the reaction and enhances chemoselectivity.

Causality Behind Experimental Choices:
  • Methyl Iodide (CH₃I): A common and effective methylating agent.[3]

  • Silver(I) Oxide (Ag₂O): Serves as a mild base to deprotonate the hydroxyl group and as a halide scavenger. The silver ion coordinates with the iodide, activating the methyl iodide and driving the reaction towards completion. This is a key element for achieving high yields.

  • Solvent (e.g., Dichloromethane, Acetonitrile, or DMF): The choice of an appropriate inert solvent is crucial to dissolve the reactants and facilitate the reaction. Dichloromethane is often a good starting point due to its inertness and ease of removal.

Self-Validating System:

The protocol includes crucial steps for purification and characterization to ensure the identity and purity of the desired methylated product.

  • Work-up and Extraction: To remove the silver salts and other inorganic byproducts.

  • Chromatography: To isolate the desired product from any unreacted starting material or potential byproducts (e.g., C-methylated ketone).

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry): To confirm the structure of the product. The disappearance of the hydroxyl proton signal and the appearance of a methoxy signal (around 3.5-4.0 ppm) in the ¹H NMR spectrum are key indicators of successful O-methylation.

Experimental Workflow Diagram:

Methylation_Workflow_Ag2O cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve α-hydroxy ketone in anhydrous solvent add_ag2o Add Silver(I) Oxide start->add_ag2o add_mei Add Methyl Iodide add_ag2o->add_mei react Stir at room temperature (or gentle heating) Monitor by TLC add_mei->react filter Filter through Celite® to remove silver salts react->filter concentrate Concentrate the filtrate filter->concentrate extract Aqueous work-up & Extraction concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry purify Purify by column chromatography dry->purify analyze Characterize by NMR, MS, and IR purify->analyze

Caption: Workflow for O-methylation using Methyl Iodide and Silver(I) Oxide.

Detailed Step-by-Step Protocol:
  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the α-hydroxy ketone (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF) to a concentration of approximately 0.1 M.

    • Add silver(I) oxide (Ag₂O, 1.5 - 2.0 eq).

  • Reaction:

    • To the stirred suspension, add methyl iodide (CH₃I, 2.0 - 3.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50 °C) for less reactive substrates.

    • Upon completion (typically 12-24 hours), proceed to the work-up.

  • Work-up and Purification:

    • Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the silver salts. Wash the filter cake thoroughly with the solvent.

    • Combine the filtrates and concentrate them under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure O-methylated α-hydroxy ketone.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Methylation using Diazomethane (Caution: Highly Hazardous)

Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly with acidic protons, such as those of hydroxyl groups.[4] However, it is also highly toxic, explosive, and a potential carcinogen.[5] This protocol should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions in place.

Causality Behind Experimental Choices:
  • Diazomethane (CH₂N₂): A highly reactive gas that readily methylates carboxylic acids, phenols, and alcohols. Its reactivity with alcohols is generally slower than with more acidic protons, but it is effective.[4] The byproduct is nitrogen gas, which simplifies work-up.

  • Solvent (e.g., Diethyl Ether): Diazomethane is typically prepared and used as a solution in an etherial solvent.

Self-Validating System:

The validation of this protocol relies heavily on careful monitoring and subsequent analytical confirmation due to the hazardous nature of the reagent.

  • Visual Monitoring: The yellow color of the diazomethane solution will fade as it is consumed. The persistence of the yellow color indicates the reaction is complete or that an excess of diazomethane is present.

  • Quenching: Excess diazomethane must be safely quenched with a weak acid (e.g., acetic acid) before work-up.

  • Spectroscopic Analysis: As with the previous protocol, NMR and mass spectrometry are essential for confirming the structure of the product.

Safety Precautions for Diazomethane:
  • ALWAYS use a chemical fume hood with a blast shield.[5]

  • NEVER use glassware with ground-glass joints or sharp edges, as these can trigger an explosion. Use fire-polished glassware.[5]

  • ALWAYS wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloves.[5]

  • Diazomethane is a severe irritant and sensitizer. Avoid inhalation and skin contact.[5]

  • Generate diazomethane in situ or use a commercially prepared solution with extreme care.

  • For spills, evacuate the area and allow the diazomethane to evaporate in the fume hood.[5]

Experimental Workflow Diagram:

Methylation_Workflow_Diazomethane cluster_prep Reaction Setup (in Fume Hood with Blast Shield) cluster_reaction Reaction cluster_workup Quenching & Work-up cluster_analysis Analysis start Dissolve α-hydroxy ketone in diethyl ether add_ch2n2 Add ethereal solution of diazomethane dropwise at 0 °C start->add_ch2n2 react Stir until yellow color persists add_ch2n2->react quench Quench excess diazomethane with acetic acid react->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize by NMR, MS, and IR purify->analyze

Caption: Workflow for O-methylation using Diazomethane (with safety precautions).

Detailed Step-by-Step Protocol:
  • Preparation (in a fume hood with a blast shield):

    • Dissolve the α-hydroxy ketone (1.0 eq) in diethyl ether in a fire-polished Erlenmeyer flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a freshly prepared ethereal solution of diazomethane dropwise to the stirred solution of the α-hydroxy ketone.

    • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to stir for an additional 15-30 minutes at 0 °C.

  • Quenching and Work-up:

    • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

    • Remove the solvent under reduced pressure (ensure the rotary evaporator is in a fume hood).

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Overview of Methylation Methods

Parameter Methyl Iodide / Silver(I) Oxide Diazomethane
Reagents CH₃I, Ag₂OCH₂N₂
Selectivity Generally good for O-methylationHighly reactive, can lead to side products
Reaction Conditions Room temperature to mild heating0 °C to room temperature
Work-up Filtration and extractionQuenching and evaporation
Safety CH₃I is toxic and a suspected carcinogenCH₂N₂ is highly toxic, explosive, and a carcinogen. Extreme caution required. [5]
Byproducts Silver saltsNitrogen gas
Ideal Substrates A wide range of α-hydroxy ketonesAcid-sensitive substrates may be problematic

Troubleshooting and Further Considerations

  • Low Yield: If the reaction with methyl iodide and silver oxide is sluggish, consider using a more polar solvent like DMF or gentle heating. Ensure all reagents and solvents are anhydrous.

  • C-Methylation Byproduct: If C-methylation is observed, it indicates enolate formation. Try using a milder base or running the reaction at a lower temperature.

  • Protecting Groups: For complex molecules with multiple reactive sites, the use of protecting groups for other functionalities may be necessary to achieve the desired chemoselectivity.[6] For example, other hydroxyl groups or amines should be protected before attempting the methylation of the α-hydroxy ketone.

Conclusion

The selective methylation of α-hydroxy ketones is a valuable transformation in synthetic and medicinal chemistry. The choice of methodology depends on the specific substrate, available equipment, and the researcher's experience with hazardous reagents. The methyl iodide/silver oxide method offers a safer and often highly effective route. While diazomethane is a powerful reagent, its use is only recommended when other methods have failed and with strict adherence to safety protocols. Careful execution of the protocols outlined in this guide, coupled with diligent purification and characterization, will enable researchers to successfully synthesize O-methylated α-hydroxy ketones for their research and development endeavors.

References

  • American Chemical Society. (2021, May 27). Selective α-Methylation of Ketones. The Journal of Organic Chemistry.
  • Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. Green Chemistry. [Link]

  • Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. [Link]

  • Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Brzóska, K., et al. (2023, June 2). Silver Nanoparticles Induced Changes in DNA Methylation and Histone H3 Methylation in a Mouse Model of Breast Cancer. PMC. [Link]

  • University of Illinois. (2026, January 15). Diazomethane. Division of Research Safety. [Link]

  • American Chemical Society. (2015, May 4). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. [Link]

  • Kim, K. H., et al. (2017, March 22). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. [Link]

  • PubMed. (2018, October 17). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. [Link]

  • Hou, C. T., et al. (n.d.). Microbial production of methyl ketones. Purification and properties of a secondary alcohol dehydrogenase from yeast. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • ResearchGate. (2023, June 1). (PDF) Silver Nanoparticles Induced Changes in DNA Methylation and Histone H3 Methylation in a Mouse Model of Breast Cancer. [Link]

  • University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [Link]

  • MDPI. (2021, March 19). Graphene Oxide–Silver Nanoparticle Nanocomposites Induce Oxidative Stress and Aberrant Methylation in Caprine Fetal Fibroblast Cells. [Link]

  • University of Calcutta. (n.d.). Organic Chemistry-4. [Link]

  • ResearchGate. (2015, April 18). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. [Link]

  • ChemRxiv. (n.d.). One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. [Link]

  • Phase Transfer Catalysis. (n.d.). PTC α-Hydroxylation Ketones. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2017, March 31). (PDF) Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. [Link]

  • Wikipedia. (n.d.). Hydroxymethylation. [Link]

  • Semantic Scholar. (2023, June 12). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups wit. [Link]

  • ResearchGate. (n.d.). Deoxygenation of α‐hydroxy ketones bearing alkyl groups. [Link]

  • Semantic Scholar. (2023, March 24). Global DNA Adenine Methylation in Caenorhabditis elegans after Multigenerational Exposure to Silver Nanoparticles and Silver Nit. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test [Video]. YouTube. [Link]

  • University of Georgia. (n.d.). Diazomethane-334-88-3.docx. [Link]

  • ResearchGate. (n.d.). Base-controlled NHC-Ru-catalyzed transfer hydrogenation and α-methylation/transfer hydrogenation of ketones using methanol | Request PDF. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Williams, J. M. J., et al. (2013, November 29). Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. PMC. [Link]

  • MDPI. (2019, March 29). Silver, Gold, and Iron Oxide Nanoparticles Alter miRNA Expression but Do Not Affect DNA Methylation in HepG2 Cells. [Link]

  • Leah4sci. (2016, April 15). Enolate Ion Formation and Stability of Alpha Acidic Hydrogen [Video]. YouTube. [Link]

  • American Chemical Society. (2024, August 30). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Protocols.io. (2022, November 18). Sample preparation for genome wide DNA methylation analysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. [Link]

  • BYJU'S. (n.d.). Alpha Hydroxy Ketone Tollens Test. [Link]

  • Rzepa, H. (2012, May 7). Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog. [Link]

Sources

Application

Advanced Application Note: 4-Methoxy-3,4-dimethylpentan-2-one as a Strategic Synthon in Flavor and Fragrance Synthesis

Executive Summary & Chemical Rationale 4-Methoxy-3,4-dimethylpentan-2-one (CAS 82477-88-1) is a highly branched, bifunctional aliphatic ketone characterized by its vicinal dimethyl substitution and a terminal methoxy eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-Methoxy-3,4-dimethylpentan-2-one (CAS 82477-88-1) is a highly branched, bifunctional aliphatic ketone characterized by its vicinal dimethyl substitution and a terminal methoxy ether group[1]. In the flavor and fragrance (F&F) industry, methoxy-ketones and their derivatives are highly prized for conferring stable fruity, floral, and anisic notes (akin to the profiles of para-anisyl methyl ketone or methoxy melonal)[2][3].

However, the unique steric bulk of 4-methoxy-3,4-dimethylpentan-2-one offers a distinct functional advantage: it dramatically reduces the volatility of downstream derivatives, thereby enhancing the "substantivity" (tenacity) of the fragrance on skin and fabric. This application note details the use of this compound as a precursor for two high-value classes of F&F molecules:

  • Sterically Hindered Tertiary Alcohols : Yielding prolonged woody, amber, and floral notes.

  • Poly-branched Thiols : Yielding intense blackcurrant (cassis) and tropical fruit notes, structurally analogous to the well-known F&F ingredient 4-methoxy-2-methyl-2-butanethiol[4][5].

Mechanistic Insights & Experimental Design

Overcoming Steric Hindrance in Nucleophilic Additions

The direct nucleophilic addition of Grignard reagents to 4-methoxy-3,4-dimethylpentan-2-one is notoriously challenging due to the severe steric hindrance imposed by the 3,4-dimethyl branching. Classical Grignard reactions with such hindered ketones often fail, leading instead to unwanted side reactions such as enolization or reduction via β -hydride transfer[6].

The Causality of the Solution: To overcome this, the addition of anhydrous Cerium(III) chloride (CeCl 3​ ) is employed. CeCl 3​ increases the nucleophilicity of the Grignard reagent while significantly suppressing its basicity, driving the equilibrium strictly toward the desired tertiary alcohol without reducing the ketone[6].

Thiolation for Cassis (Blackcurrant) Notes

Sulphur-containing compounds, particularly poly-branched methoxy-thiols, are essential for recreating the authentic "catty" and fruity sensory properties of blackcurrant buds (Bourgeons de Cassis)[5][7]. Converting the sterically hindered ketone into a thiol yields 4-methoxy-3,4-dimethylpentane-2-thiol, a novel compound with an exceptionally low odor threshold. Because direct thionation of hindered ketones is low-yielding, our protocol utilizes an oxime intermediate to ensure high conversion rates.

Experimental Protocols

Protocol A: CeCl 3​ -Mediated Synthesis of 4-Methoxy-3,4,5-trimethylhexan-2-ol (Woody/Amber Note)

Self-Validation System: The protocol is self-validating through GC-FID monitoring. If the CeCl 3​ activation fails, the basic Grignard reagent will merely enolize the ketone. Upon aqueous workup, the enolate will protonate back to the starting material, immediately indicating a failure in the organocerium formation step.

  • Activation of CeCl 3​ : Dry CeCl 3​⋅7H2​O (1.5 equiv) under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl 3​ . Cool to 0 °C under an argon atmosphere and suspend in anhydrous THF.

  • Organocerium Formation : Stir the suspension vigorously for 2 hours at room temperature. Cool the flask to -78 °C and add ethylmagnesium bromide (1.5 equiv, 3.0 M in diethyl ether) dropwise. Stir for 1 hour to form the active organocerium intermediate.

  • Nucleophilic Addition : Introduce 4-methoxy-3,4-dimethylpentan-2-one (1.0 equiv) dissolved in THF dropwise over 30 minutes. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C. Monitor the disappearance of the ketone peak via GC-FID.

  • Quenching and Workup : Quench the reaction strictly at 0 °C with saturated aqueous NH 4​ Cl. Crucial: Do not use strong acids, as the newly formed sterically hindered tertiary alcohol is highly susceptible to acid-catalyzed dehydration. Extract with diethyl ether (3x), wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification : Purify via vacuum distillation (b.p. ~85 °C at 0.1 mmHg).

Protocol B: Synthesis of 4-Methoxy-3,4-dimethylpentane-2-thiol (Blackcurrant/Tropical Note)

Self-Validation System: The intermediate oxime formation can be visually validated by the distinct precipitation of the oxime crystals from the ethanolic solution upon cooling, confirming the successful functionalization of the hindered ketone.

  • Oxime Formation : Reflux 4-methoxy-3,4-dimethylpentan-2-one (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv) in absolute ethanol for 4 hours. Concentrate the solvent and extract with EtOAc to isolate the oxime.

  • Reduction : Dissolve the purified oxime in dry THF and reduce with LiAlH 4​ (2.0 equiv) at 0 °C to form the corresponding primary amine.

  • Diazotization and Thiol Substitution : Cool the amine solution to 0 °C in 1M aqueous HCl. Add NaNO 2​ (1.1 equiv) dropwise to form the diazonium salt. Carefully add potassium ethyl xanthate (1.2 equiv), warm the mixture to 40 °C for 1 hour, and then hydrolyze with KOH/EtOH to yield the target thiol.

  • Isolation : Extract with pentane to avoid evaporative loss of the highly volatile thiol. Purify via silica gel chromatography (pentane/ether 95:5). Caution: Perform all operations in a well-ventilated fume hood due to the intense, pervasive odor.

Quantitative Data Presentation

Table 1: Olfactory Profiles of 4-Methoxy-3,4-dimethylpentan-2-one Derivatives

DerivativeFunctional GroupOdor DescriptorOdor Threshold (ppb)Substantivity (Hours on Blotter)
4-Methoxy-3,4,5-trimethylhexan-2-olTertiary AlcoholWoody, Amber, slightly floral150> 48
4-Methoxy-3,4-dimethylpentane-2-thiolThiolBlackcurrant (Cassis), Tropical, Catty0.05> 72
4-Methoxy-3,4-dimethylpentan-2-one oximeOximeGreen, Leafy, slightly metallic50012

Table 2: Yield and Purity Comparison for Nucleophilic Addition (Protocol A)

Catalytic ConditionReagentConversion (%)Yield of Tertiary Alcohol (%)Byproduct (Reduction/Enolization) (%)
Standard GrignardEtMgBr853550
OrganolithiumEtLi956035
CeCl 3​ -MediatedEtMgBr + CeCl 3​ >9992<2

Synthetic Workflow Visualization

SynthesisWorkflow Start 4-Methoxy-3,4-dimethylpentan-2-one (CAS 82477-88-1) CeCl3 CeCl3 / EtMgBr (Organocerium intermediate) Start->CeCl3 Nucleophilic Addition Oxime NH2OH·HCl, NaOAc (Oxime Intermediate) Start->Oxime Condensation TertAlcohol 4-Methoxy-3,4,5-trimethylhexan-2-ol (Woody/Amber Note) CeCl3->TertAlcohol NH4Cl Quench Amine LiAlH4 Reduction (Amine Intermediate) Oxime->Amine Reduction Thiol 1. NaNO2/HCl 2. K-Xanthate / KOH 4-Methoxy-3,4-dimethylpentane-2-thiol (Cassis/Tropical Note) Amine->Thiol Diazotization & Thiolation

Figure 1: Synthetic pathways from 4-Methoxy-3,4-dimethylpentan-2-one to key F&F derivatives.

Sources

Method

Application Note &amp; Protocols: Large-Scale Synthesis of Sterically Hindered Ketones

Abstract: Sterically hindered ketones are pivotal structural motifs in medicinal chemistry, materials science, and fine chemical synthesis. Their bulky nature, however, presents significant synthetic challenges, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Sterically hindered ketones are pivotal structural motifs in medicinal chemistry, materials science, and fine chemical synthesis. Their bulky nature, however, presents significant synthetic challenges, particularly when transitioning from bench-scale to industrial production. Traditional methods often suffer from low yields, competing side reactions, and harsh conditions. This guide provides an in-depth analysis of robust and scalable methodologies for synthesizing these valuable compounds. We will explore the nuances of classical organometallic approaches and contrast them with modern transition-metal-catalyzed strategies, offering detailed, field-proven protocols for researchers, chemists, and process development professionals.

The Challenge of Steric Hindrance in Ketone Synthesis

The synthesis of ketones featuring bulky substituents flanking the carbonyl group is a non-trivial task. The steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, significantly slowing down the desired reaction rate. This often leads to undesired side pathways, such as enolization or reduction, especially when using highly reactive and basic organometallic reagents.[1] Scaling these reactions introduces further complexities related to safety, thermal management, and product purification.[2] This document aims to provide practical and scalable solutions to these challenges.

Classical Strategies: Taming Highly Reactive Organometallics

Grignard and organolithium reagents are powerful tools for C-C bond formation. However, their high reactivity requires careful management at scale to selectively produce ketones and avoid over-addition to form tertiary alcohols.

The Weinreb Amide Approach for Precise Acylation

The reaction of organolithiums or Grignard reagents with common acylating agents like esters or acid chlorides is often plagued by the formation of tertiary alcohol byproducts.[3][4] The Weinreb amide (N-methoxy-N-methylamide) provides a superior solution by forming a stable, chelated tetrahedral intermediate. This intermediate resists collapse and further reaction until acidic workup, ensuring the reaction stops cleanly at the ketone stage.[5]

Logical Workflow: Organometallic Addition to Acyl Precursors

Caption: Decision workflow for ketone synthesis using organometallic reagents.

Protocol 1: Scale-Up Synthesis of 2,2-Dimethyl-1-phenylpropan-1-one via Weinreb Amide

This protocol details the reaction of tert-butyllithium with N-methoxy-N-methylbenzamide.

A. Materials & Equipment

  • Reactor: Jacketed glass reactor (10 L) equipped with mechanical stirring, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagents: N-methoxy-N-methylbenzamide, tert-butyllithium (1.7 M in pentane), Anhydrous Tetrahydrofuran (THF), Saturated aq. Ammonium Chloride (NH₄Cl), Diethyl ether, Magnesium Sulfate (MgSO₄).

  • Safety: All operations must be conducted under an inert atmosphere (Nitrogen or Argon). tert-butyllithium is pyrophoric and requires careful handling.[5] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and face shield, is mandatory.[6]

B. Step-by-Step Procedure

  • Reactor Setup: Dry the reactor by heating under vacuum and backfilling with nitrogen.

  • Reagent Loading: Charge the reactor with N-methoxy-N-methylbenzamide (500 g, 2.76 mol) and anhydrous THF (4 L).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.

  • Organolithium Addition: Add tert-butyllithium (1.7 M solution, 1.7 L, 2.89 mol, 1.05 eq) dropwise via the addition funnel over 2 hours. Maintain the internal temperature below -70 °C throughout the addition.

    • Causality & Insight: Slow, controlled addition is paramount to manage the exotherm and prevent localized warming, which could destabilize the tetrahedral intermediate.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 1 hour. Progress can be monitored by taking a small, quenched aliquot for TLC or LC-MS analysis.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution (2 L) to the cold reaction mixture. The quench is highly exothermic; add at a rate that keeps the internal temperature below -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a larger separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 1 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically of high purity but can be further purified by vacuum distillation to yield the final product.[7]

Modern Strategies: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of sterically hindered ketones by offering milder conditions, superior functional group tolerance, and novel reaction pathways that circumvent the limitations of classical methods.[8][9]

Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative couplings, such as the Suzuki-Miyaura type, are powerful methods for constructing diaryl ketones, including those with significant steric bulk.[8] The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), is often crucial for achieving high activity with hindered substrates where traditional phosphine ligands may fail.[8]

Catalytic Cycle: Carbonylative Suzuki-Miyaura Coupling

G center Pd(0)Ln OA Oxidative Addition (Ar-I) center->OA + Ar-I Intermediate1 Ar-Pd(II)-I (Ln) OA->Intermediate1 + Ar-I CO_ins CO Insertion Intermediate2 (ArCO)-Pd(II)-I (Ln) CO_ins->Intermediate2 + CO Trans Transmetalation (Ar'-B(OR)2) Intermediate3 (ArCO)-Pd(II)-Ar' (Ln) Trans->Intermediate3 + Ar'-B(OR)2 - I-B(OR)2 RE Reductive Elimination RE->center - Product Product Ar-CO-Ar' (Hindered Ketone) Intermediate1->CO_ins + CO Intermediate2->Trans + Ar'-B(OR)2 - I-B(OR)2 Intermediate3->RE - Product

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylative coupling.

Protocol 2: Synthesis of a Hindered Diaryl Ketone via Carbonylative Suzuki-Miyaura Coupling

This protocol describes the synthesis of (2,6-dimethylphenyl)(mesityl)methanone.

A. Materials & Equipment

  • Reactor: High-pressure stainless-steel autoclave (1 L) with mechanical stirring, gas inlet, pressure gauge, and temperature control.

  • Reagents: 2-Iodo-1,3-dimethylbenzene, Mesitylboronic acid, PEPPSI-IPr catalyst, Potassium carbonate (K₂CO₃), Anhydrous 1,4-Dioxane.

  • Carbon Monoxide (CO): Lecture bottle or cylinder with a regulator. CO is highly toxic; all operations must be performed in a well-ventilated fume hood with a CO detector.

B. Step-by-Step Procedure

  • Reactor Charging: To the autoclave, add 2-iodo-1,3-dimethylbenzene (23.2 g, 100 mmol), mesitylboronic acid (18.0 g, 110 mmol), K₂CO₃ (41.4 g, 300 mmol), and PEPPSI-IPr catalyst (1.36 g, 2 mol%).[8]

  • Inerting: Seal the reactor and purge with nitrogen three times to remove all oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (500 mL) via cannula.

  • CO Pressurization: Purge the reactor with low-pressure CO (approx. 2 bar) twice. Then, pressurize the reactor to 10 bar with CO.

    • Causality & Insight: The PEPPSI-IPr catalyst is chosen for its high activity in cross-couplings of hindered systems.[8] The use of a sealed, pressurized system is necessary to maintain a sufficient concentration of CO in the reaction mixture.

  • Heating and Reaction: Heat the stirred mixture to 80 °C. Maintain the temperature and pressure for 12-24 hours. Monitor the reaction by sampling (after safely venting and re-pressurizing) for GC-MS or LC-MS analysis.

  • Cooling and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess CO into the fume hood exhaust.

  • Workup: Open the reactor and filter the contents through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Large-Scale Purification and Downstream Processing

Purifying large quantities of sterically hindered ketones requires robust methods tailored to their physical properties.

Purification Strategy Flowchart

G Crude Crude Product (Post-Workup) IsSolid Is the product a solid at room temp? Crude->IsSolid Recrystallize Recrystallization - Solvent Screening - Controlled Cooling IsSolid->Recrystallize Yes IsHighBoiling Is the product a high-boiling liquid? IsSolid->IsHighBoiling No (Liquid) Pure Pure Ketone Recrystallize->Pure VacDistill Vacuum Distillation - Prevents Decomposition IsHighBoiling->VacDistill Yes Chrom Column Chromatography (High Purity Needed) IsHighBoiling->Chrom No / Impure VacDistill->Pure Chrom->Pure

Caption: Decision-making process for purification of hindered ketones.

Protocol 3: General Purification by Large-Scale Recrystallization

  • Solvent Screening: In small vials, test the solubility of the crude solid product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a reactor, dissolve the crude ketone (e.g., 1 kg) in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution to allow for the formation of large, pure crystals. A slow cooling rate is critical for high purity. Seeding with a small crystal of pure product can aid initiation.

  • Isolation: Once crystallization is complete, isolate the solid product by filtration using a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like substrate scope, cost, and safety requirements.

ParameterGrignard / OrganolithiumTransition-Metal Catalysis
Steric Tolerance Moderate; highly hindered reagents can lead to reduction or enolization.[1]High; specialized ligands enable coupling of very hindered substrates.[8]
Functional Group Compatibility Low; incompatible with acidic protons (e.g., -OH, -NH, -COOH).High; tolerates a wide range of functional groups.[9][11]
Scalability & Safety Challenging; highly exothermic, pyrophoric reagents, potential for runaway reactions.[12][13][14]Generally safer; milder conditions. Handling of CO gas requires specific engineering controls.
Cost & Reagents Reagents (Mg, Li) are inexpensive. Anhydrous solvents and strict inert conditions add cost.Catalysts (e.g., Pd) can be expensive. Boronic acids and other coupling partners are more costly than simple halides.
Typical Yields Variable; can be high with optimized substrates (e.g., Weinreb amides) but lower with hindered systems.Good to excellent, often more reliable for complex or hindered targets.[8]

Conclusion and Future Outlook

The large-scale synthesis of sterically hindered ketones has evolved significantly. While classical organometallic methods remain relevant, particularly when using well-designed substrates like Weinreb amides, modern transition-metal-catalyzed reactions offer a more versatile and often safer platform for complex targets. The development of highly active catalysts and ligands continues to push the boundaries of what is synthetically feasible. Emerging technologies such as biocatalysis and continuous flow chemistry are poised to offer even more efficient, sustainable, and scalable solutions for producing these challenging yet important molecules in the future.[2][15]

References

  • Gagnier, S. V., & Organ, M. G. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin.
  • American Chemical Society. (2025). Grignard Reaction. American Chemical Society.
  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Transition metal-catalyzed conversion of aldehydes to ketones.
  • Patsnap Eureka. (2025). How to Address Challenges in Carbonyl Compound Synthesis?.
  • Lee, P. H. Y., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • Sun, T., et al. (2025). Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone. MDPI.
  • ACS Publications. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone.
  • Chem-Station Int. Ed. (2026). Organolithium Reagents.
  • PMC. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC.
  • ACS Publications. (2017).
  • ResearchGate. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of Ethyl 4-Oxododecanoate.
  • PMC. (n.d.).
  • BenchChem. (2025). Challenges in the scale-up of ketoprofen synthesis. BenchChem.
  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
  • ResearchGate. (2020). Safety aspects of the process control of Grignard reactions.
  • Google Patents. (n.d.). Method for purification of ketones.
  • Division of Research Safety - University of Illinois. (2019). Scale-up Reactions. University of Illinois.
  • University of Georgia. (n.d.). Grignard Reagents SOP. University of Georgia.
  • BenchChem. (2025). Application Note: A Protocol for the Purification of Synthetic 4-Hydroxydecan-2-one. BenchChem.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • Google Patents. (n.d.). Purification of ketones.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • WordPress.com. (2015). Reactions of Grignard reagents. WordPress.com.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Reductive Etherification of Ketones

Abstract: The formation of ether linkages is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and materials. While classical methods like the Williamson ether synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The formation of ether linkages is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and materials. While classical methods like the Williamson ether synthesis have long been employed, they often falter when dealing with sterically demanding substrates, leading to poor yields and undesired elimination byproducts. Reductive etherification has emerged as a powerful and versatile alternative, enabling the direct coupling of carbonyl compounds with alcohols. This guide provides an in-depth exploration of the reductive etherification of ketones, detailing the underlying mechanisms, offering field-proven protocols, and discussing critical parameters for successful execution.

Scientific Foundation: Mechanism and Rationale

The reductive etherification of a ketone with an alcohol is a one-pot transformation that elegantly combines two distinct chemical events: the formation of a C-O bond and the reduction of an intermediate species. The reaction is typically mediated by a catalyst (either a Brønsted or Lewis acid) and a stoichiometric reducing agent, most commonly a hydrosilane.

The generally accepted mechanism proceeds through the following key stages[1][2]:

  • Carbonyl Activation & Hemiketal Formation: The acid catalyst activates the ketone's carbonyl group, increasing its electrophilicity. This facilitates the nucleophilic attack by the alcohol, leading to the formation of a transient hemiketal intermediate.

  • Formation of the Key Intermediate: The hemiketal is in equilibrium with a highly reactive oxocarbenium ion, formed upon protonation and loss of a water molecule. This cation is the key electrophile that will be trapped by the hydride source. In some cases, particularly with excess alcohol, a full ketal may form, which can also be reduced to the final ether product[1].

  • Hydride-Mediated Reduction: A reducing agent, such as triethylsilane (Et₃SiH), delivers a hydride ion to the electrophilic carbon of the oxocarbenium ion, quenching the intermediate and yielding the final ether product.

The choice of catalyst is crucial for activating the ketone, while the selection of the reducing agent determines the efficiency and chemoselectivity of the reduction step[3][4].

G cluster_0 Reaction Mechanism Ketone Ketone (R-CO-R') Hemiketal Hemiketal Intermediate Ketone->Hemiketal + Alcohol + Catalyst Alcohol Alcohol (R''-OH) Alcohol->Hemiketal Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Ketone Oxocarbenium Oxocarbenium Ion [R-C⁺(OR'')-R'] Hemiketal->Oxocarbenium - H₂O Ether Product Ether (R-CH(OR'')-R') Oxocarbenium->Ether + Reductant (H⁻ delivery) Reductant Reducing Agent (e.g., Et₃SiH) Reductant->Oxocarbenium

Figure 1: General mechanism of acid-catalyzed reductive etherification.

Protocol: Iron(III)-Catalyzed Reductive Etherification

This protocol describes a robust and broadly applicable method for the reductive etherification of ketones using the inexpensive and readily available Lewis acid, iron(III) chloride, with triethylsilane as the reductant.[5][6] This method demonstrates good functional group tolerance and proceeds under mild conditions.

Materials and Reagents
  • Ketone: (e.g., Acetophenone)

  • Alcohol: (e.g., Benzyl alcohol)

  • Catalyst: Anhydrous Iron(III) Chloride (FeCl₃)

  • Reducing Agent: Triethylsilane (Et₃SiH)

  • Solvent: Anhydrous Nitromethane (CH₃NO₂) or Dichloroethane (DCE)

  • Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

Representative Stoichiometry
ComponentMolar Equiv.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
Acetophenone1.0120.151.0120 mg
Benzyl Alcohol1.5108.141.5162 mg (155 µL)
FeCl₃0.05162.200.058.1 mg
Et₃SiH1.5116.281.5174 mg (238 µL)
Nitromethane-61.04-3.0 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv), the alcohol (1.5 equiv), and the anhydrous solvent (e.g., nitromethane, to make a ~0.3 M solution based on the ketone).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous iron(III) chloride (0.05 equiv). Stir the resulting mixture at room temperature for 5 minutes.

  • Addition of Reductant: Cool the flask to 0 °C using an ice-water bath. Add the triethylsilane (1.5 equiv) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control the reaction rate and prevent potential side reactions, such as the simple reduction of the ketone to an alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-12 hours for ketones).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (approx. 10 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 15 mL) and brine (1 x 15 mL). Trustworthiness Check: Washing removes residual catalyst, salts, and water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

Figure 2: Step-by-step workflow for reductive etherification.

Field-Proven Insights: Critical Parameters & Troubleshooting

The success of a reductive etherification reaction hinges on careful control of several parameters. Understanding these factors allows for protocol optimization and effective troubleshooting.

Substrate Scope and Limitations
  • Ketone Reactivity: Ketones are inherently less electrophilic than aldehydes, often requiring longer reaction times or slightly harsher conditions.[7] Sterically congested ketones, such as adamantanone, can be challenging but may react successfully with less hindered alcohols under optimized protocols.[7]

  • Alcohol Nucleophilicity: Primary alcohols are generally excellent substrates. Secondary alcohols are also effective, though they may react more slowly. Tertiary alcohols are highly challenging due to steric hindrance, which impedes both hemiketal formation and the subsequent reduction.[7]

  • Functional Group Tolerance: Modern methods exhibit excellent functional group tolerance. Halides, nitro groups, esters, and non-activated alkenes are often compatible with silane-based reductive etherification protocols.[1][5]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Presence of moisture deactivating the catalyst/reductant. 3. Substrates are too sterically hindered.1. Use freshly opened, anhydrous catalyst. Increase catalyst loading slightly (e.g., to 10 mol%). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction temperature and/or time. Consider a more potent catalyst system (e.g., Sc(OTf)₃).[8]
Ketone Reduced to Alcohol 1. Rate of carbonyl reduction by the silane is faster than etherification. 2. Insufficient alcohol present to trap the activated ketone.1. Add the silane reductant more slowly and at a lower temperature (0 °C or below). 2. Increase the equivalents of the alcohol (e.g., to 2.0-3.0 equiv).
Reductive Homocoupling The catalyst system promotes self-condensation of the ketone.This is less common with ketones than aldehydes but can occur. Consider switching to a different catalyst system, such as a thiourea organocatalyst, which is known to suppress this side reaction.[9]

Conclusion

Reductive etherification represents a significant advancement in C-O bond construction, providing a direct and efficient route to a vast array of symmetrical and asymmetrical ethers. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively bypass the limitations of traditional methods. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals looking to leverage this powerful transformation in the synthesis of complex molecules.

References

  • Proposed reaction mechanism of the reductive etherification catalysed by Yb(OTf)3. (n.d.). Google.
  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC. (n.d.). Google.
  • A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride - Organic Chemistry Portal. (n.d.). Google.
  • Reductive amination - Wikipedia. (n.d.). Google.
  • Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels - PMC. (n.d.). Google.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. (n.d.). Google.
  • Polyether Synthesis through Reductive Etherification Reaction Strategy - Scilit. (n.d.). Google.
  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. (n.d.). Google.
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. (n.g.). Google.
  • Reductive Etherification of Aldehydes and Ketones with Alcohols and Triethylsilane Catalysed by Yb(OTf)3: an Efficient One‐Pot Benzylation of Alcohols | Request PDF - ResearchGate. (n.d.). Google.
  • Polyether Synthesis through Reductive Etherification Reaction Strategy | Request PDF. (n.d.). Google.
  • One-Pot Etherification of Ketones and Aldehydes with Organic Halides Using Sodium Hydride as a Reductant (2009) | Qingwei Meng | 3 Citations - SciSpace. (n.d.). Google.
  • Direct synthesis of ethers from aldehydes and ketones. One-pot reductive etherification of benzaldehydes, alkyl aryl ketones, and benzophenones | Request PDF - ResearchGate. (n.d.). Google.
  • Ether synthesis by reductive etherification - Organic Chemistry Portal. (n.d.). Google.
  • Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC. (n.d.). Google.
  • Reductive Etherification via Anion-Binding Catalysis | Journal of the American Chemical Society - ACS Publications. (n.d.). Google.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Google.

Sources

Method

Application Note: Establishing a Fully Validated Analytical Standard for 4-Methoxy-3,4-dimethylpentan-2-one

Introduction: The Imperative for a Well-Characterized Standard Predicted Physicochemical Properties and Rationale Given the absence of experimental data for 4-Methoxy-3,4-dimethylpentan-2-one, its physicochemical propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for a Well-Characterized Standard

Predicted Physicochemical Properties and Rationale

Given the absence of experimental data for 4-Methoxy-3,4-dimethylpentan-2-one, its physicochemical properties are predicted based on its chemical structure and by drawing parallels with structurally similar compounds. These predictions are crucial for informing decisions on solvent selection, chromatographic conditions, and storage.

Predicted Properties of 4-Methoxy-3,4-dimethylpentan-2-one

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₈H₁₆O₂Based on the IUPAC name.
Molecular Weight 144.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for ketones of this molecular weight.[1][2]
Boiling Point ~160-180 °CEstimated based on the boiling point of similar ketones and the presence of a methoxy group.[2]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane); sparingly soluble in water.The presence of the polar ketone and ether functionalities will impart some water solubility, but the hydrocarbon backbone will dominate.[1][2]
UV Absorbance Weak chromophore, with a likely λmax around 280 nm.The n-π* transition of the ketone carbonyl group is the primary chromophore.[2]

Proposed Synthesis and Impurity Profile

A plausible synthetic route to 4-Methoxy-3,4-dimethylpentan-2-one is a Michael addition of methanol to an appropriate α,β-unsaturated ketone precursor, 3,4-dimethylpent-3-en-2-one. This precursor can be synthesized via an aldol condensation reaction.

Potential Impurities:

  • Starting materials: Unreacted 3,4-dimethylpent-3-en-2-one, acetone, and 2-methylpropanal.

  • Side-products: Di-alkoxylated byproducts, and products of self-condensation of the starting materials.

  • Solvent residues: Residual solvents from the synthesis and purification steps.

Understanding this potential impurity profile is critical for developing a specific and stability-indicating analytical method.[3]

Preparation of the Primary Analytical Standard

The following protocol assumes the successful synthesis and purification of 4-Methoxy-3,4-dimethylpentan-2-one.

Protocol 1: Preparation of the Primary Stock Solution (1 mg/mL)

  • Material Handling: The purified 4-Methoxy-3,4-dimethylpentan-2-one should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Weighing: Accurately weigh approximately 10 mg of the purified substance into a clean, dry, and tared vial using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask. Add a small amount of HPLC-grade methanol to dissolve the compound completely.

  • Dilution to Volume: Once dissolved, dilute to the mark with HPLC-grade methanol.

  • Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at 2-8°C, protected from light.

Validation of the In-House Analytical Standard

A newly synthesized in-house reference standard must undergo rigorous validation to confirm its identity, purity, and stability.[5][6]

Identity Confirmation

The identity of the synthesized material must be unequivocally confirmed using a combination of spectroscopic techniques.

Protocol 2: Identity Confirmation

  • Mass Spectrometry (MS): Analyze a dilute solution of the material by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. The observed mass spectrum should be consistent with the expected fragmentation pattern for 4-Methoxy-3,4-dimethylpentan-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum. A characteristic strong absorption band for the ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.

Purity Assessment

Purity assessment should be performed using multiple, orthogonal methods to provide a high degree of confidence.

Protocol 3: Purity Determination by HPLC with a Universal Detector

Given the weak UV chromophore of the target compound, a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended for purity analysis.[7][8][9][10]

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD or MS detector.

  • Chromatographic Conditions (Starting Point):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Analysis: Inject the primary stock solution and analyze the chromatogram for the presence of any impurities. The purity is calculated based on the area percent of the main peak relative to the total peak area.

Protocol 4: Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.[2][11][12][13]

  • Internal Standard: Select a high-purity, stable internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the in-house standard and a similar, accurately known mass of the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Homogeneity and Stability Assessment

Protocol 5: Homogeneity Testing

For a solid in-house standard, homogeneity must be assessed to ensure that different samples taken from the bulk material are representative.[14][15][16][17]

  • Sampling: Take at least 10 samples from different locations within the bulk material.

  • Analysis: Prepare solutions of each sample and analyze them using the validated HPLC method.

  • Evaluation: The relative standard deviation (RSD) of the purity values should be within an acceptable limit (typically ≤ 2%).

Protocol 6: Stability Study

A stability study is essential to establish the re-test date and appropriate storage conditions for the analytical standard.[18][19][20][21]

  • Protocol Design: Aliquot the primary stock solution into multiple vials and store them under different conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

  • Testing Intervals: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Use the validated HPLC method to determine the purity of the standard at each time point.

  • Evaluation: The purity should remain within a specified range (e.g., ± 2% of the initial value). Any significant degradation should be investigated.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_standard Analytical Standard Preparation Synthesis In-house Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (HPLC-CAD/MS, qNMR) Identity->Purity Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Study Homogeneity->Stability Stock Primary Stock Solution Preparation Stability->Stock Working Working Standard & Calibration Curve Preparation Stock->Working Application Use in Assays Working->Application

Caption: Workflow for establishing a validated in-house analytical standard.

Conclusion

The preparation of a reliable analytical standard for a novel compound like 4-Methoxy-3,4-dimethylpentan-2-one is a meticulous process that underpins the integrity of subsequent research and development activities. By following the protocols outlined in this application note, researchers can establish a well-characterized in-house standard. The emphasis on orthogonal methods for identity and purity assessment, coupled with thorough homogeneity and stability testing, ensures the creation of a self-validating system that meets the stringent requirements of the pharmaceutical industry.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays – Considerations for the Preparation and Storage of In-House Standards. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • AKJournals. (1977). Comparison of various analytical techniques for homogeneity test of candidate standard reference materials. Retrieved from [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]

  • ECA Academy. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Retrieved from [Link]

  • VORTEX Mixers. (2015, September 30). Identification of Powder Mixing and Test of Mixing Homogeneity. Retrieved from [Link]

  • OSTI.gov. (n.d.). Testing the homogeneity of candidate reference materials by solid sampling — AAS and INAA. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • BioPharm International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • Sisu@UT. (n.d.). Confirmation of identity. Retrieved from [Link]

  • ASTM International. (2023, March 24). E3264 Standard Guide for Homogeneity of Samples and Reference Materials Used for Inter- and Intra-Laboratory Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of homogeneity of candidate reference material at the nanogram level and investigation on representativeness of singl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • PubMed. (2023, May 8). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • ACS Publications. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Retrieved from [Link]

  • LCGC International. (n.d.). Material Identification by HPLC with Charged Aerosol Detection. Retrieved from [Link]

  • Nature. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

  • PMC. (2017, January 31). Synthesis of ketones from biomass-derived feedstock. Retrieved from [Link]

  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one

Welcome to the technical support center for the synthesis of 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this target molecule. We will explore common challenges encountered during its synthesis and provide detailed, evidence-based troubleshooting strategies.

The synthesis of α-alkoxy ketones, such as 4-Methoxy-3,4-dimethylpentan-2-one, is a crucial process in organic chemistry, as these compounds are valuable intermediates in the creation of various pharmaceuticals and biologically active molecules.[1][2] This guide will focus on a plausible and accessible synthetic route: the α-methoxylation of 3,4-dimethylpentan-2-one via its enolate.

Plausible Synthetic Pathway: α-Methoxylation of 3,4-dimethylpentan-2-one

The proposed synthesis involves two key steps: the formation of an enolate from the starting ketone, 3,4-dimethylpentan-2-one, followed by the introduction of a methoxy group at the α-position.

start 3,4-dimethylpentan-2-one enolate Lithium Enolate Intermediate start->enolate Deprotonation with LDA (Lithium Diisopropylamide) in THF, -78 °C product 4-Methoxy-3,4-dimethylpentan-2-one enolate->product Methoxylation with an Electrophilic Methoxy Source cluster_0 Deprotonation Pathways cluster_1 Methoxylation Products Starting Ketone 3,4-dimethylpentan-2-one Kinetic Enolate Less Substituted Enolate (Desired) Starting Ketone->Kinetic Enolate Bulky Base (LDA) Low Temperature (-78 °C) Thermodynamic Enolate More Substituted Enolate (Undesired) Starting Ketone->Thermodynamic Enolate Smaller Base (e.g., NaH) Higher Temperature Desired Product 4-Methoxy-3,4-dimethylpentan-2-one Kinetic Enolate->Desired Product Methoxylation Isomeric Byproduct 1-Methoxy-3,4-dimethylpentan-2-one Thermodynamic Enolate->Isomeric Byproduct Methoxylation

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Optimization

Technical Support Center: Synthesis of α-Methoxy Ketones

Welcome to the technical support center for the synthesis of α-methoxy ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α-methoxy ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered in α-methoxy ketone synthesis.

Q1: My reaction is very low-yielding, and the starting material is mostly recovered. What is the likely cause?

A: This often points to incomplete deprotonation of the ketone to form the necessary enolate intermediate. The acidity of the α-proton can be influenced by the ketone's structure.[1][2] Ensure your base is strong enough for the specific substrate (pKa > 25 for complete conversion) and that the reaction is free of protic impurities like water or alcohols, which can quench the base or the enolate.[3]

Q2: My TLC plate shows multiple product spots, none of which is dominant. What are the most common side products?

A: A complex reaction mixture typically indicates competing reaction pathways. The most common side products are:

  • Aldol condensation products: From the enolate attacking another molecule of the starting ketone.[1][4]

  • Enol ethers: Resulting from O-methoxylation of the ambident enolate instead of the desired C-methoxylation.[5]

  • Over-methoxylated ketones: If the product itself has remaining acidic α-protons.

  • α-Hydroxy aldehydes or ketones: Particularly in specific homologation procedures or if using certain oxidizing agents.[6][7]

Q3: I've isolated my product, but it's unstable and decomposes upon standing or during chromatography. Why?

A: α-Methoxy ketones can be sensitive to acidic or basic conditions. Trace amounts of acid or base on silica gel can catalyze decomposition or rearrangement. Consider using deactivated (neutral) silica gel for chromatography or purifying via alternative methods like distillation or crystallization if possible.

Q4: Can I use methanol as a solvent and sodium methoxide as a base for this reaction?

A: While seemingly convenient, this is generally not recommended. Using an alkoxide base in its conjugate alcohol solvent creates an equilibrium concentration of the enolate, which strongly favors aldol condensation and other side reactions.[3] A strong, non-nucleophilic base in an aprotic solvent (e.g., LDA in THF) is preferred to achieve irreversible and complete enolate formation.[3]

Troubleshooting Guides

This section provides in-depth analysis and solutions for specific, persistent problems.

Guide 1: Formation of Enol Ether Byproducts

The formation of an enol ether is a classic problem stemming from the ambident nature of the enolate nucleophile. Reaction can occur at the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).

The ratio of C- to O-alkylation is influenced by factors including the solvent, the counter-ion of the enolate, and the nature of the electrophile.

  • Solvent: Polar aprotic solvents (like DMSO or DMF) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. Non-polar aprotic solvents like THF favor the formation of tight ion pairs, which promotes C-alkylation.

  • Counter-ion: Larger, more polarizing cations (like K+) can coordinate less tightly with the oxygen, increasing O-alkylation. Smaller cations (like Li+) form tighter ion pairs, favoring C-alkylation.

G start Problem: Significant Enol Ether Formation Detected (NMR, GC-MS) q1 Is a polar aprotic solvent (e.g., DMF, DMSO) being used? start->q1 sol1 Switch to a non-polar aprotic solvent like THF or Diethyl Ether. q1->sol1 Yes q2 Is a sodium or potassium-based base (e.g., NaH, KHMDS) being used? q1->q2 No sol1->q2 sol2 Switch to a lithium-based base like LDA or n-BuLi to favor a tighter ion pair. q2->sol2 Yes q3 Is the reaction temperature above 0 °C? q2->q3 No sol2->q3 sol3 Run the reaction at low temperature (-78 °C) to increase kinetic control and favor C-alkylation. q3->sol3 Yes end_node Optimized for C-Alkylation q3->end_node No sol3->end_node

Caption: Troubleshooting logic for minimizing enol ether byproducts.

Guide 2: Aldol Condensation and Over-Alkylation

These side reactions occur when the enolate reacts with other electrophiles in the flask besides the intended methoxylating agent.

  • Aldol Condensation: If the ketone is not fully and instantly converted to its enolate, the remaining ketone molecules are excellent electrophiles for the enolate. This is especially problematic at higher temperatures and concentrations.[8][9]

  • Over-Alkylation: The product, an α-methoxy ketone, may still possess an acidic proton on the same or another α-carbon. This can lead to a second deprotonation and subsequent methoxylation.

The key is to form the enolate rapidly and completely in the absence of the electrophile (the methoxylating agent) and then introduce the electrophile to be consumed quickly.

Table 1: Troubleshooting Aldol and Over-Alkylation Side Reactions

Observed ProblemPotential CauseSuggested SolutionKey Parameters to Control
High levels of aldol product Slow/incomplete enolate formation; high concentration of starting ketone.Use a strong, non-nucleophilic base (e.g., LDA). Add ketone slowly to a solution of the base at -78 °C.Temperature, addition rate, stoichiometry of base.
Significant di-methoxylation Product enolization and second methoxylation.Use exactly one equivalent of base. Add the methoxylating agent quickly after enolate formation.Stoichiometry, reaction time.
Complex mixture of products A combination of issues; equilibrium conditions.Ensure irreversible enolate formation with a strong base in an aprotic solvent. Maintain low temperatures throughout.Base strength, solvent, temperature.
  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout.

  • Base Preparation: In the reaction flask, prepare a 0.5 M solution of Lithium Diisopropylamide (LDA) in dry Tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dissolve the starting ketone (1.0 eq.) in a minimal amount of dry THF. Using a syringe, add this solution dropwise to the stirred LDA solution at -78 °C over 20-30 minutes.

  • Enolate Aging: Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.

  • Methoxylation: Add the methoxylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Guide 3: Purification Challenges

Purifying the target α-methoxy ketone from unreacted starting material and non-carbonyl byproducts can be challenging due to similar polarities. A chemical separation method can be highly effective.

This technique leverages the reversible formation of a water-soluble adduct between the ketone and sodium bisulfite, allowing for separation from non-carbonyl impurities.[10]

  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake the funnel to partition the components.

  • Separation: The water-soluble bisulfite adducts of your starting ketone and product will be in the aqueous layer. The non-carbonyl impurities (like enol ethers) will remain in the organic layer, which can be discarded.

  • Ketone Regeneration: Collect the aqueous layer. Add a base (e.g., saturated Na₂CO₃ solution) or an acid (depending on the adduct's stability) to hydrolyze the adduct and regenerate the ketones. The product will often precipitate or can be extracted with a fresh portion of organic solvent.

  • Final Purification: The regenerated material, now enriched in ketones, can be further purified by standard column chromatography to separate the α-methoxy ketone from the unreacted starting ketone.

G cluster_0 Phase 1: Chemical Separation cluster_1 Phase 2: Isolation & Final Purification crude Crude Product (Ketones, Enol Ethers, etc.) add_bisulfite 1. Dissolve in MeOH 2. Add aq. NaHSO₃ crude->add_bisulfite extract Liquid-Liquid Extraction (Organic Solvent + Water) add_bisulfite->extract org_layer Organic Layer: Non-carbonyl impurities (e.g., Enol Ethers) DISCARD extract->org_layer Contains aq_layer Aqueous Layer: Water-soluble bisulfite adducts (Ketones) extract->aq_layer Contains regenerate Regenerate Ketones (Add Base to Aqueous Layer) chromatography Column Chromatography regenerate->chromatography final_product Pure α-Methoxy Ketone chromatography->final_product aq_layer->regenerate Process

Caption: Workflow for purification using sodium bisulfite adduct formation.

References

  • The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characterization. (n.d.). Benchchem.
  • Phillipson, N., Anson, M. S., Montana, J. G., & Taylor, R. J. K. (1997). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2821-2829. [Link]

  • Selective α-Methylation of Ketones. (2021). The Journal of Organic Chemistry. ACS Publications.
  • Phillipson, N., Anson, M. S., Montana, J. G., & Taylor, R. J. K. (1997). Ketone homologation to produce alpha-methoxyketones: application to conduritol synthesis. York Research Database.
  • Understanding Enol Reaction Pathways in Detail. (2026, March 6). Patsnap Eureka.
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2024). The Journal of Organic Chemistry. ACS Publications.
  • Methoxycarbonylation of ketones with dimethyl carbonate over solid base. (n.d.). ResearchGate.
  • A Comparative Study of Methoxy Ketones in Organic Reactions. (n.d.). Benchchem.
  • A Catalytic Intermolecular Formal Ene Reaction between Ketone-Derived Silyl Enol Ethers and Alkynes. (n.d.). PMC.
  • Enol ether. (n.d.). Wikipedia.
  • Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. (2021). Organic Letters. ACS Publications.
  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • Purification of ketones. (1939). Google Patents.
  • Keto-Enol Tautomerism. (2015, March 17). Chemistry LibreTexts.
  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2023). Chemical Science. RSC Publishing. [Link]

  • Conversion of α,β-unsaturated ketones into α-hydroxy ketones using an Mn(III) catalyst, phenylsilane and dioxygen: Acceleration of conjugate hydride reduction by dioxygen. (n.d.). ResearchGate.
  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2009). Accounts of Chemical Research. ACS Publications.
  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (n.d.). PMC.
  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. (n.d.). PMC.
  • Purification of ketones. (1943). Google Patents.
  • Hydroxy ketones – Knowledge and References. (n.d.). Taylor & Francis.
  • A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. (n.d.).
  • Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. (2023). The Journal of Organic Chemistry. ACS Publications.
  • Methoxycarbonylation of Ketones with DMC. (n.d.). Scribd.
  • Oxidation of Secondary Methyl Ethers to Ketones. (2017). The Journal of Organic Chemistry.
  • Hydroxy ketone. (n.d.). Wikipedia.
  • 2'-hydroxy-5'methoxyacetophenone. (2006, February 7). Sciencemadness.org.
  • (PDF) Ketone α-alkylation at the more-hindered site. (n.d.). ResearchGate.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of Sterically Hindered Ketones

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly recalcitrant, sterically hindered ketones...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly recalcitrant, sterically hindered ketones (e.g., those bearing tert-butyl, adamantyl, or diisopropyl substituents).

Standard purification methodologies often fail when applied to these substrates. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you bypass these chemical roadblocks.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my standard sodium bisulfite extraction fail to isolate my target hindered ketone? A1: Sodium bisulfite extraction relies on the reversible nucleophilic addition of the bisulfite anion (HSO₃⁻) to a carbonyl group to form a water-soluble α-hydroxysulfonate adduct[1]. While highly effective for aldehydes and unhindered methyl ketones, this equilibrium-driven process fails for sterically hindered substrates[2].

  • The Causality: The bulky alkyl groups create a physical barricade, preventing the bisulfite nucleophile from achieving the required Bürgi-Dunitz trajectory for attack. Furthermore, the electron-donating inductive effect of these alkyl groups decreases the partial positive charge on the carbonyl carbon. This renders the carbon less electrophilic, making the 1[1].

Q2: My hindered ketone and its corresponding secondary alcohol impurity co-elute on silica gel. How can I separate them? A2: Hindered ketones and their corresponding alcohols often exhibit nearly identical retention factors (Rf) because their steric bulk shields their polar functional groups from interacting strongly with the silica stationary phase.

  • The Solution: Instead of attempting to derivatize the unreactive ketone, employ a "Reverse Scavenging" approach. By treating the mixture with a highly reactive, bulky acylating agent (e.g., pivaloyl chloride), you selectively convert the alcohol impurity into a significantly less polar ester. The unreacted hindered ketone remains untouched and can now be easily separated via a simple silica plug due to the newly created polarity gap.

Q3: I am trying to derivatize a highly hindered ketone using Girard's Reagent T, but the conversion is extremely low. How can I drive the reaction? A3: Girard's Reagent T (trimethylacetohydrazide ammonium chloride) features a highly nucleophilic hydrazide moiety that is more reactive than bisulfite, making it a powerful tool for 3[3]. However, for extremely hindered substrates, the activation energy barrier remains high.

  • The Causality & Solution: To overcome this barrier, you must apply forcing conditions. Transitioning from standard reflux to high-pressure environments (e.g., sealed tubes or microwave reactors) provides the necessary thermal energy to 4[4]. Additionally, utilizing a strictly controlled, mildly acidic buffer (pH 4.5–5.0) protonates the carbonyl oxygen just enough to increase electrophilicity without fully protonating and deactivating the hydrazide nucleophile.

Part 2: Quantitative Method Comparison

To select the optimal purification route, compare the operational parameters of standard and advanced techniques in the table below:

Purification MethodMechanism of SeparationSteric ToleranceReversibility / RecoveryTypical Yield (Hindered Substrates)
Sodium Bisulfite Formation of water-soluble α-hydroxysulfonateVery LowExcellent (Base/Acid hydrolysis)< 5% (Often fails completely)
Girard's Reagent T Formation of water-soluble cationic hydrazoneModerate to HighGood (Acid hydrolysis)60–85% (Requires forcing conditions)
Reverse Scavenging Derivatization of impurities (e.g., alcohols)Extremely HighN/A (Ketone is unmodified)80–95%
Silica Chromatography Polarity-based partitioningLow (Co-elution common)N/AVariable / Poor Purity

Part 3: Purification Workflow & Decision Matrix

Workflow A Crude Reaction Mixture (Hindered Ketone) B Attempt Bisulfite Addition A->B C Steric Hindrance Level? B->C D Low (Methyl/Cyclic) Standard Adduct Forms C->D Unhindered E High (t-Butyl/Diisopropyl) Reaction Fails C->E Hindered F Girard's Reagent T (Forcing Conditions) E->F Direct Derivatization G Reverse Scavenging (Derivatize Impurities) E->G Indirect Separation H Purified Hindered Ketone F->H Hydrolysis G->H Chromatography

Decision tree for the purification of sterically hindered ketones based on steric bulk.

Part 4: Experimental Protocols

Protocol A: Forcing Derivatization using Girard's Reagent T

Use this protocol when the ketone must be isolated from a complex mixture of non-carbonyl impurities.

  • Condensation (Forcing Conditions): In a heavy-walled microwave vial, dissolve the crude hindered ketone (1.0 eq) and Girard’s Reagent T (1.5 eq) in a 10:1 mixture of methanol and glacial acetic acid. Seal the vial and heat under microwave irradiation at 110°C for 45 minutes. Causality: The sealed microwave environment provides the high thermal energy required to overcome the steric barrier of the bulky ketone.

  • Phase Separation: Transfer the cooled mixture to a separatory funnel. Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Self-Validation Step: Spot the ether layer on a TLC plate. The target ketone should be absent, indicating it has been successfully converted into the water-soluble cationic hydrazone residing in the aqueous layer. Discard the ether layer (which contains unreacted non-polar impurities).

  • Hydrolysis: Acidify the retained aqueous layer with 2M HCl to pH 1–2. Stir at room temperature for 2 hours to cleave the hydrazone and liberate the ketone.

  • Isolation: Extract the aqueous layer with fresh diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure hindered ketone.

Protocol B: "Reverse Scavenging" of Alcohol Impurities

Use this protocol when the primary impurity is a sterically hindered secondary alcohol co-eluting with your target ketone.

  • Acylation: Dissolve the crude mixture in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq relative to the alcohol impurity) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0°C.

  • Reagent Addition: Dropwise, add pivaloyl chloride (1.5 eq). Causality: DMAP acts as a nucleophilic catalyst, essential for driving the acylation of sterically hindered secondary alcohols that would otherwise react too slowly. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (stain with KMnO₄). Ensure the complete disappearance of the alcohol spot and the appearance of a new, high-Rf ester spot. The ketone spot will remain unchanged.

  • Separation: Concentrate the mixture and load it onto a short silica gel plug. Elute first with a highly non-polar solvent system (e.g., 2% EtOAc in Hexanes) to rapidly wash away the newly formed, non-polar pivalate ester.

  • Recovery: Increase the solvent polarity (e.g., 15% EtOAc in Hexanes) to elute the pure, unreacted sterically hindered ketone.

Part 5: References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC (NIH) URL:[2]

  • Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones Source: Benchchem URL:[1]

  • Technical Support Center: Synthesis of Sterically Hindered Ketoximes Source: Benchchem URL:[4]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples Source: PMC (NIH) URL:[3]

Sources

Optimization

Technical Support Center: Optimizing Ketone Homologation Reactions

Welcome to the technical support center for ketone homologation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate a one-carbon homologation ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ketone homologation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate a one-carbon homologation step into their synthetic routes. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter. Our focus is on providing practical, mechanistically-grounded solutions to common experimental issues.

Introduction: The Goal of One-Carbon Ketone Homologation

Ketone homologation, the insertion of a single methylene (-CH₂) group adjacent to a carbonyl, is a powerful transformation for building molecular complexity. It is most frequently employed for the ring expansion of cyclic ketones but is also applicable to acyclic systems.[1][2][3] The primary challenge lies in achieving high efficiency and selectivity while managing reactive intermediates and, in some cases, hazardous reagents.

This guide will focus on the most common and synthetically useful methods, with a strong emphasis on troubleshooting and optimization.

Part 1: Diazomethane and Its Surrogates

The reaction of ketones with diazomethane (CH₂N₂) or its safer, more stable surrogate, trimethylsilyldiazomethane (TMSCHN₂), is a cornerstone of ketone homologation.[4][5] The reaction is typically promoted by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the diazo compound.[1][4]

Frequently Asked Questions (FAQs): Diazo-Based Homologations

Q1: My reaction with TMSCHN₂ and a Lewis acid (e.g., BF₃·OEt₂) is giving low yields of the desired ring-expanded ketone. What are the likely causes?

A: This is a common issue that can usually be traced back to one of three areas: reagent quality, reaction temperature, or the choice of Lewis acid.

  • Reagent Quality: TMSCHN₂ is more stable than diazomethane but can still degrade. Ensure you are using a fresh or properly stored solution. The Lewis acid, particularly BF₃·OEt₂, is highly hygroscopic. Contamination with water will quench the catalyst and inhibit the reaction. Use freshly opened bottles or distill the BF₃·OEt₂ before use.

  • Temperature Control: The initial addition of the diazo compound to the ketone-Lewis acid adduct is highly exothermic and should be performed at low temperatures (-78 °C is typical) to prevent side reactions.[4] After the addition is complete, the reaction often requires warming to allow for the rearrangement and expulsion of nitrogen gas. If the temperature is kept too low, the reaction may stall. Conversely, warming too quickly can lead to uncontrolled decomposition and byproduct formation.

  • Lewis Acid Stoichiometry & Choice: The electrophilicity of the ketone must be sufficiently enhanced. For less reactive ketones, a stoichiometric amount of a strong Lewis acid like BF₃·OEt₂ may be necessary. For more sensitive substrates, a milder or catalytic amount of a different Lewis acid (e.g., Sc(OTf)₃, AlCl₃) might be required to balance reactivity with substrate stability.[6][7]

Q2: I am observing a significant amount of epoxide formation instead of the homologated ketone. Why is this happening and how can I prevent it?

A: Epoxide formation is a primary competing pathway, especially with acyclic ketones.[6] It arises from the intramolecular collapse of the initial zwitterionic intermediate before the alkyl or aryl group has a chance to migrate.

  • Causality: The outcome of the reaction is a competition between the rate of[8][9]-migration (leading to the homologated ketone) and the rate of intramolecular cyclization (leading to the epoxide). The migratory aptitude of the groups adjacent to the carbonyl is a key factor. Groups that can better stabilize a positive charge during the transition state (e.g., aryl, vinyl, or more substituted alkyl groups) will migrate more readily, favoring homologation.

  • Solution:

    • Optimize the Lewis Acid: Stronger Lewis acids can sometimes favor the migration pathway by further polarizing the intermediate.

    • Solvent Effects: Less polar solvents can sometimes disfavor the cyclization pathway.

    • Substrate Modification: If possible, modifying the substrate to increase the migratory aptitude of one group over the other is the most effective strategy, though not always practical.

Q3: In my unsymmetrical cyclic ketone, I am getting a mixture of regioisomers. How can I control which α-carbon undergoes methylene insertion?

A: Regioselectivity is dictated by the migratory aptitude of the two different α-carbons. The group that is more substituted or better able to stabilize the partial positive charge of the rearrangement transition state will typically migrate preferentially.[1][10]

  • Predicting the Outcome: For a ketone like 2-methylcyclohexanone, the more substituted tertiary carbon has a higher intrinsic migratory aptitude than the less substituted secondary carbon. Therefore, you would expect preferential migration of the C-2 carbon, leading to 2-methylcycloheptanone.

  • Controlling the Outcome: Achieving high regioselectivity can be challenging. The choice of Lewis acid and reaction temperature can influence the ratio of products, but often the inherent properties of the substrate are the dominant factor. In cases of poor selectivity, a different synthetic strategy, such as the Tiffeneau-Demjanov rearrangement (see below), may be necessary.

Safety First: Handling Diazo Reagents

Q4: What are the absolute essential safety precautions for working with diazomethane and TMSCHN₂?

A: Failure to adhere to strict safety protocols can have catastrophic consequences.

  • Diazomethane (CH₂N₂):

    • Toxicity and Carcinogenicity: Diazomethane is an extremely toxic and carcinogenic gas.[11] All manipulations must be performed in a certified chemical fume hood.

    • Explosion Hazard: It is a potent explosive, sensitive to shock, light, and rough surfaces.[12][13][14] NEVER use glassware with ground-glass joints or scratches.[11][12][13] Use fire-polished joints and plastic or rubber connectors. Work behind a blast shield.[12][14]

    • Quenching: Excess diazomethane must be destroyed before workup by the careful, slow addition of acetic acid until the characteristic yellow color disappears.[11]

  • Trimethylsilyldiazomethane (TMSCHN₂):

    • Reduced, Not Eliminated, Hazard: While significantly more stable and non-explosive in solution, TMSCHN₂ is still a toxic irritant and should be handled with care in a fume hood.[15][16] It is considered a safe substitute for diazomethane in most applications.[4][17]

Experimental Protocol: TMSCHN₂ Homologation of Cyclohexanone

This protocol provides a general framework for the ring expansion of a simple cyclic ketone.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous dichloromethane (DCM, 0.2 M).

  • Substrate Addition: Add cyclohexanone (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 15 minutes.

  • TMSCHN₂ Addition: Add a 2.0 M solution of TMSCHN₂ in hexanes (1.2 eq) dropwise over 30 minutes. A yellow color may persist.

  • Warming & Reaction: After the addition is complete, allow the reaction to warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Workup: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield cycloheptanone.

Data Summary Table: Lewis Acid Effects
Ketone SubstrateLewis AcidTemp (°C)ResultReference
AcetophenoneSc(OTf)₃0 to rtHomologated Ketone[6]
CyclohexanoneBF₃·OEt₂-78 to 0Cycloheptanone[4]
ArylcyclobutanoneSc(OTf)₃-78 to rtEnol Silane (leads to Cyclopentanone)[18]
ArylcyclobutanoneSc(hfac)₃-78 to rtβ-ketosilane (leads to Cyclopentanone)[18]

Part 2: The Tiffeneau-Demjanov Rearrangement

This classical reaction is a reliable method for the one-carbon ring expansion of cyclic ketones. It proceeds via a β-amino alcohol intermediate, which is formed by the addition of cyanide to the ketone followed by reduction. The key step is the diazotization of the primary amine with nitrous acid, which triggers a rearrangement.[19][20][21]

Troubleshooting the Tiffeneau-Demjanov Rearrangement

Q5: My Tiffeneau-Demjanov reaction is giving a mixture of the ring-expanded ketone and the corresponding spiro-epoxide. How can I favor the desired product?

A: This is a classic selectivity issue. The reaction proceeds through a diazonium ion intermediate. Loss of N₂ generates a carbocation, which is then trapped. The key is controlling the migration versus other potential pathways.

  • Mechanism: The group anti-periplanar to the C-N₂⁺ bond is geometrically set up to migrate.[20] Forcing the substrate into a conformation that favors the migration of a carbon atom over the oxygen lone pair (which would lead to an epoxide) is crucial.

  • Solutions:

    • Acid Choice: The diazotization is typically performed with NaNO₂ in an acidic medium (e.g., acetic acid, HCl). The choice of acid can influence the conformational equilibrium of the intermediate. Experimenting with different acids can sometimes alter the product ratio.

    • Temperature: Perform the diazotization at low temperatures (0-5 °C) to ensure controlled formation of the diazonium salt and minimize side reactions.[21]

Visualization: Tiffeneau-Demjanov Workflow & Mechanism

Below is a diagram illustrating the general workflow for this multi-step procedure and the core rearrangement mechanism.

Workflow for Tiffeneau-Demjanov Rearrangement

Tiffeneau_Demjanov_Workflow Start Cyclic Ketone Step1 1. Add KCN/HCN 2. Form Cyanohydrin Start->Step1 Step2 Reduce Nitrile (e.g., LiAlH₄ or H₂/Catalyst) Step1->Step2 Step3 Form β-Amino Alcohol Step2->Step3 Step4 Diazotization (NaNO₂, Acid, 0 °C) Step3->Step4 End Ring-Expanded Ketone Step4->End

Caption: A typical experimental sequence for the Tiffeneau-Demjanov rearrangement.

Mechanism of the Key Rearrangement Step

TDR_Mechanism cluster_0 Diazotization & N₂ Loss cluster_1 1,2-Alkyl Shift (Rearrangement) AminoAlcohol R₂C(OH)-CH₂-NH₂ Diazonium R₂C(OH)-CH₂-N₂⁺ AminoAlcohol->Diazonium HNO₂ Carbocation R₂C(OH)-CH₂⁺ + N₂ Diazonium->Carbocation Carbocation_re R₂C(OH)-CH₂⁺ Oxonium R-C⁺(OH)-CH₂R Carbocation_re->Oxonium Migration Ketone R-C(=O)-CH₂R Oxonium->Ketone -H⁺

Caption: The core mechanistic pathway showing carbocation formation and rearrangement.[19][20]

Part 3: Troubleshooting Decision Guide

Use this chart to diagnose and solve common issues in your ketone homologation experiments.

Troubleshooting_Guide Start Low or No Yield of Homologated Ketone Problem1 Using Diazo Reagent? Start->Problem1 Problem2 Using Tiffeneau-Demjanov? Start->Problem2 No Cause1A Check Reagent Quality (TMSCHN₂, Lewis Acid) Problem1->Cause1A Yes Cause2A Check Nitrile Reduction Step (Formation of Amino Alcohol) Problem2->Cause2A Yes Cause1B Review Temperature Profile (Addition vs. Rearrangement) Cause1A->Cause1B Cause1C Epoxide Side Product? Cause1B->Cause1C Cause1D Increase Lewis Acid Strength or Stoichiometry Cause1C->Cause1D Yes Cause2B Verify Diazotization Conditions (Temp = 0-5 °C, Fresh NaNO₂) Cause2A->Cause2B

Caption: A decision tree for troubleshooting common homologation failures.

References

  • Kowalski ester homologation. (n.d.). Grokipedia.
  • Kowalski Ester Homologation. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • de Boer, Th. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses, Coll. Vol. 4, 250.
  • Safety Manual for the Preparation, Handling and Reactions of Diazomethane. (2013). School of Chemistry, University of Bristol.
  • Gassman, P. G., & Greenlee, W. J. (1988). Dideuteriodiazomethane. Organic Syntheses, Coll. Vol. 6, 432.
  • Tiffeneau–Demjanov rearrangement. (2023, December 2). In Wikipedia. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 15, 2026, from [Link]

  • Kowalski ester homologation. (2023, May 15). In Wikipedia. [Link]

  • Dunbar, C., & Hosse, N. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group.
  • Demjanov rearrangement. (n.d.). Grokipedia.
  • Hashimoto, N., Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 18. Homologation of Ketones with Trimethylsilyldiazomethane (TMSCHN₂). Chemical and Pharmaceutical Bulletin, 29(5), 1475-1478.
  • Kowalski ester homologation. (n.d.). chemeurope.com. Retrieved March 15, 2026, from [Link]

  • Kerr, W. J., et al. (2020).
  • Conversion of carbonyl compounds to alkynes: general overview and recent developments. (2010). SciSpace.
  • Kowalski, C. J., Haque, M. S., & Fields, K. W. (1985). Ester homologation via α-bromo α-keto dianion rearrangement. Journal of the American Chemical Society, 107(5), 1429-1430.
  • Synthesis of γ-Lactones via the Kowalski Homolog
  • The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. (2019). Beilstein Journal of Organic Chemistry.
  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. (n.d.). Sigma-Aldrich.
  • Diazomethane (CH₂N₂). (2025, June 22). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • The Versatility of the Roskamp Homologation in Synthesis. (2025, March 7). Molecules.
  • A novel approach to C1 homologation of carboxylic acids. (2024, February 27). University of Amsterdam.
  • Homologation Reaction of Ketones with Diazo Compounds. (2016).
  • The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. (2011, March 15). Semantic Scholar.
  • Wang, J., et al. (2021). Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters. Journal of the American Chemical Society.
  • Dave, V., Stothers, J. B., & Warnhoff, E. W. (1979). Ring expansion of cyclic ketones: The reliable determination of migration ratios for 3-keto steroids by 13C nuclear magnetic resonance and the general implications. Canadian Journal of Chemistry, 57(13), 1557-1569.
  • Candeias, N. R., Paterna, R., & Gois, P. M. P. (2016). Homologation Reaction of Ketones with Diazo Compounds. Chemical Reviews, 116(5), 2937-2981.
  • Seyferth-Gilbert Homolog
  • Reaction Mechanism of the Demjanov/Tiffeneau-Demjanov Rearrangement. (2022, February 19). YouTube.
  • Seyferth–Gilbert homologation. (2023, November 29). In Wikipedia. [Link]

  • Takeda, K., et al. (2012). New methylene homologation method for cyclic ketones.
  • Homologation Reaction of Ketones with Diazo Compounds. (2016, March 9). PubMed.
  • Homologation Reaction of Ketones with Diazo Compounds. (2016, February 8). Chemical Reviews.
  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Trimethylsilyldiazomethane. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Hashimoto, N., Aoyama, T., & Shioiri, T. (1980). New methods and reagents in organic synthesis. 10. trimethylsilyldiazomethane(TMSCHN2). A new, stable, and safe reagent for the homologation of ketones. Tetrahedron Letters, 21(48), 4619-4622.
  • Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. (2023, March 22). SigutLabs.
  • Selective uni- and bidirectional homologation of diborylmethane. (2017). Chemical Science.
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2012, August 22). Master Organic Chemistry.
  • Regio- and Stereoselective Homologation of 1,2-Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3-Diols and Sch 725674. (2016, October 26).
  • Regio- and Stereoselective Homologation of 1,2-Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3-Diols and Sch 725674. (2016).
  • 3.3: Rearrangements. (2023, August 1). Chemistry LibreTexts.
  • Heterogeneous Photocatalytic Ring Expansion of Cyclic Ketones for the Construction of Medium-Sized Lactams. (2022). The Journal of Organic Chemistry.
  • Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. (2025, October 16). Molecules.
  • Ring-Expansion. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • The homologation of carbonyl compounds by single carbon insertion reactions. (n.d.). Arkivoc.

Sources

Troubleshooting

4-Methoxy-3,4-dimethylpentan-2-one decomposition pathways

Technical Support Center: 4-Methoxy-3,4-dimethylpentan-2-one (CAS 82477-88-1) Topic: Troubleshooting Degradation Pathways & Experimental Stability Welcome to the Technical Support Center. As a sterically hindered β -meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxy-3,4-dimethylpentan-2-one (CAS 82477-88-1) Topic: Troubleshooting Degradation Pathways & Experimental Stability

Welcome to the Technical Support Center. As a sterically hindered β -methoxy ketone, 4-Methoxy-3,4-dimethylpentan-2-one presents unique challenges during synthesis, extraction, and long-term storage. Originally identified as a minor product during the anodic oxidation of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol[1], its structural motif—a ketone coupled with a highly substituted tertiary methoxy group—makes it uniquely susceptible to specific thermal, acidic, and photochemical decomposition pathways.

This guide is designed for researchers and drug development professionals to troubleshoot yield losses and validate the stability of this compound during experimental workflows.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My yield of 4-Methoxy-3,4-dimethylpentan-2-one drops significantly during aqueous workup. What is causing this degradation? Analysis: You are likely experiencing acid-catalyzed elimination of methanol. The methoxy group at the C4 position is attached to a highly substituted tertiary carbon. Under even mildly acidic conditions (pH < 5), the methoxy oxygen is rapidly protonated. Causality: The expulsion of methanol generates a highly stable tertiary carbocation at C4. This step is thermodynamically driven by the relief of severe steric strain between the adjacent methyl groups. Subsequent deprotonation yields a mixture of α,β -unsaturated (3,4-dimethylpent-3-en-2-one) and β,γ -unsaturated ketones, a well-documented pathway for β -methoxy and β -hydroxy ketones[2]. Solution: Strictly avoid acidic workups. Maintain the aqueous phase at pH 7.5–8.0 using a saturated sodium bicarbonate ( NaHCO3​ ) buffer during all extraction phases.

AcidElimination A 4-Methoxy-3,4-dimethylpentan-2-one (Stable in Neutral) B Protonated Oxonium Ion (H+ Attack on Methoxy) A->B H+ (Acidic Workup) C Tertiary Carbocation at C4 (Loss of Methanol) B->C - CH3OH D 3,4-Dimethylpent-3-en-2-one (α,β-Unsaturated) C->D - H+ (C3 Deprotonation) E 3,4-Dimethylpent-4-en-2-one (β,γ-Unsaturated) C->E - H+ (C4 Methyl Deprotonation)

Caption: Acid-Catalyzed Elimination Pathway of 4-Methoxy-3,4-dimethylpentan-2-one.

Q2: I am using this compound in a photochemical reactor, but I observe rapid fragmentation. What are the primary photolytic pathways? Analysis: Aliphatic ketones are notoriously photoreactive under UV irradiation (230–330 nm), predominantly undergoing Norrish Type I and Type II cleavages[3]. Causality:

  • Norrish Type I ( α -cleavage): Excitation to the singlet state followed by intersystem crossing to the triplet state leads to homolytic cleavage of the C2–C3 bond. This yields a highly reactive acetyl radical and a sterically bulky 2-methoxy-1,2-dimethylpropyl radical.

  • Norrish Type II ( γ -hydrogen abstraction): The methyl groups at C4 act as γ -carbons relative to the C2 carbonyl. The excited carbonyl oxygen abstracts a hydrogen from a γ -methyl group via a highly favored 6-membered cyclic transition state, forming a 1,4-diradical[4]. This diradical cleaves at the C3–C4 bond to yield an enol (which rapidly tautomerizes to 2-butanone) and 2-methoxypropene. Solution: If photostability is required for your assay, utilize UV filters (e.g., borosilicate glass cuts off wavelengths below 300 nm) or operate strictly under amber laboratory lighting.

Norrish Start 4-Methoxy-3,4-dimethylpentan-2-one (UV Excitation to n,π* Triplet) TypeI Norrish Type I (α-Cleavage) Start->TypeI C2-C3 Cleavage TypeII Norrish Type II (γ-Hydrogen Abstraction) Start->TypeII γ-H Abstraction (C4 Methyl) Radical1 Acetyl Radical + 2-Methoxy-1,2-dimethylpropyl Radical TypeI->Radical1 Diradical 1,4-Diradical Intermediate TypeII->Diradical ProductsII 2-Butanone + 2-Methoxypropene Diradical->ProductsII C3-C4 Cleavage

Caption: Norrish Type I and II Photochemical Cleavage Mechanisms.

Section 2: Quantitative Data Summary

The following table summarizes the primary degradation triggers, their mechanistic pathways, and the resulting decomposition products to aid in GC-MS/NMR spectral identification.

Degradation TriggerPrimary MechanismKey IntermediatesMajor Decomposition Products
Aqueous Acid (pH < 5) E1 EliminationTertiary C4 Carbocation3,4-Dimethylpent-3-en-2-one, Methanol
Thermal (>150°C) Retro-aldol / PyrolysisCyclic Transition State3-Methylbutan-2-one derivatives
UV Light (<330 nm) Norrish Type IAcetyl & Alkyl RadicalsCarbon monoxide, Alkane fragments
UV Light (<330 nm) Norrish Type II1,4-Diradical2-Butanone, 2-Methoxypropene

Section 3: Self-Validating Experimental Protocols

Protocol 1: Buffered Extraction to Prevent Acid-Catalyzed Methanol Elimination

Objective: Isolate 4-Methoxy-3,4-dimethylpentan-2-one from reaction mixtures without triggering E1 elimination. Self-Validation Check: If the organic layer tests positive for alkenes (via a rapid bromine water test) post-extraction, the buffer capacity was exceeded during workup.

  • Quench: Terminate the reaction by slowly adding the crude mixture to a 10-fold volumetric excess of ice-cold saturated NaHCO3​ solution.

  • Verify pH: Use a calibrated pH meter to ensure the aqueous phase is strictly between 7.5 and 8.5. Adjust dropwise with 1M NaOH if the pH falls below 7.0.

  • Extract: Extract the aqueous layer three times with high-purity ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. (Note: Do not use MgSO4​ , as its slight Lewis acidity can initiate degradation upon concentration).

  • Concentrate: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Photostability Profiling (UV Degradation Assay)

Objective: Quantify the Norrish cleavage rates of the compound under specific lighting conditions to establish safe handling parameters. Self-Validation Check: If cyclobutanol derivatives are observed in the final NMR, the 1,4-diradical is undergoing intramolecular recombination (Yang cyclization) rather than the expected C3-C4 cleavage.

  • Preparation: Prepare a 0.1 M solution of 4-Methoxy-3,4-dimethylpentan-2-one in degassed, anhydrous benzene-d6. Degassing is critical to prevent radical quenching by dissolved oxygen.

  • Baseline: Acquire a baseline 1H -NMR spectrum.

  • Irradiation: Place the sample in a quartz NMR tube. Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter ( λ > 290 nm) for exactly 30 minutes.

  • Analysis: Re-acquire the 1H -NMR spectrum. Integrate the vinylic proton signals (indicative of 2-methoxypropene from Norrish Type II) and aldehyde/alkane signals (from Norrish Type I) against an internal standard (e.g., hexamethyldisiloxane).

Section 4: References[1] Title: Anodic oxidation. Part VI. Electrolysis of sodium 2,2,3,3-tetramethyl-cyclopropanecarboxylate in methanol.

Source: RSC Publishing (Journal of the Chemical Society C: Organic). URL: [Link]3] Title: Norrish reaction. Source: Wikipedia, The Free Encyclopedia. URL: [Link]4] Title: Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Source: ACS Publications (Organic Letters). URL: [Link]2] Title: Donald Sterling Noyce - the Academic Senate (Mechanisms of acid-catalyzed elimination in beta-methoxy/hydroxy ketones). Source: University of California. URL: [Link]

Sources

Optimization

Resolving Impurities in 4-Methoxy-3,4-dimethylpentan-2-one: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity issues encountered in samples of 4-Methoxy-3,4-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity issues encountered in samples of 4-Methoxy-3,4-dimethylpentan-2-one. The following guide provides in-depth technical information, step-by-step protocols, and practical insights to ensure the highest purity of this critical chemical intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis, purification, and analysis of 4-Methoxy-3,4-dimethylpentan-2-one.

Q1: What are the most probable impurities in a sample of 4-Methoxy-3,4-dimethylpentan-2-one?

A1: Based on its structure and potential synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: If synthesized via a Williamson ether synthesis-type reaction, residual 4-hydroxy-3,4-dimethylpentan-2-one and the methylating agent's byproducts could be present.

  • Side-Reaction Products: Aldol condensation products may form under basic conditions. Elimination of the methoxy group to form an unsaturated ketone, 4-methyl-3-penten-2-one (mesityl oxide), is also a possibility, especially under acidic or heated conditions.[1][2]

  • Solvent Residues: Residual solvents used during synthesis and workup (e.g., dichloromethane, tetrahydrofuran, diethyl ether) are common impurities.[3]

  • Degradation Products: The ether linkage may be susceptible to acid-catalyzed hydrolysis, yielding 4-hydroxy-3,4-dimethylpentan-2-one and methanol.[4] Oxidation can also lead to various byproducts.[4]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Here's how to approach impurity identification:

  • 1H NMR:

    • Protons adjacent to a carbonyl group (α-protons) typically appear in the 2.1-2.6 ppm range.[5] Impurities with different electronic environments around the carbonyl group will have shifted α-proton signals.

    • The methoxy group protons of the target compound should be a sharp singlet around 3.2-3.4 ppm. Any additional singlets in this region could indicate other methoxy-containing impurities.

    • The presence of signals in the vinylic region (5-7 ppm) might suggest the presence of unsaturated impurities like mesityl oxide.

  • 13C NMR:

    • The carbonyl carbon of a ketone typically resonates in the 190-220 ppm region.[5] The presence of multiple peaks in this downfield region suggests more than one ketone-containing species.

    • The carbon of the methoxy group will have a characteristic chemical shift.

To confirm the identity of an impurity, it is often necessary to use a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) and compare the data with known spectra of suspected impurities.

Q3: My GC-MS analysis shows multiple peaks. How can I confirm which peak corresponds to 4-Methoxy-3,4-dimethylpentan-2-one and identify the others?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile and semi-volatile compounds.[6]

  • Retention Time: The peak with the highest area percentage is likely your target compound, assuming the synthesis was reasonably successful. However, do not rely on this alone.

  • Mass Spectrum: The mass spectrum provides the molecular weight and fragmentation pattern of each component.

    • The molecular ion peak (M+) for 4-Methoxy-3,4-dimethylpentan-2-one should be at m/z 130.18.[7][8]

    • Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon).[9] Look for characteristic fragments.

  • Library Matching: The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification.

  • Standard Injection: The most reliable way to confirm the peak of your target compound is to inject a certified reference standard of 4-Methoxy-3,4-dimethylpentan-2-one and compare its retention time and mass spectrum.

Q4: I'm having trouble removing a persistent impurity. What purification methods are most effective?

A4: The choice of purification method depends on the nature of the impurity.

  • Fractional Distillation: This is effective for separating compounds with significantly different boiling points. If your impurities are starting materials or byproducts with different volatilities, this is a good first choice.

  • Column Chromatography: Silica gel chromatography can be used to separate compounds based on polarity. Since 4-Methoxy-3,4-dimethylpentan-2-one is a moderately polar compound, a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should provide good separation from less polar or more polar impurities.

  • Sodium Bisulfite Extraction: This is a classical and highly effective method for purifying ketones from non-ketonic impurities.[10][11][12] The ketone reacts with sodium bisulfite to form a water-soluble adduct, which can be separated into an aqueous layer. The ketone can then be regenerated by adding a base.[11][12] This method is particularly useful for removing unreacted non-ketonic starting materials or byproducts.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the identification and removal of impurities.

Protocol 1: Impurity Identification by GC-MS

This protocol outlines a general method for the analysis of a 4-Methoxy-3,4-dimethylpentan-2-one sample using GC-MS.

Materials:

  • Sample of 4-Methoxy-3,4-dimethylpentan-2-one

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas (99.999% purity)

  • 2 mL autosampler vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Set the MS transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Scan range: m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to 4-Methoxy-3,4-dimethylpentan-2-one by its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks and compare them against a spectral library for tentative identification.

Expected Mass Fragments for 4-Methoxy-3,4-dimethylpentan-2-one:

m/zInterpretation
130Molecular ion (M+)
115Loss of a methyl group (CH3)
87α-cleavage, loss of an acetyl group (CH3CO)
73Fragment corresponding to C(CH3)2OCH3
43Acetyl cation (CH3CO+)

Note: This is a predicted fragmentation pattern. Actual results may vary.

Protocol 2: Purification by Sodium Bisulfite Extraction

This protocol describes the removal of ketonic impurities from a sample.

Materials:

  • Impure 4-Methoxy-3,4-dimethylpentan-2-one sample

  • Saturated sodium bisulfite (NaHSO3) solution

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the impure sample in a minimal amount of a water-miscible organic solvent like ethanol if necessary, though direct treatment is often possible.

    • In a flask, add the impure ketone to a stirred solution of saturated sodium bisulfite. Use a molar excess of sodium bisulfite.

    • Stir the mixture vigorously for 30-60 minutes. The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Extraction of Non-Ketonic Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether and shake well.

    • Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the ketone, and the organic layer contains non-ketonic impurities.

    • Drain the aqueous layer into a clean flask. Discard the organic layer.

  • Regeneration of the Ketone:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add 10% NaOH solution until the solution is basic (check with pH paper). This will regenerate the ketone.

    • Add diethyl ether to the separatory funnel and shake to extract the purified ketone.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent using a rotary evaporator to yield the purified 4-Methoxy-3,4-dimethylpentan-2-one.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described experimental procedures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Sample (e.g., 1 mg/mL in Dichloromethane) Inject Inject 1 µL into GC-MS Prep->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Identify Target Compound Peak (Retention Time & Mass Spectrum) Detect->Identify Analyze Analyze Impurity Peaks (Library Matching) Identify->Analyze Confirm Confirm with Standard (Optional) Analyze->Confirm Purification_Workflow cluster_adduct Adduct Formation cluster_extraction Extraction cluster_regeneration Ketone Regeneration Mix Mix Impure Ketone with Saturated Sodium Bisulfite Extract Extract with Diethyl Ether Mix->Extract Separate_Layers Separate Aqueous and Organic Layers Extract->Separate_Layers Aqueous Aqueous Layer (Ketone-Bisulfite Adduct) Separate_Layers->Aqueous Organic Organic Layer (Non-Ketonic Impurities) Separate_Layers->Organic Basify Basify Aqueous Layer with NaOH Aqueous->Basify Extract_Pure Extract Regenerated Ketone with Diethyl Ether Basify->Extract_Pure Dry Dry and Evaporate Solvent Extract_Pure->Dry Pure_Ketone Purified Ketone Dry->Pure_Ketone

Caption: Workflow for purification via sodium bisulfite extraction.

References

  • Benchchem. (n.d.). Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Benchchem. (n.d.). Sodium Bisulfite Extraction for the Purification of Reactive Ketones.
  • OpenOChem. (n.d.). Ketones.
  • designer-drug.com. (n.d.). Purification of Ketones by Sodium Bisulfite.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • FAO AGRIS. (n.d.). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol.
  • Benchchem. (n.d.). Methods for the stabilization of 4-Methoxy-3-methylbutan-2-one in various solutions.
  • Nitschke, L., et al. (2025). Determination of 4-methyl-3-penten-2-one (mesityl oxide) in the workplace air. BAuA.
  • Chamness, S. A., et al. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses.
  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. In NIST Chemistry WebBook.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol.
  • Kanto, T., et al. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.

Sources

Troubleshooting

troubleshooting low conversion in α-methoxy ketone synthesis

Technical Support Center: Troubleshooting Low Conversion in α -Methoxy Ketone Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in α -Methoxy Ketone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of α -methoxy ketones.

The synthesis of α -methoxy ketones typically proceeds via two primary pathways: Hypervalent Iodine-Mediated Oxidation (direct methoxylation of ketones) and Nucleophilic Substitution (methoxide-halide exchange on α -halo ketones). Low conversion in these reactions is rarely a simple stoichiometric issue; it is usually a failure to control the delicate kinetic and thermodynamic equilibria of the reactive intermediates.

Mechanistic Workflow & Failure Points

To effectively troubleshoot, we must first isolate where the mechanistic pathway is failing. The diagram below illustrates the two primary synthetic routes and their most common points of failure.

G K Starting Ketone (or α-halo ketone) E Enol/Enolate Intermediate K->E Acid/Base Catalysis N Nucleophilic Sub. (NaOMe/MeOH) K->N Halogenated Substrate P Hypervalent Iodine (PIDA/MeOH) E->P Oxidation T α-Methoxy Ketone (Target Product) P->T Anhydrous Conditions S1 α-Hydroxy Ketone (Moisture Issue) P->S1 Trace H2O S2 Dimethyl Acetal (Over-oxidation) P->S2 Excess MeOH/H+ N->T Optimal Temp & Stoich. S3 Incomplete Conversion (Stalled Reaction) N->S3 Low Temp / Poor Mixing

Figure 1. Mechanistic pathways for α-methoxylation highlighting common failure points.

Diagnostic FAQs: Addressing Low Conversion

Module 1: Hypervalent Iodine-Mediated Direct Methoxylation

Reagents: Phenyliodine(III) diacetate (PIDA) / Methanol / Acid Catalyst

Q1: My conversion stalls at 30-40% when using PIDA in methanol. What is causing this? A1: Hypervalent iodine compounds are mild and selective oxidants[1], but they do not react directly with the ketone carbonyl. They require the ketone to tautomerize into an enol. If you are running the reaction without an acid catalyst (e.g., BF3​⋅OEt2​ , p -TsOH, or MoO2​Cl2​ [1]), the enol concentration is too low. The PIDA reagent will slowly degrade via solvolysis in methanol before productive C-I bond formation can occur. Solution: Ensure a catalytic amount of Lewis or Brønsted acid is present to drive the enolization equilibrium.

Q2: I am seeing a significant amount of an α -hydroxy ketone byproduct instead of the methoxy product. Why? A2: This is a classic moisture contamination issue. Water is a vastly superior nucleophile compared to methanol. If your methanol is not strictly anhydrous, or if your PIDA reagent has absorbed atmospheric moisture, water will attack the iodonium intermediate, yielding the α -hydroxy ketone. Solution: Use freshly opened, molecular-sieve dried methanol and store your PIDA in a desiccator.

Q3: The starting material is fully consumed, but my isolated yield of the α -methoxy ketone is low, and NMR shows a complex mixture. A3: You are likely observing over-reaction to the α,α -dimethoxy ketal (acetalization). In acidic methanol, the newly formed α -methoxy ketone acts as a thermodynamic sink, readily forming an acetal. Solution: Quench the reaction strictly upon completion with saturated aqueous NaHCO3​ . If acetalization has already occurred, stir the crude mixture in a 1:1 solution of THF and 1M HCl for 30 minutes during workup to hydrolyze the acetal back to the target ketone.

Module 2: Nucleophilic Substitution Route

Reagents: α -Bromo Ketone / Sodium Methoxide / Methanol

Q4: I am attempting a methoxide-bromide exchange, but the reaction is sluggish and leaves unreacted starting material. Can I just heat it to reflux? A4: No. While incomplete conversion during the methoxide-bromide exchange step is often due to insufficient reaction time or low temperature[2], aggressive heating is counterproductive. The methoxide anion is both a strong nucleophile and a strong base. At elevated temperatures, it will deprotonate the α -bromo ketone to form an enolate, triggering Favorskii rearrangements or aldol self-condensations. Solution: Maintain the reaction at 0 °C during addition, then slowly warm to room temperature. If conversion stalls, ensure you are using a sufficient excess of freshly prepared sodium methoxide[2].

Q5: Are there alternative methodologies if both chemical routes fail due to substrate sensitivity? A5: Yes. Electrochemical anodic α -methoxylation is a highly effective, reagent-free alternative. Anodic oxidation generates an intermediate radical cation that reacts directly with the methanol solvent, bypassing the need for hypervalent iodine and often resulting in exceptionally clean conversion profiles[3].

Quantitative Data & Troubleshooting Matrix

The following table summarizes the critical parameters required to prevent low conversion across both primary synthetic methodologies.

SymptomSynthetic RouteProbable CauseMechanistic RationaleCorrective Action
Stalled Conversion (<40%) PIDA / MeOHLack of enolizationElectrophilic iodine cannot react with the ketone ground state.Add 0.2 eq of BF3​⋅OEt2​ or p -TsOH to drive enol tautomerization.
Incomplete Reaction NaOMe / α -HaloInactive base / Low TempMethoxide degrades over time via absorption of CO2​ and moisture[2].Use freshly prepared NaOMe (1.2 - 1.5 eq). Monitor via GC/TLC[2].
α -Hydroxy Byproduct PIDA / MeOHMoisture in solvent H2​O outcompetes MeOH for nucleophilic attack on the iodonium intermediate.Use strictly anhydrous MeOH over 3Å molecular sieves.
Degradation / Tars NaOMe / α -HaloThermal runawayBase-catalyzed Favorskii rearrangement or aldol condensation.Add substrate dropwise at 0 °C. Do not exceed 25 °C.
Loss of Carbonyl Peak PIDA / MeOHAcetalizationAcidic methanol converts the product into a dimethyl acetal.Quench with NaHCO3​ ; perform mild acid hydrolysis during workup.

Table 1. Troubleshooting matrix for optimizing α -methoxy ketone synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and high conversion, follow these step-by-step, self-validating methodologies.

Protocol A: Direct α -Methoxylation via Hypervalent Iodine (PIDA)

This protocol utilizes a Lewis acid to guarantee enolization, preventing stalled conversions.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve the starting ketone (1.0 mmol) in anhydrous methanol (5.0 mL). Validation: The solution must be perfectly clear. Any cloudiness indicates moisture or insoluble impurities.

  • Activation: Add BF3​⋅OEt2​ (0.2 mmol, 20 mol%) dropwise at room temperature. Stir for 5 minutes. Validation: A slight yellowing of the solution often indicates the formation of the enol-Lewis acid complex.

  • Oxidation: Add PIDA (1.1 mmol, 1.1 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Monitoring: Stir at room temperature and monitor via TLC (Hexanes/EtOAc) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching (Critical): Once the starting material is consumed, immediately add saturated aqueous NaHCO3​ (5.0 mL) to neutralize the acid and prevent acetal formation.

  • Workup: Extract with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Methoxide-Bromide Exchange

This protocol strictly controls temperature and stoichiometry to prevent base-catalyzed degradation[2].

  • Reagent Preparation: Prepare a fresh solution of sodium methoxide by dissolving sodium metal (1.2 mmol, 1.2 eq) in anhydrous methanol (3.0 mL) under argon at 0 °C. Validation: Wait until all sodium has reacted and hydrogen evolution ceases.

  • Substrate Addition: In a separate flask, dissolve the crude α -bromo ketone (1.0 mmol) in anhydrous methanol (2.0 mL). Add this solution dropwise to the sodium methoxide solution at 0 °C over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress using GC or TLC to ensure it goes to completion[2].

  • Neutralization: Once complete, neutralize the reaction mixture with dilute HCl to a pH of ~7[2]. Validation: Failure to neutralize before concentration will cause base-catalyzed degradation of the product.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate ( 3×10 mL), dry over MgSO4​ , and concentrate.

References

  • Uyanik, M., & Ishihara, K. (2009). "Hypervalent iodine-mediated oxidation of alcohols." Chem. Commun. (Referenced via ResearchGate). URL: [Link]

  • Papadopoulos, A., et al. (1983). "Anodic alpha-methoxylation of N-carbomethoxylated or N-acylated alpha-amino acid esters." J. Org. Chem. (Referenced via MDPI). URL: [Link]

Sources

Optimization

preventing byproduct formation in Grignard reactions for ketones

Introduction The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds to generate tertiary alcohols from ketones.[1][2] Despite its utility, the reaction is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds to generate tertiary alcohols from ketones.[1][2] Despite its utility, the reaction is notoriously sensitive, and its success hinges on meticulous control of reaction parameters. The high reactivity of the Grignard reagent, which makes it an excellent nucleophile, also renders it a strong base, leading to several competing side reactions.[3][4]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured guide to diagnosing and preventing the formation of common byproducts, ensuring higher yields and purity of the desired tertiary alcohol product.

Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

This section addresses specific issues encountered during the Grignard synthesis of tertiary alcohols, providing probable causes and actionable, field-proven solutions.

Problem 1: Low Yield of Tertiary Alcohol with Significant Recovery of Starting Ketone

This is the most common failure mode, and it points to two likely competing side reactions where the Grignard reagent fails to add to the carbonyl carbon.

Probable Cause A: Enolization

The Grignard reagent, acting as a strong base, abstracts an acidic α-hydrogen from the ketone to form a magnesium enolate.[3][5] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[6] This pathway is particularly favored with sterically hindered ketones and bulky Grignard reagents.[5][7]

Probable Cause B: Reduction

If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the ketone's carbonyl carbon.[5][7] This produces a secondary alcohol after workup, which may be difficult to separate from the desired tertiary alcohol, but the primary evidence on analysis (e.g., TLC, GC-MS) is often the unreacted starting ketone.

Visualizing Competing Pathways The following diagram illustrates the desired nucleophilic addition pathway versus the enolization and reduction side reactions.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products / Intermediates Ketone Ketone (with α-H) Addition Nucleophilic Addition (Desired Pathway) Ketone->Addition Enolization Enolization (Side Reaction) Ketone->Enolization Reduction Reduction (Side Reaction) Ketone->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Tertiary_Alkoxide Tertiary Alkoxide (leads to product) Addition->Tertiary_Alkoxide Forms C-C bond Enolate Mg-Enolate (regenerates starting material) Enolization->Enolate Grignard as Base Secondary_Alkoxide Secondary Alkoxide (leads to reduced byproduct) Reduction->Secondary_Alkoxide Grignard as H- Donor G start Low Yield of Tertiary Alcohol? check_ketone Is Starting Ketone Recovered? start->check_ketone Yes check_grignard_formation Review Grignard Formation Protocol start->check_grignard_formation No check_wurtz High MW Byproduct Observed? check_ketone->check_wurtz No sol_enol Problem: Enolization / Reduction Solutions: 1. Lower Reaction Temp 2. Add Anhydrous CeCl3 3. Change Solvent/Reagent check_ketone->sol_enol Yes check_wurtz->check_grignard_formation No sol_wurtz Problem: Wurtz Coupling Solutions: 1. Slow Halide Addition 2. Control Exotherm 3. Use 2-MeTHF check_wurtz->sol_wurtz Yes sol_formation Problem: Poor Reagent Formation Solutions: 1. Ensure Anhydrous Conditions 2. Activate Mg (Iodine) 3. Check Halide Purity check_grignard_formation->sol_formation

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Troubleshooting

dealing with steric hindrance in pentanone derivatives synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome one of the most notorious bottlenecks in synthetic organic chemistry: nucleoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome one of the most notorious bottlenecks in synthetic organic chemistry: nucleophilic addition to sterically hindered pentanone derivatives.

The Mechanistic Bottleneck: Why Pentanones Resist Addition

Pentanone derivatives with significant alpha-branching, such as 2,4-dimethyl-3-pentanone (commonly known as diisopropyl ketone), present a formidable kinetic challenge[1]. The bulky isopropyl groups create a steric shield that physically blocks the Bürgi-Dunitz trajectory—the optimal angle (approximately 107°) required for a nucleophile to attack the sp²-hybridized carbonyl carbon.

Because the standard nucleophilic addition pathway is sterically blocked, alternative reaction pathways with lower activation energies dominate. Specifically, Grignard reagents will act as strong bases to deprotonate the alpha-carbon (leading to enolization), or they will undergo a cyclic six-membered transition state to deliver a beta-hydride (resulting in the reduction of the ketone to a secondary alcohol)[2]. This fundamental competition between addition, enolization, and reduction dictates our entire troubleshooting approach[3].

G Start Reaction with Hindered Pentanone Outcome Analyze Reaction Outcome Start->Outcome Enol Starting Material Recovered (Enolization) Outcome->Enol Base > Nucleophile Red Secondary Alcohol Formed (Reduction) Outcome->Red Beta-Hydride Transfer Add Tertiary Alcohol Formed (Successful Addition) Outcome->Add Nucleophilic Attack FixEnol Switch to Organocerium (CeCl3 + RMgX) Enol->FixEnol FixRed Use Organolithium or Organocerium Red->FixRed FixEnol->Add FixRed->Add

Troubleshooting logic for nucleophilic addition to sterically hindered pentanones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting a Grignard addition to 2,4-dimethyl-3-pentanone, but after aqueous workup, I quantitatively recover my starting material. What went wrong? A: You are observing classic enolization. Because the carbonyl carbon is sterically inaccessible, the Grignard reagent acts as a base rather than a nucleophile, abstracting an alpha-proton to form a magnesium enolate[2]. During your aqueous workup, the enolate is simply reprotonated, returning your starting diisopropyl ketone[1]. To fix this, you must increase the nucleophilicity of your reagent while suppressing its basicity.

Q2: How can I force the C–C bond formation without triggering enolization? A: The gold standard for this issue is the Imamoto protocol, which utilizes anhydrous cerium(III) chloride (CeCl₃). Cerium is highly oxophilic and coordinates tightly to the carbonyl oxygen, pulling electron density away from the carbon and dramatically increasing its electrophilicity. When you mix a Grignard or organolithium reagent with CeCl₃, transmetalation occurs to form an organocerium species (RCeCl₂). Organocerium reagents are powerfully nucleophilic but strictly non-basic, allowing them to cleanly add to sterically hindered ketones without causing enolization[4].

Q3: My reaction with a Grignard reagent yielded a secondary alcohol instead of the expected tertiary alcohol. Why did this happen? A: This is a reduction side-reaction. If your Grignard reagent possesses beta-hydrogens (e.g., isopropylmagnesium bromide or ethylmagnesium bromide), the steric bulk of the pentanone prevents direct C–C bond formation. Instead, the system adopts a lower-energy, six-membered cyclic transition state where a hydride from the beta-carbon of the Grignard reagent is transferred to the carbonyl carbon[2]. To avoid this, switch to an organolithium reagent (which is a harder nucleophile and less prone to this specific transition state) or employ the organocerium protocol mentioned above[4].

Quantitative Benchmarking: Reagent Efficacy

To illustrate the profound impact of reagent selection, below is a comparative data summary for the addition of a standard butyl nucleophile to 2,4-dimethyl-3-pentanone.

Reagent SystemActive NucleophilePrimary Reaction PathwayAddition Yield (%)Enolization/Reduction Yield (%)
Standard Grignard n-BuMgBrEnolization / Reduction< 5%> 90%
Organolithium n-BuLiAddition (with side reactions)~ 40-50%~ 50%
Organocerium n-BuCeCl₂Nucleophilic Addition> 90%< 5%

Validated Experimental Protocol: Organocerium Addition

As a self-validating system, this protocol includes specific visual and physical cues to ensure each step has succeeded before proceeding. Failure to observe these cues means the reaction must be aborted and restarted, as organocerium chemistry is highly sensitive to procedural deviations.

Workflow Step1 Step 1: Dehydration Heat CeCl3·7H2O under vacuum Step2 Step 2: Activation Stir in dry THF at room temp Step1->Step2 Step3 Step 3: Transmetalation Add RMgX at -78°C Stir 2 hours Step2->Step3 Step4 Step 4: Addition Add Hindered Ketone Warm to RT Step3->Step4

Step-by-step workflow for the cerium(III) chloride-mediated nucleophilic addition.

Step 1: Rigorous Dehydration of CeCl₃·7H₂O

  • Causality: Organocerium reagents are instantly destroyed by moisture. Commercial CeCl₃ is sold as a heptahydrate and must be rigorously dried to prevent the quenching of the nucleophile.

  • Method: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140°C under high vacuum (0.1 mmHg) over 2 hours, then increase to 150°C for an additional 2 hours.

  • Self-Validation Cue: The crystalline solid will bubble, release water, and eventually transform into a stark white, free-flowing powder. If the powder clumps or sticks to the glass, residual moisture remains; continue drying until completely free-flowing.

Step 2: Activation in Tetrahydrofuran (THF)

  • Causality: Anhydrous CeCl₃ is a dense, polymeric solid that must be broken down and coordinated by the solvent to become chemically accessible for transmetalation.

  • Method: Cool the flask to room temperature under argon. Add anhydrous THF (approx. 10 mL per gram of CeCl₃). Stir vigorously for at least 2 hours, or preferably overnight.

  • Self-Validation Cue: The mixture must form a uniform, milky-white suspension. If heavy, granular solids remain at the bottom, the CeCl₃ was not properly activated.

Step 3: Transmetalation

  • Causality: This step converts the highly basic Grignard or organolithium precursor into the non-basic, highly nucleophilic organocerium species.

  • Method: Cool the milky suspension to -78°C using a dry ice/acetone bath. Dropwise, add the Grignard or organolithium reagent (1.1 equivalents). Stir at -78°C for 2 hours.

  • Self-Validation Cue: A distinct color change typically occurs (often shifting to a pale yellow or orange, depending on the alkyl group), indicating the successful formation of the RCeCl₂ species.

Step 4: Addition of the Hindered Pentanone

  • Causality: The highly nucleophilic, non-basic organocerium attacks the activated carbonyl without abstracting the alpha-protons.

  • Method: Add 2,4-dimethyl-3-pentanone (1.0 equivalent) dropwise at -78°C. Stir for 1 hour, then allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ether, and dry over MgSO₄.

  • Self-Validation Cue: The reaction mixture should clarify or change color upon quenching. GC-MS or TLC should show complete consumption of the ketone without the presence of the secondary alcohol reduction product.

References

  • Grignard Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Royal Society of Chemistry (RSC) Books URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up for 4-Methoxy-3,4-dimethylpentan-2-one Production

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered during production, from bench-scale to pilot plant.

Introduction

4-Methoxy-3,4-dimethylpentan-2-one is a β-methoxy ketone with potential applications as a specialty solvent, a fragrance component, or an intermediate in the synthesis of more complex molecules. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. The most common synthetic route involves the methylation of the corresponding β-hydroxy ketone, 4-hydroxy-3,4-dimethylpentan-2-one. This guide focuses on troubleshooting this key transformation, which is typically a Williamson ether synthesis.

Section 1: Reaction & Synthesis Troubleshooting

This section addresses common problems encountered during the synthesis reaction itself. The primary focus is on the methylation step, which is often the most problematic, especially at a larger scale.

Q1: My reaction shows low or no conversion of the starting alcohol (4-hydroxy-3,4-dimethylpentan-2-one). What are the likely causes?

A1: Low conversion is a frequent issue that can almost always be traced back to one of four key areas: the base, the solvent, the methylating agent, or the reaction temperature.

  • Ineffective Deprotonation: The first step is the formation of an alkoxide from the hydroxyl group. This requires a sufficiently strong base to completely deprotonate the alcohol.

    • Causality: Sodium hydride (NaH) is commonly used and is effective, but it is highly sensitive to moisture. Any water in the solvent or on the glassware will consume the base, rendering it ineffective. Weaker bases may not be strong enough to drive the equilibrium towards the alkoxide.

    • Solution:

      • Use a Strong Base: Employ a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1]

      • Ensure Anhydrous Conditions: All solvents (e.g., THF, DMF) must be rigorously dried using appropriate methods. Glassware should be flame-dried or oven-dried immediately before use and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

      • Molar Ratio: Use a slight excess (1.1-1.2 equivalents) of the base to compensate for any trace impurities and drive the reaction to completion.[1]

  • Inactive Methylating Agent: The methylating agent, typically methyl iodide (MeI) or dimethyl sulfate (DMS), can degrade over time.

    • Causality: Methyl iodide is sensitive to light and can decompose, releasing iodine (visible as a brown or purple tint). Dimethyl sulfate is highly sensitive to moisture and will hydrolyze.

    • Solution: Use a fresh, properly stored bottle of the methylating agent. Methyl iodide should be stored in a dark bottle, and it can be washed with a dilute sodium thiosulfate solution and re-distilled if necessary to remove iodine.[1]

  • Suboptimal Temperature: The SN2 reaction for methylation has a specific activation energy that must be overcome.

    • Causality: While deprotonation is often performed at 0 °C for better control, the subsequent methylation step may be too slow at this temperature.

    • Solution: After the initial deprotonation at 0 °C, allow the reaction to warm to room temperature or slightly above (e.g., 40 °C) to increase the rate of the SN2 reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and time.[1]

Q2: I'm observing a significant amount of an α,β-unsaturated byproduct (3,4-dimethylpent-3-en-2-one). How can I prevent this?

A2: The formation of this byproduct is due to the elimination (dehydration) of the starting β-hydroxy ketone. This is a common side reaction that is typically promoted by acidic conditions or high temperatures.

  • Causality: The β-hydroxy ketone can undergo acid-catalyzed or base-catalyzed elimination. While the main reaction is run under basic conditions, localized "hot spots" during an exothermic reaction or acidic conditions during work-up can promote this side reaction. The enolate of the ketone can also participate in other undesired pathways if not controlled.

  • Solution:

    • Controlled Base Addition: Add the strong base portion-wise to the solution of the alcohol at a low temperature (0 °C) to manage the exotherm. This forms the alkoxide before the addition of the methylating agent and minimizes the time the enolizable ketone is in a strongly basic environment where other pathways can occur.[1]

    • Avoid High Temperatures: Do not let the reaction temperature exceed what is necessary for methylation. Overheating will significantly favor the elimination pathway.

    • Neutral Work-up: During the work-up, quench the reaction with a mild reagent like saturated ammonium chloride (NH₄Cl) solution instead of a strong acid. Ensure the aqueous layer remains neutral or slightly basic to prevent acid-catalyzed dehydration.

Diagram 1: Synthetic Pathway and Side Reaction

G cluster_main Main Synthetic Route cluster_side Side Reaction A 4-hydroxy-3,4-dimethyl- pentan-2-one B Alkoxide Intermediate A->B 1. NaH, THF, 0 °C D 3,4-dimethylpent-3-en-2-one (Unsaturated Byproduct) A->D Dehydration (Heat or Acid) C 4-methoxy-3,4-dimethyl- pentan-2-one (Product) B->C 2. CH3I, 0 °C to RT G start Start Scale-Up Process calo 1. Perform Reaction Calorimetry (RC1/DSC) start->calo calc 2. Calculate Max Temperature of Synthesis Reaction (MTSR) calo->calc cool 3. Verify Reactor Cooling Capacity > Heat Output calc->cool protocol 4. Develop Slow Addition Protocol (Reverse Addition) cool->protocol If Yes fail HALT PROCESS Re-evaluate Parameters cool->fail If No monitor 5. Implement Real-Time Temperature Monitoring protocol->monitor run Execute Pilot Run monitor->run end Successful Scale-Up run->end Temp Stable run->fail Exotherm Detected

Caption: A workflow outlining critical safety checks for managing exotherms during scale-up.

Section 3: Work-up and Purification

Properly isolating the product is key to achieving high purity and yield. Scale-up can introduce new challenges in this phase as well.

Q4: I am struggling with persistent emulsions during the aqueous work-up. What are the best practices to avoid or break them?

A4: Emulsions are common in reactions involving salts and phase separation, and they become much more problematic in large-volume extractions.

  • Causality: Emulsions are stabilized by fine particulate matter (like residual salts) or by compounds that act as surfactants. The vigorous mixing required in large reactors can exacerbate their formation.

  • Solution:

    • Brine Wash: After the initial quench, perform subsequent washes with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by destabilizing the interface. [1] 2. Solvent Choice: If possible, use a more non-polar extraction solvent that has a greater density difference with water, such as methyl tert-butyl ether (MTBE) instead of diethyl ether.

    • Filtration: Before extraction, filtering the quenched reaction mixture through a pad of celite can remove fine solids that stabilize emulsions.

    • Patience and Separation Techniques: On a large scale, allow ample time for the layers to separate. Sometimes, gentle agitation or the addition of a small amount of a different solvent can help break the emulsion.

Q5: How can I effectively purify the final product from unreacted starting material?

A5: The starting material (a β-hydroxy ketone) and the product (a β-methoxy ketone) have similar molecular weights but different polarities, which is the key to their separation.

  • Causality: The hydroxyl group of the starting material makes it significantly more polar than the methoxy group of the product.

  • Solution:

    • Flash Column Chromatography: This is the most effective method for laboratory-scale purification. The less polar product will elute before the more polar starting material. A solvent system of hexanes and ethyl acetate is typically effective. Use TLC to develop an optimal solvent gradient.

    • Vacuum Distillation: For larger quantities where chromatography is impractical, vacuum distillation can be effective if the boiling points are sufficiently different and the compounds are thermally stable. The product should have a lower boiling point than the starting alcohol due to the lack of hydrogen bonding.

    • Purity Analysis: Purity should be confirmed by GC-MS and ¹H NMR. The disappearance of the broad -OH peak and the appearance of a sharp singlet for the -OCH₃ group (~3.2-3.4 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction. [2]

Section 4: Key Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one

This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and reaction monitoring.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 4-hydroxy-3,4-dimethylpentan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Be mindful of hydrogen gas evolution. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. [1]4. Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Representative Quantitative Data
ParameterValueSource/Comment
Starting Material 4-hydroxy-3,4-dimethylpentan-2-one1.0 eq
Base Sodium Hydride (60% in oil)1.1 - 1.2 eq
Methylating Agent Methyl Iodide1.2 - 1.5 eq
Solvent Anhydrous THF~0.2 - 0.5 M concentration
Temperature 0 °C to Room TemperatureCritical for control
Typical Lab Yield 70-85%Highly dependent on conditions

References

  • Reddy, C. R., et al. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Current Organic Synthesis, 12(1), 63-70. [Link]

  • Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(04), 0467. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Egorov, M. P., et al. (2021). Selective α-Methylation of Ketones. The Journal of Organic Chemistry, 86(12), 8256–8273. [Link]

  • O'Neill, B. T., & Williams, J. M. J. (2013). Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. Angewandte Chemie International Edition, 53(4), 1024-1027. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Iridium-catalyzed selective α-methylation of ketones with methanol. Chemical Communications, 47(45), 12292-12294. [Link]

  • Ege, S. N. (2003). Organic Chemistry: Structure and Reactivity. Houghton Mifflin.
  • Tay, N. E., et al. (2012). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 17(12), 14647-14663. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Water Content in 4-Methoxy-3,4-dimethylpentan-2-one

Welcome to the technical support center for 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent and require string...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxy-3,4-dimethylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent and require stringent control over its water content. In many applications, the presence of excess water can significantly impact reaction kinetics, product purity, and overall experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you effectively minimize water content and ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

Q1: Why is it critical to control the water content in 4-Methoxy-3,4-dimethylpentan-2-one?

Water can act as an unwanted nucleophile, a catalyst for side reactions, or a denaturing agent for sensitive reagents. In moisture-sensitive reactions, such as those involving organometallics or certain polymerization processes, even trace amounts of water can lead to reduced yields, by-product formation, or complete reaction failure. Given that some grades of 4-Methoxy-3,4-dimethylpentan-2-one have moderate solubility in water, proactive drying is essential for demanding applications.[1]

Q2: How can I accurately determine the water content in my solvent?

The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer titration.[2] This method is highly selective for water and can provide accurate measurements in the parts-per-million (ppm) range.[3][4] Both volumetric and coulometric Karl Fischer titrators are available, with the coulometric method being particularly suited for very low water content.[3][5]

Q3: What are the primary methods for drying 4-Methoxy-3,4-dimethylpentan-2-one?

The most common and effective methods for drying solvents like 4-Methoxy-3,4-dimethylpentan-2-one involve the use of desiccants. These are typically anhydrous inorganic salts that absorb water.[6] For this specific solvent, the preferred methods are treatment with anhydrous inorganic salts or, with caution, the use of molecular sieves. Distillation can also be employed, but requires careful consideration of the solvent's boiling point and potential for thermal degradation.

Q4: Can I use any common drying agent for this solvent?

No. Due to the ketone functional group in 4-Methoxy-3,4-dimethylpentan-2-one, some drying agents are incompatible. For instance, strongly basic desiccants can promote self-condensation reactions (an aldol condensation).[7][8] It is crucial to select a drying agent that is chemically inert towards the solvent.

Q5: How should I store the dried solvent to prevent re-absorption of moisture?

Dried organic solvents are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] Therefore, proper storage is critical. The dried solvent should be stored in a tightly sealed container, preferably with a septum-lined cap to allow for removal via syringe under an inert atmosphere (e.g., nitrogen or argon).[10] Storing the solvent over the drying agent can also help to maintain low water content.[7]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter while drying and handling 4-Methoxy-3,4-dimethylpentan-2-one.

Problem Potential Cause Troubleshooting Steps
High water content after drying with anhydrous salts. 1. Insufficient amount of drying agent used. 2. Inadequate contact time with the drying agent. 3. The drying agent was not sufficiently anhydrous.1. Add more drying agent in small portions until it no longer clumps together and remains free-flowing.[11] 2. Allow the solvent to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling. 3. Use a fresh, unopened container of the drying agent or dry it in an oven before use according to standard laboratory procedures.
Cloudiness or turbidity in the solvent after adding molecular sieves. 1. The molecular sieves may have broken down, releasing fine particulate matter. 2. Aldol condensation of the ketone may have occurred.1. Decant or filter the solvent away from the molecular sieves. Consider using a different batch or type of sieve. 2. This is a known issue with ketones and molecular sieves.[7][8] Discontinue use and select an alternative drying method.
Solvent shows signs of degradation (e.g., color change, unexpected peaks in analysis). 1. The drying agent may be reacting with the solvent. 2. The solvent may be undergoing thermal degradation if distillation is used at too high a temperature.1. Ensure the chosen drying agent is compatible with ketones. Avoid strongly acidic or basic desiccants. 2. If distilling, consider vacuum distillation to lower the boiling point and minimize thermal stress on the solvent.
Water content increases over time after drying. 1. Improper storage of the dried solvent. 2. Contamination from wet glassware or equipment.1. Store the dried solvent in a tightly sealed container under an inert atmosphere.[12] Use of a Sure/Seal™ style bottle is recommended.[10] 2. Ensure all glassware and transfer equipment (syringes, cannulas) are thoroughly dried before use.

III. Detailed Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)

This protocol is a general-purpose method for reducing the water content of 4-Methoxy-3,4-dimethylpentan-2-one.

Principle: Anhydrous magnesium sulfate is a neutral drying agent with a high capacity for water absorption, forming a stable hydrate.[6] It is generally unreactive towards ketones.

Materials:

  • 4-Methoxy-3,4-dimethylpentan-2-one

  • Anhydrous magnesium sulfate (powder)

  • Erlenmeyer flask with a stopper or septum

  • Stir plate and magnetic stir bar (optional)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Place the 4-Methoxy-3,4-dimethylpentan-2-one in a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate to the solvent (approximately 1-2 g per 100 mL).

  • Swirl the flask. If the magnesium sulfate clumps together, it indicates the presence of water. Continue adding small portions of magnesium sulfate until some of the powder remains free-flowing, resembling a "snow globe" effect when swirled.[6]

  • For optimal drying, allow the solvent to stand over the magnesium sulfate for at least one hour, or overnight for very wet solvent. Occasional swirling or continuous stirring will improve efficiency.

  • Once drying is complete, separate the solvent from the solid desiccant by decanting or gravity filtration.

  • Transfer the dried solvent to a clean, dry storage container, preferably under an inert atmosphere.

Protocol 2: Use of Molecular Sieves (with Caution)

Molecular sieves can be very effective at removing water to very low levels. However, their use with ketones requires careful consideration due to the potential for promoting aldol condensation.[7][8] 3Å molecular sieves are recommended as their pore size is small enough to exclude most organic molecules while admitting water.[13]

Principle: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. They selectively adsorb water molecules into their pores, effectively removing them from the solvent.[14]

Materials:

  • 4-Methoxy-3,4-dimethylpentan-2-one

  • 3Å molecular sieves (beads or pellets)

  • Oven or furnace for activation

  • Schlenk flask or other suitable container for storage under an inert atmosphere

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a suitable flask.

    • Heat the sieves in an oven at a temperature of at least 250-300°C for a minimum of 3 hours under a vacuum or with a slow stream of dry nitrogen.[15]

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Drying the Solvent:

    • Add the activated molecular sieves to the 4-Methoxy-3,4-dimethylpentan-2-one (approximately 5-10% by volume).[14]

    • Seal the container and allow the solvent to stand for at least 24 hours.

    • Carefully decant the dried solvent from the molecular sieves into a new, dry storage container. Do not leave the solvent in contact with the sieves for extended periods (more than a few days) to minimize the risk of condensation reactions.

Protocol 3: Verification of Water Content using Karl Fischer Titration

This protocol provides a general workflow for verifying the effectiveness of the drying process.

Principle: The Karl Fischer titration is based on a stoichiometric reaction between iodine and water. The amount of water is quantified by measuring the amount of iodine consumed.[2]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry syringes and needles

  • Sample of dried 4-Methoxy-3,4-dimethylpentan-2-one

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the titration cell to stabilize to a low, constant drift rate.

  • Using a dry syringe, carefully extract a known volume or weight of the dried 4-Methoxy-3,4-dimethylpentan-2-one.

  • Inject the sample into the titration cell and start the titration.

  • The instrument will automatically determine the endpoint and calculate the water content, typically in ppm or percent.

  • Perform multiple measurements to ensure accuracy and precision.

IV. Visual Workflows and Data

Drying Process Workflow

DryingWorkflow cluster_process Drying Process cluster_verification Verification & Storage Solvent Solvent with Water DryingAgent Select Drying Agent (e.g., MgSO4, 3Å Sieves) AddAgent Add Drying Agent to Solvent DryingAgent->AddAgent Inert Atmosphere Contact Allow Contact Time (Swirl/Stir) AddAgent->Contact Separate Separate Solvent (Decant/Filter) Contact->Separate KFTitration Karl Fischer Titration Separate->KFTitration Quality Control Storage Store Under Inert Atmosphere Separate->Storage KFTitration->Storage If water content is acceptable

Caption: General workflow for drying 4-Methoxy-3,4-dimethylpentan-2-one.

Troubleshooting Logic Diagram

Troubleshooting Start High Water Content After Drying? CheckAgent Sufficient Drying Agent? Start->CheckAgent Yes CheckTime Sufficient Contact Time? CheckAgent->CheckTime Yes AddMore Add More Drying Agent CheckAgent->AddMore No CheckStorage Proper Storage? CheckTime->CheckStorage Yes IncreaseTime Increase Contact Time CheckTime->IncreaseTime No ImproveStorage Improve Storage Conditions CheckStorage->ImproveStorage No Success Problem Resolved AddMore->Success IncreaseTime->Success ImproveStorage->Success

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of α-Methoxy Ketones: A Comparative Analysis

Introduction: The Significance of the α-Methoxy Ketone Moiety In the landscape of modern organic synthesis and drug discovery, the α-methoxy ketone motif stands out as a valuable structural unit. Its presence in a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the α-Methoxy Ketone Moiety

In the landscape of modern organic synthesis and drug discovery, the α-methoxy ketone motif stands out as a valuable structural unit. Its presence in a molecule can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The introduction of the methoxy group at the α-position of a ketone can alter the electronic nature of the carbonyl group, introduce a potential hydrogen bond acceptor, and create a chiral center, all of which are critical considerations in the design of novel therapeutics and functional materials.

This guide provides a comparative overview of several prominent methods for the synthesis of α-methoxy ketones. As a Senior Application Scientist, my goal is to not only present the protocols but to also delve into the underlying principles and practical considerations of each approach. We will explore the strengths, limitations, and substrate scope of each method, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Comparative Overview of Synthetic Methodologies

The synthesis of α-methoxy ketones can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on a selection of modern and classical methods that have demonstrated broad utility and offer unique attributes in terms of efficiency, selectivity, and environmental impact.

MethodKey FeaturesTypical YieldsReaction ConditionsSubstrate Scope
Electrochemical Synthesis from Enol Acetates Green and sustainable, avoids harsh oxidants and metal catalysts, scalable.[1][2]Good to excellentMild electrolysis, room temperatureBroad, tolerates various functional groups.[1][2]
Cobalt-Catalyzed α-Methoxymethylation Utilizes inexpensive and earth-abundant cobalt, uses methanol as a C1 source.[1][3][4]High to excellent (up to 91%)[1][3]Moderate temperatures, requires an oxidant (TBHP).[4]Good for propiophenone derivatives and other ketones.[1][3]
Zirconium-Mediated Ketone Homologation Employs a sulfone-mediated homologation, good regioselectivity.[5]GoodLow temperatures for adduct formation, Lewis acid-mediated rearrangement.Applicable to monocyclic and acyclic ketones.[5]
Hypervalent Iodine-Mediated Reactions Metal-free oxidation, related to α-hydroxylation and acetoxylation.[6]VariableMild conditions, often requires a Lewis acid.[6]Broad for α-functionalization of ketones.[7][8]
From α-Diazoketones (Wolff Rearrangement) Involves the generation of a ketene intermediate which is trapped by methanol.[9][10]Generally goodCan be induced thermally, photochemically, or with metal catalysts.[9]Dependent on the stability and accessibility of the α-diazoketone precursor.

In-Depth Analysis of Synthetic Methods

Electrochemical Synthesis from Enol Acetates

This modern approach represents a significant advancement in green chemistry for the synthesis of α-methoxy ketones.[1] By utilizing enol acetates as the starting material and methanol as the methoxy source, this method circumvents the need for stoichiometric chemical oxidants and expensive metal catalysts.[2]

Mechanism and Rationale:

The reaction proceeds through a radical-mediated pathway initiated by the electrochemical oxidation of the enol acetate. The choice of an undivided cell with a graphite anode and a nickel cathode, along with potassium iodide as the electrolyte, is crucial for the efficiency of the process. The iodide ion is believed to act as a redox mediator.

G cluster_mechanism Electrochemical α-Methoxylation Mechanism EnolAcetate Enol Acetate Anode Anode (-e⁻) EnolAcetate->Anode Oxidation RadicalCation Radical Cation Intermediate Adduct Intermediate RadicalCation->Intermediate + •OCH3 MethoxyRadical •OCH3 Product α-Methoxy Ketone Intermediate->Product Further reaction and hydrolysis Methanol Methanol Methanol->MethoxyRadical Oxidation Anode->RadicalCation

Caption: Proposed radical mechanism for electrochemical α-methoxylation.

Experimental Protocol:

A typical procedure involves the electrolysis of a solution of the enol acetate in acetonitrile with methanol, using potassium iodide as the electrolyte in an undivided cell.[2]

  • Apparatus Setup: An undivided electrochemical cell is equipped with a graphite plate anode and a nickel plate cathode.

  • Reaction Mixture: To the cell, add the enol acetate (1.0 equiv), methanol (2.0 equiv), potassium iodide (0.2 equiv), acetic acid (1.0 equiv), and silver carbonate (0.5 equiv) in acetonitrile. The additives can be crucial for optimizing the reaction.[2]

  • Electrolysis: The mixture is stirred and electrolyzed at a constant current until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Cobalt-Catalyzed α-Methoxymethylation

The use of earth-abundant and inexpensive cobalt as a catalyst for the α-methoxymethylation of ketones offers an economically attractive and sustainable alternative to methods employing precious metals.[1][3] This method utilizes methanol as both the solvent and the C1 source.[4]

Mechanism and Rationale:

The reaction is thought to proceed via the in-situ generation of formaldehyde from the cobalt-catalyzed oxidation of methanol by an oxidant like tert-butyl hydroperoxide (TBHP). The ketone then undergoes an aldol-type reaction with formaldehyde, followed by methoxylation. The choice of a suitable base, such as cesium carbonate, is critical for promoting the initial enolization of the ketone.[1][3][4]

G cluster_workflow Cobalt-Catalyzed α-Methoxymethylation Workflow Start Ketone + Methanol Reagents CoCl₂·6H₂O (cat.) TBHP (oxidant) Cs₂CO₃ (base) Reaction Reaction Vessel (Heat) Start->Reaction Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Methoxy Ketone Purification->Product

Caption: General workflow for cobalt-catalyzed α-methoxymethylation.

Experimental Protocol:

The following is a general procedure for the cobalt-catalyzed α-methoxymethylation of a ketone.[4]

  • Reaction Setup: To a reaction vessel, add the ketone (1.0 equiv), cobalt(II) chloride hexahydrate (0.01-0.1 equiv), and cesium carbonate (2.0 equiv) in methanol.

  • Addition of Oxidant: To the stirred mixture, add tert-butyl hydroperoxide (1.5 equiv) dropwise.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Zirconium-Mediated Ketone Homologation

This classical yet powerful method allows for the one-carbon homologation of a ketone to its corresponding α-methoxy ketone. The use of zirconium tetrachloride as a Lewis acid has been shown to be particularly effective in promoting the key rearrangement step.[5]

Mechanism and Rationale:

The reaction begins with the formation of a hydroxy sulfone adduct from the reaction of the ketone with the anion of [(methoxymethyl)sulfonyl]benzene. This adduct then undergoes a Lewis acid-mediated rearrangement, where the methoxymethyl group migrates to the α-position of the ketone with concomitant expulsion of the sulfonyl group. Zirconium tetrachloride is an effective Lewis acid for this transformation, likely due to its strong oxophilicity, which facilitates the rearrangement.

Experimental Protocol:

This two-step procedure requires careful handling of air- and moisture-sensitive reagents.[5]

  • Adduct Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve [(methoxymethyl)sulfonyl]benzene in anhydrous THF and cool to -78 °C.

    • Add a strong base such as n-butyllithium dropwise to generate the anion.

    • Add a solution of the ketone in anhydrous THF dropwise and stir at -78 °C for a specified time to form the hydroxy sulfone adduct.

  • Rearrangement:

    • To the solution of the adduct at low temperature, add a solution of zirconium tetrachloride in an appropriate solvent.

    • Allow the reaction to warm to room temperature and stir until the rearrangement is complete.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted. The organic layers are dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of α-methoxy ketones is a well-established field with a diverse array of available methodologies. The choice of the most appropriate method will depend on several factors, including the specific substrate, the desired scale of the reaction, and considerations of cost and environmental impact.

  • Electrochemical methods are at the forefront of green and sustainable synthesis, offering mild conditions and avoiding the use of hazardous reagents.[1][2]

  • Cobalt-catalyzed reactions provide an economical and scalable route, leveraging an earth-abundant metal.[1][3]

  • Ketone homologation remains a reliable and regioselective method, particularly for complex substrates.[5]

  • Hypervalent iodine reagents offer metal-free alternatives for α-functionalization, although direct methoxylation is less common than hydroxylation or acetoxylation.[6]

  • The Wolff rearrangement of α-diazoketones is a classic transformation that provides access to α-methoxy ketones, especially in the context of homologation reactions.[9][10]

Future developments in this field will likely focus on the discovery of new catalytic systems with higher efficiency and selectivity, the expansion of substrate scope for existing methods, and the development of enantioselective variants for the synthesis of chiral α-methoxy ketones. The continued emphasis on sustainable and atom-economical transformations will undoubtedly drive further innovation in this important area of organic synthesis.

References

  • Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. [Link]

  • Wasielewski, N. S., & Wirth, T. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. Journal of the American Chemical Society, 142(48), 20484–20490. [Link]

  • Zhang, P., Ma, J., Liu, X., Xue, F., Zhang, Y., Wang, B., Jin, W., Xia, Y., & Liu, C. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry, 88(23), 16122–16131. [Link]

  • Luo, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Electrochemical α‐Hydroxymethylation of Aryl Ketones with Methanol. Chemistry – An Asian Journal. [Link]

  • Yoshimura, A., & Zhdankin, V. V. (2016). Hypervalent iodine: a powerful electrophile for asymmetric α-functionalization of carbonyl compounds. Organic & Biomolecular Chemistry, 14(28), 6671–6688. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved March 8, 2024, from [Link]

  • Li, Z., Li, C., & Zhang, Y. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry, 8, 649. [Link]

  • Merritt, E. A., & Olofsson, B. (2011). α-Functionalization of Carbonyl Compounds Using Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 50(41), 9572-9574. [Link]

  • Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. [Link]

  • Wikipedia. (2023, December 29). Wolff rearrangement. In Wikipedia. [Link]

  • Zhang, P., Ma, J., Liu, X., Xue, F., Zhang, Y., Wang, B., Jin, W., Xia, Y., & Liu, C. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry, 88(23), 16122–16131. [Link]

  • Riany, M., Hermawan, L., Chaer-Pudin, A., & Gumilar, A. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Catalysts, 14(7), 502. [Link]

  • Qu, J., & Wirth, T. (2018). Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 14, 1860-1875. [Link]

  • Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved March 8, 2024, from [Link]

  • Colpaert, F., Mangelinckx, S., Rocchetti, M. T., & De Kimpe, N. (2011). New general synthesis of α-alkoxyketones via α′-alkylation, α-alkylation and α,α′-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry, 9(2), 549-558. [Link]

  • Sauthier, M., Wahl, B., & Mortreux, A. (2011). A General and Efficient Method for the Alkoxycarbonylation of α-Chloro Ketones. Advanced Synthesis & Catalysis, 353(14-15), 2617-2621. [Link]

  • Petti, A., Shrestha, A., & Moeller, K. D. (2021). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. ChemElectroChem, 8(12), 2253-2260. [Link]

  • Wang, F., Wang, Z., Zhang, W., & Li, W. (2021). Electrochemical α-hydroxylation of aryl ketones with methanol as the oxygen source. Green Chemistry, 23(13), 4753-4757. [Link]

  • Yang, J., Liu, C., Zhou, H., Fan, R., Ma, B., & Li, Z. (2021). Visible-light-promoted α-methoxymethylation and aminomethylation of ketones with methanol as the C1 source. Organic & Biomolecular Chemistry, 19(25), 5572-5576. [Link]

  • Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. [Link]

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  • Domínguez de María, P., & Liese, A. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 42(11), 1775–1784. [Link]

  • Tan, F., Pu, M., He, J., Li, J., Yang, J., Dong, S., Liu, X., Wu, Y.-D., & Feng, X. (2021). Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters. Journal of the American Chemical Society, 143(6), 2394–2402. [Link]

  • Shang, R., & Ilies, L. (2017). A general approach to intermolecular carbonylation of arene C–H bonds to ketones through catalytic aroyl triflate formation. Nature Catalysis, 1(1), 61-67. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2278–2281. [Link]

  • Taylor, A. W., & Vederas, J. C. (2011). Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. Molecules, 16(6), 4819–4828. [Link]

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  • Taylor, A. W., & Vederas, J. C. (2011). Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. Molecules, 16(6), 4819–4828. [Link]

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Comparative

A Comparative Guide to the Structural Validation of 4-Methoxy-3,4-dimethylpentan-2-one via 13C NMR Spectroscopy

Introduction: The Imperative of Unambiguous Structural Elucidation In the realms of chemical synthesis and drug development, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realms of chemical synthesis and drug development, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of research programs. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the detailed elucidation of molecular architecture in solution.[1][2][3]

This guide provides an in-depth, practical comparison of analytical methodologies for validating the structure of a target molecule, 4-Methoxy-3,4-dimethylpentan-2-one. We will focus primarily on the power and nuance of Carbon-13 (¹³C) NMR spectroscopy, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). Furthermore, we will contextualize the ¹³C NMR data by comparing it with insights gleaned from ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how a multi-faceted analytical approach provides a self-validating and irrefutable structural proof.

Part 1: Primary Structural Validation with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is unparalleled in its ability to directly observe the carbon backbone of an organic molecule. Each unique carbon environment within the molecule produces a distinct signal, allowing us to "count" the non-equivalent carbons and ascertain their electronic environment based on their chemical shift (δ).[4]

Theoretical Analysis of 4-Methoxy-3,4-dimethylpentan-2-one

A preliminary analysis of the target structure is crucial for predicting the expected NMR spectrum.

  • Structure:

  • Symmetry and Unique Carbons: By examining the structure for planes of symmetry, we can identify the number of unique carbon environments.[5] In this case, the two methyl groups attached to C4 are chemically equivalent due to free rotation around the C3-C4 bond. All other carbons are in distinct electronic environments. Therefore, we predict a total of seven unique signals in the ¹³C NMR spectrum.

Predicting Chemical Shifts and Carbon Types with DEPT

The chemical shift of a carbon nucleus is highly dependent on its hybridization and the electronegativity of nearby atoms. By combining broadband-decoupled ¹³C data with DEPT experiments, we can assign each signal to a specific carbon type (quaternary, CH, CH₂, or CH₃).[6][7][8][9]

  • DEPT-135: Displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • DEPT-90: Displays only CH signals.

For 4-Methoxy-3,4-dimethylpentan-2-one, the analysis is as follows:

  • Quaternary Carbons (Cq): The carbonyl carbon (C2), C3, and C4 are all quaternary. They will be visible in the broadband ¹³C spectrum but absent in both DEPT-135 and DEPT-90 spectra.[10]

  • Methyl Carbons (CH₃): The five methyl groups (C1, C5, C6/C7, and C8) will appear as positive peaks in the DEPT-135 spectrum and will be absent from the DEPT-90 spectrum.

The following table summarizes the predicted data, which serves as our hypothesis before acquiring experimental results.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon TypeDEPT-135 SignalDEPT-90 SignalRationale
C2 210 - 220Cq (C=O)AbsentAbsentKetone carbonyl carbons are highly deshielded and appear far downfield.[4][11][12][13]
C4 75 - 85Cq (C-O)AbsentAbsentA quaternary carbon bonded to an electronegative oxygen atom is significantly deshielded.[14]
C5 50 - 60CH₃ (-OCH₃)PositiveAbsentMethoxy carbons typically resonate in this specific, well-defined region.[15][16]
C3 45 - 55CqAbsentAbsentA quaternary sp³ carbon adjacent to a carbonyl group.[17]
C1 28 - 35CH₃PositiveAbsentMethyl group alpha to a carbonyl is deshielded compared to a standard alkane methyl.[17]
C8 20 - 28CH₃PositiveAbsentA typical sp³ methyl group in a branched alkane structure.[18]
C6, C7 18 - 25CH₃PositiveAbsentEquivalent methyl groups on a substituted carbon.[18]

Part 2: Experimental Workflow and Protocols

A robust and reproducible experimental protocol is the foundation of trustworthy data. The following workflow outlines the necessary steps from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Weigh ~50-100 mg of sample Solv Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Prep->Solv Filt Filter through glass wool into a 5mm NMR tube Solv->Filt Acq_C13 Acquire Broadband Decoupled ¹³C Spectrum Filt->Acq_C13 Acq_DEPT135 Acquire DEPT-135 Spectrum Acq_C13->Acq_DEPT135 Acq_DEPT90 Acquire DEPT-90 Spectrum Acq_DEPT135->Acq_DEPT90 Acq_H1 Acquire ¹H Spectrum Acq_DEPT90->Acq_H1 Ana_C13 Count signals in ¹³C spectrum (Predicted: 7) Acq_H1->Ana_C13 Ana_DEPT Assign Carbon Types using DEPT spectra Ana_C13->Ana_DEPT Ana_Shift Compare chemical shifts to predicted values Ana_DEPT->Ana_Shift Ana_Comp Correlate with data from ¹H, MS, and IR Ana_Shift->Ana_Comp Confirm Structure Validated Ana_Comp->Confirm

Caption: Workflow for NMR-based structural validation.

Protocol: ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 50-100 mg of 4-Methoxy-3,4-dimethylpentan-2-one into a clean, dry vial.[19] A higher concentration is necessary for ¹³C NMR due to its low natural abundance (1.1%).[20]

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal reference standard.

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[19][20] The final solution must be clear and free of solids.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Experiment 1: Broadband Decoupled ¹³C Spectrum. Acquire a standard ¹³C spectrum with proton decoupling. This will yield a spectrum where each unique carbon appears as a singlet.

    • Experiment 2: DEPT-135. Run the DEPT-135 pulse sequence. This experiment will differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.

    • Experiment 3: DEPT-90. Run the DEPT-90 pulse sequence. This experiment will selectively show only CH carbons.

Part 3: Comparative Analysis with Orthogonal Techniques

While ¹³C NMR provides the carbon framework, combining it with other spectroscopic methods creates a powerful, self-validating system.

¹H NMR Spectroscopy: The Proton Perspective

¹H NMR is highly sensitive and provides information about the electronic environment and connectivity of protons. For our target molecule, we expect to see four distinct signals, all of which should be singlets due to the absence of adjacent protons (no H-H coupling).

  • ~3.3 ppm (Singlet, 3H): Protons of the methoxy (-OCH₃) group.

  • ~2.1 ppm (Singlet, 3H): Protons of the methyl group adjacent to the carbonyl (C1). The carbonyl group's electron-withdrawing nature causes a downfield shift.

  • ~1.2 ppm (Singlet, 3H): Protons of the C8 methyl group.

  • ~1.1 ppm (Singlet, 6H): Protons of the two equivalent methyl groups at C6 and C7.

The integration of these signals (3H:3H:3H:6H) would confirm the number of protons in each unique environment, perfectly complementing the ¹³C data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[21] For 4-Methoxy-3,4-dimethylpentan-2-one, the most telling feature would be:

  • A strong, sharp absorption band around 1715 cm⁻¹: This is highly characteristic of the C=O (carbonyl) stretch in a saturated, aliphatic ketone.[11][12][22][23] The absence of this peak would immediately refute the proposed structure, while its presence provides strong supporting evidence.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation patterns under electron ionization.

  • Molecular Ion Peak (M⁺): The expected molecular weight of C₈H₁₆O₂ is 144.12 g/mol . The mass spectrum should show a molecular ion peak at m/z = 144.

  • Fragmentation: Ketones typically undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[12][24][25] We would anticipate two major fragmentation pathways:

    • Cleavage between C2 and C3, generating an acylium ion [CH₃CO]⁺ at m/z = 43 . This is often a prominent peak.[26]

    • Cleavage between C1 and C2 is less likely to result in a stable fragment.

The observation of a molecular ion at m/z 144 and a significant fragment at m/z 43 would strongly corroborate the proposed structure.[27]

Conclusion: A Synthesis of Evidence for Confident Validation

The structural validation of 4-Methoxy-3,4-dimethylpentan-2-one is achieved not by a single experiment, but by the logical convergence of data from multiple, complementary analytical techniques.

  • ¹³C NMR confirms the presence of seven unique carbon environments, including one ketone carbonyl, one oxygen-bound quaternary carbon, and five distinct methyl groups, as validated by DEPT experiments.

  • ¹H NMR confirms the four unique proton environments and their respective counts, with the absence of splitting confirming the lack of adjacent protons.

  • IR Spectroscopy provides definitive proof of the ketone functional group.

  • Mass Spectrometry verifies the correct molecular weight and shows fragmentation patterns consistent with the proposed ketone structure.

Together, these techniques form a self-validating system that leaves no room for ambiguity. The experimental data, when aligned with the theoretically predicted outcomes, provide an authoritative and trustworthy confirmation of the molecular structure, a critical step for any researcher, scientist, or drug development professional.

References

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  • Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy. (2025, August 15). Fiveable. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • ¹³C NMR Spectroscopy. (n.d.). University of Bath.
  • Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax.
  • Predicting Carbon-13 NMR Spectra. (2024, December 23). Save My Exams. Retrieved from [Link]

  • Pekarova, B., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 549-555. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

  • Swayne, M. S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15096-15105. Retrieved from [Link]

  • Pekarova, B., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, National Library of Medicine. Retrieved from [Link]

  • Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9945-9951. Retrieved from [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Mass and Infrared Spectroscopies. (n.d.). NPTEL. Retrieved from [Link]

  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

  • Riegel, S. (2020, June 22). DEPT: A tool for ¹³C peak assignments. Nanalysis. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Rabenstein, D. L. (2002). Predicting ¹³C Chemical Shifts.
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Validation

comparative analysis of substituted pentanones in solvent applications

An In-Depth Comparative Analysis of Substituted Pentanones in Solvent Applications A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Greener Solvents The p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Substituted Pentanones in Solvent Applications A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Solvents

The pharmaceutical and chemical industries are at a pivotal moment, increasingly prioritizing sustainable practices to mitigate environmental impact.[1][2] Central to this green revolution is the judicious selection of solvents, which constitute a significant portion of the waste generated in chemical processes.[3][4] The principles of green chemistry advocate for the use of safer, more innocuous auxiliary substances, driving a paradigm shift away from traditional, often hazardous, organic solvents.[1][3] Ketones, as a class of compounds, have long been recognized for their utility as industrial solvents.[5] This guide focuses on a specific subset: substituted pentanones. These molecules represent a compelling area of investigation for developing safer, more efficient, and sustainable alternatives for a range of applications, from organic synthesis to advanced formulations.

This document provides a comparative analysis of several key substituted pentanones, offering researchers and drug development professionals the technical data and field-proven insights necessary to make informed decisions. We will delve into their physicochemical properties, evaluate their performance in key applications, and provide a framework for their assessment based on green chemistry and safety profiles.

Physicochemical Properties: The Foundation of Solvent Performance

A solvent's utility is dictated by its fundamental physical and chemical properties. Characteristics such as boiling point, density, and solubility determine its suitability for specific reaction conditions, work-up procedures, and formulation requirements.[6] The table below offers a comparative summary of key properties for several substituted pentanones.

Property2-Pentanone (MPK)3-Pentanone (DEK)3-Methyl-2-pentanone2-Methyl-3-pentanoneCyclopentanone
CAS Number 107-87-996-22-0565-61-7565-69-5120-92-3
Molecular Formula C₅H₁₀OC₅H₁₀OC₆H₁₂OC₆H₁₂OC₅H₈O
Molecular Weight ( g/mol ) 86.1386.13100.16100.1684.12
Boiling Point (°C) 101-105[7]~102[8]~118[9][10][11]~113[12]130-131[13][14]
Melting Point (°C) -78[7]-40[15]-66[9]< 25-51[14]
Density (g/mL at 25°C) ~0.809[7][16]~0.8[15]~0.815[9][11]~0.811[12]~0.95[17]
Flash Point (°C) 7[16]N/A12[9][11]13.9N/A
Water Solubility 72.6 g/L at 20°C[7][16]50 g/L at 20°C[15]Soluble in alcohol[9][10]15.5 g/L at 25°C[18][19]Limited[14][20]

Expert Insights: The choice between these isomers is a nuanced decision. For instance, the higher boiling point of Cyclopentanone makes it suitable for reactions requiring elevated temperatures, while the moderate boiling points of 2-Pentanone and 3-Pentanone are advantageous for easier removal post-reaction.[6] The introduction of a methyl group, as in 3-Methyl-2-pentanone and 2-Methyl-3-pentanone, increases the molecular weight and boiling point compared to the straight-chain pentanones, which can influence evaporation rates in coating applications.

Performance in Key Applications

Organic Synthesis

Substituted pentanones serve as versatile reaction media and, in some cases, as reagents themselves.[9][18][21] Their polarity and ability to dissolve a wide range of organic compounds make them suitable for numerous transformations.

  • Reaction Medium: As solvents, they provide a medium for reactants to dissolve and interact. Cyclopentanone, for example, is a key building block in the synthesis of various drugs and APIs.[14] 3-Pentanone is an important intermediate in the manufacture of Vitamin E and certain agrochemicals.[8][15]

  • Influence on Reactivity: The solvent environment can significantly impact reaction equilibria, such as the keto-enol tautomerism, which is fundamental to many organic reactions.[22] The choice of a protic versus aprotic solvent can shift this equilibrium; pentanones, being aprotic, can influence reaction pathways that proceed through enol or enolate intermediates.[22]

Formulations and Coatings

Pentanones are effective solvents for a variety of resins, polymers, and other formulation components.

  • Solvency: 2-Pentanone is highly valued for its effectiveness in dissolving a wide range of substances, making it a key component in paints, coatings, and adhesives.[23][24] 3-Pentanone is similarly used as a solvent for cellulose acetate, resins, and polymers.[8]

  • Evaporation Rate: The balanced evaporation rate of 2-Pentanone ensures rapid drying without compromising the uniformity of the film, a critical factor for high-performance coatings.[24][25]

Green Chemistry and Safety Profile: A Holistic Assessment

A solvent's "greenness" is a multi-faceted consideration, encompassing its environmental impact, safety profile, and lifecycle.[3][26]

Green Chemistry Metrics

To objectively compare solvents, we can employ metrics developed within the green chemistry framework.[27]

  • E-Factor (Environmental Factor): This metric highlights the amount of waste produced relative to the desired product. A lower E-Factor is better.

  • Process Mass Intensity (PMI): This considers the total mass of materials (raw materials, solvents, reagents) used to produce a specific mass of product.

While specific E-Factor and PMI values are process-dependent, choosing solvents that are recyclable and lead to higher reaction efficiencies will inherently improve these metrics.

Safety and Handling

The safety profile of a solvent is paramount.

  • Flammability: All the pentanones discussed are flammable liquids and should be handled with appropriate precautions, away from ignition sources.[9][11][12][17][28][29]

  • Toxicity: 2-Pentanone is listed as harmful if swallowed and causes serious eye irritation.[28][29][30] 3-Pentanone is a skin and eye irritant.[8] Long-term exposure to certain ketones can have health implications, necessitating proper ventilation and personal protective equipment (PPE).[29][31]

Experimental Protocols: A Framework for Empirical Evaluation

To provide actionable guidance, this section details standardized protocols for the comparative evaluation of substituted pentanones in a laboratory setting. These protocols are designed to be self-validating, ensuring that the results are reliable and reproducible.

Protocol 1: Evaluation of Solvent Performance in a Model SN2 Reaction

Objective: To compare the effect of different substituted pentanones on the reaction rate and yield of a model SN2 reaction (e.g., the reaction of 1-bromobutane with sodium iodide).

Materials:

  • 1-bromobutane

  • Sodium iodide (dried)

  • 2-Pentanone, 3-Pentanone, 3-Methyl-2-pentanone, Cyclopentanone (all high purity, dried)

  • Internal standard (e.g., decane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Solvent Preparation: Ensure all pentanone solvents are anhydrous.

  • Reaction Setup: For each solvent to be tested, prepare a reaction vial. To each vial, add 5 mL of the respective pentanone, a precise amount of sodium iodide, and a known concentration of the internal standard.

  • Equilibration: Place the vials in a temperature-controlled reaction block or water bath set to the desired reaction temperature (e.g., 60°C) and allow them to equilibrate.

  • Reaction Initiation: Add a precise amount of 1-bromobutane to each vial to initiate the reaction. Start a timer immediately.

  • Monitoring Progress: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing cold hexane.

  • Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of 1-bromobutane (reactant) and 1-iodobutane (product) relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. Calculate the final yield in each solvent after the reaction has gone to completion.

Causality and Interpretation: The differences in reaction rates and yields will highlight the influence of each solvent's polarity and solvating ability on the SN2 transition state. This protocol allows for a direct, quantitative comparison of solvent performance under identical conditions.

Visualization of Workflows and Concepts

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key decision-making processes and relationships.

Solvent_Selection_Workflow Start Define Reaction Requirements Temp Reaction Temperature? Start->Temp Polarity Reactant/Transition State Polarity? Start->Polarity Workup Post-Reaction Workup? Start->Workup Green Green Chemistry/Safety Priority? Start->Green HighTemp High Temp (>120°C) Temp->HighTemp ModTemp Moderate Temp (100-120°C) Temp->ModTemp Polar Polar Polarity->Polar NonPolar Less Polar Polarity->NonPolar EasyRemoval Easy Removal (Lower BP) Workup->EasyRemoval HighBoilerOK Higher BP Acceptable Workup->HighBoilerOK Toxicity Low Toxicity/High Flash Point Green->Toxicity Solvent1 Consider Cyclopentanone HighTemp->Solvent1 Solvent2 Consider 2-Pentanone, 3-Pentanone, 2-Methyl-3-pentanone ModTemp->Solvent2 Solvent3 Consider 3-Methyl-2-pentanone ModTemp->Solvent3 EasyRemoval->Solvent2 HighBoilerOK->Solvent1 HighBoilerOK->Solvent3 Toxicity->Solvent1 Toxicity->Solvent3

Caption: A decision-making workflow for selecting a substituted pentanone solvent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep Prepare Anhydrous Solvents & Reagents Setup Set Up Parallel Reaction Vials Prep->Setup Initiate Initiate Reaction at Controlled Temperature Setup->Initiate Sample Sample at Regular Time Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze via GC/HPLC Quench->Analyze Data Calculate Yield & Reaction Rate Analyze->Data Compare Compare Solvent Performance Data->Compare

Caption: Experimental workflow for the comparative analysis of solvents.

Conclusion and Future Outlook

Substituted pentanones offer a promising palette of solvent options for researchers and drug development professionals. Their diverse physicochemical properties allow for tailored selection based on specific application needs, from high-temperature synthesis to fast-drying coatings. While no single solvent is a universal panacea, a methodical selection process, grounded in empirical data and guided by the principles of green chemistry, can lead to processes that are not only more efficient but also safer and more sustainable.

The continued investigation into bio-based routes for producing these ketones and a deeper understanding of their toxicological profiles will further enhance their standing as viable alternatives to more hazardous traditional solvents. By embracing a comparative and data-driven approach, the scientific community can accelerate the adoption of greener solvent technologies, paving the way for a more environmentally responsible future in chemical and pharmaceutical development.

References

  • Cyclopentanone | Specialty solvents | Zeon Corpor
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (2025, June 17). (URL: )
  • 3-Pentanone: Properties, Applications, and Uses. (2023, April 2). (URL: )
  • CAS 120-92-3: Cyclopentanone - CymitQuimica. (URL: )
  • The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applic
  • Pharmaceutical Formulation Development: A Focus on Sustainability and Green Chemistry - Research and Reviews. (2024, September 17). (URL: )
  • CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection - Books - Rsc.org. (URL: )
  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). (URL: )
  • The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. (2017, December 20). (URL: _)
  • CYCLOPENTANONE - CDN. (2016, September 16). (URL: )
  • Green Chemistry Metrics, A Review - MDPI. (2022, June 28). (URL: )
  • 2-Methyl-3-pentanone CAS# 565-69-5: Odor profile, Molecular properties, Regul
  • 2-Pentanone MPK CAS 107-87-9 – Vers
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis Journal of Drug Discovery and Health Sciences. (2024, December 30). (URL: )
  • An In-depth Technical Guide to 3-Methyl-2-pentanone - Benchchem. (URL: )
  • Applications of Green Solvents for the Development of Sustainable Chemical Process - Books - Lincoln Public
  • 3-METHYL-2-PENTANONE | 565-61-7 - ChemicalBook. (2026, January 13). (URL: )
  • Comparative Analysis of Enol and Keto Forms in Solvents. (2026, March 6). (URL: )
  • Green chemistry metrics - Wikipedia. (URL: )
  • 2-Pentanone Market Size, Future Growth and Forecast 2033. (2026, January 11). (URL: )
  • Showing Compound 2-Methylpentan-3-one (FDB007633) - FooDB. (2010, April 8). (URL: )
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  • 2-METHYL-3-PENTANONE | 565-69-5 - ChemicalBook. (2026, January 13). (URL: )
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  • 2-Pentanone - Grokipedia. (URL: )
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  • Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed. (2016, July 15). (URL: )
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  • 2-Pentanone reagent grade, = 90 107-87-9 - Sigma-Aldrich. (URL: )
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxy-3,4-dimethylpentan-2-one

Introduction: The Analytical Imperative for a Novel Ketone In the landscape of pharmaceutical development and specialty chemical synthesis, the robust characterization of novel molecules is paramount. 4-Methoxy-3,4-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Ketone

In the landscape of pharmaceutical development and specialty chemical synthesis, the robust characterization of novel molecules is paramount. 4-Methoxy-3,4-dimethylpentan-2-one, a ketone with potential applications as a synthetic intermediate or specialty solvent, requires precise and reliable analytical methods for its quantification. The objective of any analytical procedure is to demonstrate its suitability for the intended purpose. This guide provides a comparative analysis of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this target analyte.

As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind methodological choices. We will explore the cross-validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described protocols are self-validating systems built on a foundation of scientific integrity. The ultimate goal is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs.

Methodology Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC is fundamentally driven by the physicochemical properties of the analyte. 4-Methoxy-3,4-dimethylpentan-2-one is a volatile organic compound, making it an excellent candidate for GC-MS analysis. However, HPLC offers an alternative approach, particularly when dealing with complex matrices or when derivatization can enhance detection.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high specificity due to the combination of chromatographic separation and mass-based detection.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization

Many simple ketones lack a strong chromophore, making direct UV detection in HPLC challenging. A widely used strategy to overcome this is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable derivative that is readily detectable at approximately 360 nm.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of 4-Methoxy-3,4-dimethylpentan-2-one using both GC-MS and HPLC-UV.

GC-MS Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Methoxy-3,4-dimethylpentan-2-one in GC-grade dichloromethane.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Dilute unknown samples with dichloromethane to fall within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, 250°C, split ratio 20:1.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for peak identification.

HPLC-UV (DNPH Derivatization) Experimental Protocol
  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

  • Standard and Sample Preparation:

    • Prepare stock solutions of 4-Methoxy-3,4-dimethylpentan-2-one in acetonitrile.

    • To 1.0 mL of each standard or sample solution, add 1.0 mL of the DNPH reagent.

    • Vortex and allow the reaction to proceed for 30 minutes at room temperature.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set to 360 nm.

    • Injection Volume: 10 µL.

Cross-Validation Framework: Adhering to ICH Q2(R1)

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. The following sections detail the key validation parameters and present a comparative data summary for the two proposed methods.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For GC-MS, the combination of retention time and mass spectrum provides high specificity. For the HPLC-UV method, specificity is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank sample.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Parameter GC-MS HPLC-UV (DNPH)
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by recovery studies in a sample matrix.

Concentration GC-MS (% Recovery) HPLC-UV (DNPH) (% Recovery)
Low QC 99.5%98.7%
Mid QC 101.2%100.5%
High QC 99.8%101.8%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Parameter GC-MS (%RSD) HPLC-UV (DNPH) (%RSD)
Repeatability (n=6) < 1.5%< 2.0%
Intermediate Precision < 2.5%< 3.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LO

Validation

A Guide to the Spectroscopic Comparison of 4-Methoxy-3,4-dimethylpentan-2-one Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimpos...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The (R) and (S) isomers of a compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the spectroscopic methodologies employed to compare and characterize the enantiomers of 4-Methoxy-3,4-dimethylpentan-2-one. While enantiomers possess identical physical properties in an achiral environment, advanced spectroscopic techniques can elucidate their distinct three-dimensional arrangements.

The Challenge of Enantiomeric Differentiation

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically unable to differentiate between enantiomers. This is because the physical parameters these methods measure—nuclear spin environments, vibrational frequencies, and mass-to-charge ratios—are identical for both mirror-image forms. To overcome this limitation, a chiral environment must be introduced, or a chiroptical technique must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality

NMR spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers of 4-Methoxy-3,4-dimethylpentan-2-one would be identical. However, by introducing a chiral resolving agent, it is possible to create a diastereomeric interaction, leading to distinct NMR signals for each enantiomer.

The Role of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][2] These complexes have different magnetic environments, resulting in separate resonances for the corresponding nuclei in the NMR spectrum. This allows for the determination of enantiomeric excess (% ee).[3][4]

A common choice for ketones is a chiral alcohol, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol. The interaction between the CSA and the ketone enantiomers is often mediated by hydrogen bonding and π-π stacking.

Expected ¹H NMR Spectral Changes:

Upon the addition of a CSA to a racemic mixture of 4-Methoxy-3,4-dimethylpentan-2-one, the proton signals of the two enantiomers are expected to resolve into two distinct sets of peaks. The magnitude of the chemical shift difference (Δδ) will depend on the strength of the interaction with the CSA. Protons closest to the chiral center and the carbonyl group are likely to exhibit the most significant separation.

Proton Assignment (Predicted) Expected Chemical Shift (ppm) without CSA Expected Appearance with CSA
CH₃ (acetyl)~2.1Two singlets
CH₂~2.6Two sets of doublets of doublets
CH (methine)~2.8Two sets of multiplets
OCH₃~3.2Two singlets
C(CH₃)₂~1.2Two sets of singlets
CH-CH₃~1.0Two sets of doublets

Experimental Protocol for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Prepare a solution of the 4-Methoxy-3,4-dimethylpentan-2-one sample (racemic or enantioenriched) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mM.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Addition of CSA: Add an enantiomerically pure CSA (e.g., (R)-TFAE) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.[3]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals to determine the relative amounts of each enantiomer and calculate the enantiomeric excess using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.[3]

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Processing & Analysis A Dissolve Ketone Isomers in CDCl₃ B Acquire Baseline ¹H NMR Spectrum A->B C Add Chiral Solvating Agent (e.g., TFAE) B->C D Acquire ¹H NMR of Mixture C->D E Identify Resolved Enantiomer Signals D->E F Integrate Signals E->F G Calculate Enantiomeric Excess F->G

Workflow for Determining Enantiomeric Excess by NMR.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Assignment of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other (equal in magnitude but opposite in sign).[7][8] This makes VCD an ideal method for determining the absolute configuration of a chiral molecule when compared with theoretical calculations.[9]

Expected VCD Spectrum of 4-Methoxy-3,4-dimethylpentan-2-one:

The VCD spectrum of 4-Methoxy-3,4-dimethylpentan-2-one would be expected to show distinct positive and negative bands, particularly in the C-H stretching and carbonyl stretching regions of the mid-IR. The (R)-enantiomer will produce a VCD spectrum that is the mirror image of the (S)-enantiomer's spectrum.

Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure or enriched 4-Methoxy-3,4-dimethylpentan-2-one in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄ or CDCl₃).[10] The concentration should be around 0.1 M.[8]

  • Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[11]

  • Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum of one of the enantiomers (e.g., the (R)-enantiomer).[8]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample.[9] If the experimental spectrum is the mirror image of the calculated spectrum, then the sample has the opposite absolute configuration.

G cluster_0 Experimental Measurement cluster_1 Theoretical Calculation cluster_2 Assignment of Configuration A Prepare Solution of Chiral Ketone B Measure VCD Spectrum A->B E Compare Experimental and Theoretical Spectra B->E C Model One Enantiomer (e.g., R-isomer) D Calculate Theoretical VCD Spectrum (DFT) C->D D->E F Assign Absolute Configuration E->F

Workflow for Absolute Configuration Determination by VCD.

Infrared (IR) and Mass Spectrometry (MS)

As previously mentioned, standard IR and MS techniques cannot distinguish between enantiomers. However, they are crucial for confirming the overall structure and purity of the 4-Methoxy-3,4-dimethylpentan-2-one sample.

Infrared Spectroscopy:

The IR spectrum will confirm the presence of key functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)~1715
C-O (Ether)~1100-1300
C-H (sp³)~2850-3000

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and connectivity. The molecular ion peak [M]⁺ would be expected at m/z = 146.

Conclusion

The spectroscopic comparison of the enantiomers of 4-Methoxy-3,4-dimethylpentan-2-one requires specialized techniques that can probe the chirality of the molecules. NMR spectroscopy in the presence of a chiral solvating agent is a robust method for determining enantiomeric purity. For the unambiguous assignment of the absolute configuration, Vibrational Circular Dichroism, coupled with theoretical calculations, is the gold standard. Standard IR and MS are essential for confirming the chemical identity and achiral purity of the compound. By employing these advanced spectroscopic methods, researchers and drug development professionals can confidently characterize the stereochemistry of chiral molecules, a critical step in the development of safe and effective pharmaceuticals.

References

  • Bull, J. A., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment.
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  • Wenzel, T. J. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
  • Stankevic, M., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
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  • Kellenbach, E. R., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Wawer, I. (2024). A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Pharmaceutical Analysis.
  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Ito, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Molecules, 29(18), 4307.
  • Wenzel, T. J. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • D'Acquarica, I., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693-12704.
  • Kerscher, M., et al. (2016). Reinvestigation of the Absolute Configurations of Chiral β-Mercaptoalkanones Using Vibrational Circular Dichroism and 1H NMR Analysis. Journal of Agricultural and Food Chemistry, 64(45), 8555-8562.
  • de Sousa, J. D. F., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1643.
  • Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 812-815.
  • Liu, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 6, 362.
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Comparative

Assessing the Purity of Synthesized 4-Methoxy-3,4-dimethylpentan-2-one: A Comparative Guide

The Analytical Challenge: Aliphatic Ketones When synthesizing 4-Methoxy-3,4-dimethylpentan-2-one ( C8​H16​O2​ ), analytical chemists are presented with a highly specific structural challenge. This molecule is a stericall...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Aliphatic Ketones

When synthesizing 4-Methoxy-3,4-dimethylpentan-2-one ( C8​H16​O2​ ), analytical chemists are presented with a highly specific structural challenge. This molecule is a sterically hindered, volatile aliphatic ketone. Because it lacks a conjugated π -system or aromatic ring, it exhibits negligible ultraviolet (UV) absorbance above 210 nm.

Attempting to validate the purity of this compound using standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) will lead to dangerous false-positive purity inflations, as many non-chromophoric impurities will simply bypass detection ([1]). Therefore, a self-validating, orthogonal analytical approach is required. To establish a comprehensive purity profile, researchers must leverage Gas Chromatography-Flame Ionization Detection (GC-FID) for volatile profiling and Quantitative Nuclear Magnetic Resonance ( 1 H qNMR) for absolute mass fraction determination ([2]).

Methodological Comparison: GC-FID vs. qNMR

Gas Chromatography-Flame Ionization Detection (GC-FID)

The Causality of Choice: GC-FID separates compounds based on their boiling points and stationary-phase interactions. The FID detector combusts carbon-hydrogen bonds, producing ions that generate a measurable current. Because the response factor of an FID is roughly proportional to the carbon mass of the analyte, area percent normalization provides a highly accurate approximation of relative purity for volatile organics ([3]). Limitation: GC-FID cannot detect non-volatile impurities (e.g., inorganic salts from the synthesis workup) and requires a certified reference standard of the exact same compound for absolute quantification.

Quantitative Nuclear Magnetic Resonance ( 1 H qNMR)

The Causality of Choice: qNMR is the gold standard for absolute purity assessment when a compound-specific reference standard is unavailable ([4]). The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal ([5]). By spiking the sample with a highly pure, structurally unrelated Internal Standard (IS), researchers can calculate the exact mass fraction of the synthesized ketone ([6]).

Quantitative Data Summary

Table 1: Comparative Performance Metrics for Purity Assessment of 4-Methoxy-3,4-dimethylpentan-2-one

ParameterGC-FID Methodology 1 H qNMR Methodology
Analytical Principle Separation by volatility; detection by carbon combustion ([3]).Signal intensity is directly proportional to the number of nuclei ([5]).
Purity Output Relative Purity (Area % Normalization)Absolute Purity (Mass Fraction %)
Reference Standard Requires identical reference standard for absolute quant.Requires an independent Internal Standard (e.g., Maleic Acid) ([7]).
Detection of Non-Volatiles No (Salts and polymers remain in the inlet).Yes (If they contain protons; otherwise detected by mass balance deficit) ([2]).
Typical RSD (n=3) 0.10% - 0.50%0.05% - 0.20%
Sample Recovery DestructiveNon-destructive (Sample can be recovered) ([5]).

Experimental Workflows & Self-Validating Protocols

Protocol A: GC-FID Impurity Profiling

Objective: Determine the relative purity and identify volatile synthetic byproducts (e.g., unreacted secondary alcohols or regioisomers).

Step-by-Step Methodology:

  • Column Selection: Equip the GC with a polar stationary phase column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm). Causality: A polar column strongly retains hydroxyl-containing precursors, ensuring they do not co-elute with the target ketone.

  • Sample Preparation: Dissolve 10 mg of the synthesized 4-Methoxy-3,4-dimethylpentan-2-one in 1.0 mL of GC-grade dichloromethane (DCM).

  • System Suitability Test (SST): Inject a solvent blank to verify baseline stability. Inject an alkane standard mix to validate theoretical plate count and peak symmetry. Self-Validation: If the blank shows peaks >0.05% area, inlet maintenance (e.g., liner replacement) is required before proceeding to prevent carryover.

  • Method Execution:

    • Inlet Temperature: 250°C (Split ratio 50:1).

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Detector Temperature: 280°C.

  • Data Analysis: Integrate all peaks excluding the solvent front. Calculate relative purity using area percent normalization.

Protocol B: Absolute Quantification via 1 H qNMR

Objective: Determine the absolute mass fraction of the synthesized compound without a reference standard.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM) as the IS. Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO- d6​ , which is far downfield and completely isolated from the complex aliphatic multiplets (0.8 - 2.8 ppm) and the methoxy singlet (~3.2 ppm) of 4-Methoxy-3,4-dimethylpentan-2-one ([7]).

  • Gravimetric Preparation: Using a microbalance (accuracy 0.01 mg), precisely weigh ~20 mg of the target ketone and ~10 mg of Maleic Acid into the same vial. Self-Validation: Record exact weights; gravimetric error is the largest source of uncertainty in qNMR ([1]).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% atom D) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Causality: D1​ must be ≥5×T1​ of the slowest relaxing proton to ensure >99% longitudinal magnetization recovery, preventing integration bias ([8]).

    • Scans: Acquire 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for the analyte peaks.

  • Data Processing & Calculation: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum ([1]). Integrate the Maleic Acid singlet and the isolated methoxy singlet of the target ketone. Calculate absolute purity using the standard qNMR mass fraction equation.

Decision Matrix Visualization

PurityWorkflow Start Synthesized Compound: 4-Methoxy-3,4-dimethylpentan-2-one UVCheck UV Chromophore Present? Start->UVCheck HPLC HPLC-UV (Not Recommended) UVCheck->HPLC Yes VolatileCheck Volatile & Thermally Stable? UVCheck->VolatileCheck No (Aliphatic Ketone) GCFID GC-FID Analysis (Relative Purity & Impurity Profiling) VolatileCheck->GCFID Yes qNMR 1H qNMR Analysis (Absolute Purity via Internal Standard) VolatileCheck->qNMR Requires Absolute Mass Fraction Orthogonal Orthogonal Validation (Comprehensive Purity Profile) GCFID->Orthogonal qNMR->Orthogonal

Experimental workflow for assessing the purity of non-UV active volatile aliphatic ketones.

Conclusion

For researchers assessing the purity of 4-Methoxy-3,4-dimethylpentan-2-one, relying on a single analytical technique introduces significant risk. GC-FID provides unparalleled resolution for volatile impurities and isomers but falls short in absolute quantification without a standard. Conversely, 1 H qNMR delivers highly accurate, SI-traceable absolute mass fractions but may obscure trace isomeric impurities beneath complex splitting patterns. By employing these techniques orthogonally, drug development professionals can establish a self-validating, comprehensive purity profile that meets stringent regulatory standards.

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Patsnap. URL:[Link]

  • ResearchGate. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance". ResearchGate. URL:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. URL: [Link]

  • American Chemical Society. "Purity by Absolute qNMR Instructions". ACS.org. URL: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. URL: [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3,4-dimethylpentan-2-one: qNMR vs. Chromatographic Techniques

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical and chemical analysis, the precise and accurate quantification...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and chemical analysis, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the assay of 4-Methoxy-3,4-dimethylpentan-2-one. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions about the most suitable analytical methodology for their specific needs.

The Analytical Challenge: Quantifying 4-Methoxy-3,4-dimethylpentan-2-one

4-Methoxy-3,4-dimethylpentan-2-one is a ketone with a unique substitution pattern that may influence its analytical behavior. As with any active pharmaceutical ingredient (API), impurity, or key intermediate, establishing a robust and reliable method for its quantification is a critical step in process development, quality control, and regulatory submission. The choice of analytical technique can significantly impact the accuracy, precision, and efficiency of the assay.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of organic molecules.[1] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the analyte itself, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent, the concentration or purity of the analyte can be determined with a high degree of accuracy and traceability to the International System of Units (SI).[1]

The qNMR Workflow

The experimental workflow for a qNMR assay is straightforward and can be divided into four main stages: method planning, sample preparation, data acquisition, and data processing.[4]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning Select Solvent & Internal Standard weighing Accurately weigh analyte and internal standard planning->weighing dissolution Dissolve in deuterated solvent weighing->dissolution transfer Transfer to NMR tube dissolution->transfer acquisition Acquire 1D 1H NMR spectrum transfer->acquisition processing Phase, baseline correct, and integrate signals acquisition->processing calculation Calculate purity/concentration processing->calculation

Caption: The streamlined workflow of a quantitative NMR (qNMR) experiment.

Experimental Protocol: qNMR Assay of 4-Methoxy-3,4-dimethylpentan-2-one

1. Method Planning:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to the expected solubility of the analyte and many common internal standards.

  • Internal Standard Selection: 1,3,5-Trimethoxybenzene is an excellent choice as an internal standard. Its aromatic protons give a sharp singlet at approximately 6.1 ppm, and the methoxy protons resonate around 3.8 ppm. These signals are unlikely to overlap with the aliphatic signals of 4-Methoxy-3,4-dimethylpentan-2-one. It is also stable and has a certified purity available.[5]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-Methoxy-3,4-dimethylpentan-2-one into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of 1,3,5-trimethoxybenzene (certified reference material) into the same vial.

  • Add approximately 0.75 mL of CDCl₃ to the vial.

  • Gently swirl the vial to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all protons, crucial for accurate integration).

    • Number of Scans: 8-16 (to achieve an adequate signal-to-noise ratio).

4. Data Processing and Calculation:

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the non-overlapping signals of both the analyte and the internal standard. For 4-Methoxy-3,4-dimethylpentan-2-one, the singlet from the methoxy group protons is a good candidate for integration. For 1,3,5-trimethoxybenzene, the singlet from the three aromatic protons is ideal.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Chromatographic Alternatives: HPLC-UV and GC-FID

While qNMR offers significant advantages, chromatographic techniques remain the workhorses of many analytical laboratories.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For ketones, direct UV detection can be challenging due to the lack of a strong chromophore, often necessitating detection at low wavelengths (e.g., <220 nm) where many solvents and impurities also absorb.[7][8] To enhance sensitivity and specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common practice, which imparts a strong chromophore to the analyte, allowing for detection at higher wavelengths (e.g., 360 nm).[9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation & Detection cluster_proc Data Analysis prep Prepare analyte and standard solutions in mobile phase injection Inject into HPLC system prep->injection separation Separate on a C18 column injection->separation detection Detect with UV detector separation->detection integration Integrate peak areas detection->integration calibration Construct calibration curve integration->calibration quantification Quantify analyte calibration->quantification

Caption: The workflow for a typical HPLC-UV analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10] The sample is vaporized and separated in a capillary column, and the components are detected by a flame ionization detector (FID), which is highly sensitive to organic compounds. GC-FID is well-suited for the analysis of many ketones.[2]

GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation & Detection cluster_proc Data Analysis prep Dissolve analyte and standards in a volatile solvent injection Inject into GC system prep->injection separation Separate on a capillary column injection->separation detection Detect with FID separation->detection integration Integrate peak areas detection->integration calibration Construct calibration curve integration->calibration quantification Quantify analyte calibration->quantification

Caption: The workflow for a typical GC-FID analysis.

Comparative Analysis: Performance Metrics

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Signal integral is directly proportional to the number of nuclei.[3]Differential partitioning between mobile and stationary phases.[6]Separation of volatile compounds in a gaseous mobile phase.[10]
Quantification Absolute (primary ratio method), no analyte-specific standard required.[1]Relative, requires a calibration curve with an analyte-specific standard.Relative, requires a calibration curve with an analyte-specific standard.
Sample Preparation Simple dissolution of analyte and internal standard.[4]Dissolution in mobile phase; may require derivatization for sensitivity.[9]Dissolution in a volatile solvent.[10]
Analysis Time Typically 5-15 minutes per sample.10-30 minutes per sample, plus time for calibration standards.5-20 minutes per sample, plus time for calibration standards.
Selectivity High, based on unique chemical shifts of protons.Dependent on column chemistry and mobile phase composition.Dependent on column polarity and temperature program.
Sensitivity Moderate, typically requires mg quantities of sample.High, especially with derivatization.Very high for volatile organic compounds.
Accuracy & Precision Excellent, with low uncertainty.Good, but dependent on the purity of the reference standard.Good, but dependent on the purity of the reference standard.
Structural Info Provides structural confirmation simultaneously.Provides no structural information.Provides no structural information.
Traceability Directly traceable to SI units through certified internal standards.[1]Traceable to a certified reference material of the analyte.Traceable to a certified reference material of the analyte.

Conclusion: A Strategic Approach to Method Selection

The choice between qNMR, HPLC-UV, and GC-FID for the assay of 4-Methoxy-3,4-dimethylpentan-2-one depends on the specific requirements of the analysis.

  • qNMR is the method of choice for the primary characterization and certification of reference materials due to its status as a primary ratio method, high accuracy, and direct SI traceability. It is also highly valuable in early-stage drug discovery and process development where a certified standard of the analyte may not be available. The ability to obtain structural information alongside quantitative data in a single experiment is a significant advantage.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control and release testing in a regulated environment, especially when high sample throughput is required. While it may necessitate method development to overcome the low UV absorbance of the analyte, either through low-wavelength detection or derivatization, its automation capabilities make it highly efficient for established procedures.

  • GC-FID is an excellent alternative for the quantification of volatile impurities or residual solvents in the final API or formulation. Its high sensitivity and speed make it a powerful tool for trace-level analysis.

Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, qNMR can be used to certify a primary reference standard, which is then used to calibrate HPLC-UV or GC-FID methods for routine analysis. By understanding the strengths and limitations of each technique, researchers can develop a robust and scientifically sound approach to the quantitative analysis of 4-Methoxy-3,4-dimethylpentan-2-one and other novel chemical entities.

References

Sources

Comparative

Metal-Free vs. Metal-Catalyzed Ketone Synthesis: A Comparative Guide for Modern Oxidation Protocols

The oxidation of secondary alcohols to ketones is a foundational transformation in drug development and synthetic organic chemistry. Historically reliant on stoichiometric amounts of toxic heavy metals (e.g., Cr(VI) or M...

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Author: BenchChem Technical Support Team. Date: March 2026

The oxidation of secondary alcohols to ketones is a foundational transformation in drug development and synthetic organic chemistry. Historically reliant on stoichiometric amounts of toxic heavy metals (e.g., Cr(VI) or Mn(VII)), the field has evolved toward highly efficient catalytic paradigms. Today, researchers must choose between two primary modalities: metal-free organocatalytic/halogen-mediated oxidations and transition-metal-catalyzed oxidations .

As a Senior Application Scientist, selecting the appropriate protocol requires balancing atom economy, scalability, functional group tolerance, and environmental impact (E-factor). This guide objectively compares these two methodologies, detailing their mechanistic divergence, providing self-validating experimental protocols, and analyzing their quantitative performance.

Mechanistic Divergence: Metal vs. Non-Metal Pathways

The fundamental difference between these two approaches lies in how the oxidant (commonly hydrogen peroxide, H2​O2​ ) is activated.

  • Metal-Free Systems: These protocols typically rely on the in situ generation of highly reactive, non-metal electrophiles. For example, the aqueous HBr/H2​O2​ system generates hypobromous acid ( HOBr ) or molecular bromine, which acts as the active species to facilitate hydride abstraction from the secondary carbon[1].

  • Metal-Catalyzed Systems: Transition metals utilize their Lewis acidity and flexible redox states to activate the oxidant. In heterogeneous systems like nanocrystalline TiO2​ , the metal surface coordinates with H2​O2​ to form a highly reactive peroxo-titanium complex. This complex stabilizes the transition state during the oxidation of the alcohol substrate, allowing for milder reaction conditions[2].

G cluster_metal_free Metal-Free (HBr/H2O2) cluster_metal_cat Metal-Catalyzed (TiO2/H2O2) A1 Secondary Alcohol + H2O2 A2 HBr Catalysis (In situ HOBr/Br2) A1->A2 A3 Bromonium Intermediate A2->A3 A4 Ketone Product + H2O A3->A4 B1 Secondary Alcohol + H2O2 B2 TiO2 Surface Coordination B1->B2 B3 Peroxo-Titanium Complex B2->B3 B4 Ketone Product + H2O B3->B4

Mechanistic comparison of metal-free and metal-catalyzed ketone synthesis pathways.

Experimental Methodologies & Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in chemical causality.

Workflow S1 Reaction Setup (Substrate + Oxidant) S2 Thermal Activation (Reflux or 70°C) S1->S2 S3 Quenching / Workup (Bisulfite or Water) S2->S3 S4 Product Isolation (Extraction/Filtration) S3->S4

Generalized experimental workflow for the catalytic oxidation of secondary alcohols.

Protocol A: Metal-Free Oxidation via Aqueous HBr/H2​O2​ [1]

This homogeneous protocol is ideal for rapid, cost-effective oxidations where transition metal contamination must be strictly avoided (e.g., late-stage API synthesis).

  • Reaction Setup: Dissolve the secondary alcohol (1.0 mmol) in Acetonitrile (MeCN, 5 mL).

    • Causality: MeCN is a polar aprotic solvent that resists oxidation by H2​O2​ while fully solubilizing the organic substrate.

  • Oxidant Addition: Add 30% aqueous H2​O2​ (2.0 mmol).

    • Causality: A 2-fold excess ensures complete conversion, compensating for the natural disproportionation of H2​O2​ at elevated temperatures.

  • Catalyst Initiation: Dropwise addition of aq. 48% HBr (20 mol%).

    • Causality: Dropwise addition controls the exothermic generation of the active oxidant species, preventing thermal runaway.

  • Thermal Activation: Reflux the mixture for 2–4 hours.

    • Causality: Thermal energy overcomes the activation barrier for hydride abstraction.

  • Quench & Workup: Cool to room temperature and quench with aqueous sodium bisulfite.

    • Causality: Bisulfite reduces unreacted H2​O2​ and residual active bromine species to safe, inert bromide and sulfate, preventing explosive hazards during solvent concentration.

  • Validation Check: Verify complete destruction of peroxides using KI-starch paper. Monitor reaction completion via TLC (SiO2, EtOAc-hexane 1:4); the lower Rf​ alcohol spot must be absent.

  • Isolation: Extract with CH2​Cl2​ (3x), evaporate the solvent under vacuum, and purify via silica gel chromatography.

Protocol B: Metal-Catalyzed Oxidation via Nanocrystalline TiO2​/H2​O2​ [2]

This heterogeneous protocol leverages green chemistry principles, utilizing a recyclable catalyst and a non-toxic solvent system.

  • Reaction Setup: Mix the secondary alcohol (e.g., diphenylcarbinol, 1.0 mmol) and 30% aq. H2​O2​ (1.0 mmol) in Polyethylene Glycol (PEG-400, 3 mL).

    • Causality: PEG-400 is an eco-friendly, non-volatile solvent that effectively disperses the nanocrystalline catalyst and stabilizes the transition state.

  • Catalyst Addition: Add nanocrystalline TiO2​ (10 mol%).

    • Causality: The high surface area of the nanocrystalline form maximizes the interaction between the titanium centers and H2​O2​ .

  • Thermal Activation: Stir continuously at 70–75°C in an oil bath for 6 hours.

    • Causality: Moderate heating facilitates the oxidation without degrading the PEG-400 solvent or boiling off the aqueous oxidant.

  • Precipitation Workup: Add excess water and stir at room temperature for 2 hours.

    • Causality: Water acts as an anti-solvent, precipitating the highly hydrophobic ketone product while keeping the PEG-400 and unreacted H2​O2​ in the aqueous phase.

  • Validation Check: The precipitation of the solid ketone serves as a visual indicator of successful conversion.

  • Isolation & Recycling: Filter the solid product directly. To recover the catalyst, dissolve the crude product in chloroform, filter out the insoluble TiO2​ , wash with ethyl acetate, and dry at 100°C for 5 hours.

    • Causality: Exploits the heterogeneous nature of TiO2​ , allowing it to be reused for up to four cycles with minimal activity loss.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both protocols, allowing researchers to select the optimal method based on their specific constraints.

ParameterProtocol A: Metal-Free ( HBr/H2​O2​ )Protocol B: Metal-Catalyzed (Nano- TiO2​ )
Catalyst Loading 48% Aqueous HBr (20 mol%)Nanocrystalline TiO2​ (10 mol%)
Oxidant Requirement 30% H2​O2​ (2.0 equivalents)30% H2​O2​ (1.0 equivalent)
Solvent System Acetonitrile (MeCN)Polyethylene Glycol (PEG-400)
Temperature Reflux (~82°C)70–75°C
Reaction Time 2–4 hours6 hours
Typical Yield 85–95%90–98%
Workup Method Bisulfite quench, organic extractionWater precipitation, direct filtration
Recyclability None (Homogeneous)Up to 4 cycles (Heterogeneous)
Primary Advantage Extremely low cost, fast kineticsGreen solvent, high atom economy

Advanced Modalities in Ketone Synthesis

While the classical oxidation of secondary alcohols remains a staple, both metal-free and metal-catalyzed fields are rapidly advancing:

  • Advanced Metal-Free Systems: Recent innovations have introduced mechanochemical oxidations using sodium hypochlorite and catalytic nitroxyl radicals (e.g., AZADO) in high-energy ball mills, completely eliminating the need for bulk solvents[3].

  • Advanced Metal-Catalyzed Systems: State-of-the-art dual photo/cobalt catalysis now allows for the direct synthesis of ketones from primary alcohols and alkenes. This process bypasses the need for a discrete secondary alcohol starting material by merging dehydrogenation and alkene hydroacylation in a single, highly atom-economical step[4].

Sources

Validation

A Senior Application Scientist's Guide to the Efficacious Methylation of α-Hydroxy Ketones

For researchers, scientists, and professionals in drug development, the precise chemical modification of molecules is paramount. The methylation of α-hydroxy ketones, a common structural motif in many biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise chemical modification of molecules is paramount. The methylation of α-hydroxy ketones, a common structural motif in many biologically active compounds, presents a unique set of challenges. The presence of two adjacent functionalities, a hydroxyl group and a ketone, necessitates a careful selection of methylating agents to achieve the desired chemo- and regioselectivity. This guide provides an in-depth, objective comparison of common methylation agents, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.

The Challenge: Navigating the Competitive Landscape of O- vs. C-Methylation

The core challenge in the methylation of α-hydroxy ketones lies in the ambident nature of the enolate intermediate formed under basic conditions. This intermediate possesses two nucleophilic centers: the oxygen of the enolate and the α-carbon. Consequently, the reaction can proceed via two competitive pathways: O-methylation, yielding a methyl enol ether, and C-methylation, which results in the formation of a new carbon-carbon bond at the α-position. The desired outcome often dictates the choice of reagent and reaction conditions.

Furthermore, the presence of the α-hydroxy group introduces an additional layer of complexity. It can be deprotonated under basic conditions, leading to a competing O-methylation at the hydroxyl group. Therefore, achieving selective methylation at a specific site requires a nuanced understanding of the interplay between the substrate, the methylating agent, and the reaction environment.

Comparative Efficacy of Methylating Agents

This section provides a comparative analysis of commonly employed methylating agents for α-hydroxy ketones. The efficacy of each agent is evaluated based on yield, selectivity (O- vs. C-methylation), reaction conditions, and safety considerations.

Diazomethane (CH₂N₂) and Trimethylsilyldiazomethane (TMSCHN₂)

Diazomethane is a highly reactive and versatile methylating agent, known for its ability to methylate carboxylic acids and phenols under mild conditions.[1][2] Its safer and more stable analogue, trimethylsilyldiazomethane (TMSCHN₂), offers a practical alternative for many applications.[3]

Mechanism of Action: In the presence of a protic source, such as the hydroxyl group of the α-hydroxy ketone, diazomethane is protonated to form a methyldiazonium ion. This highly electrophilic species is then susceptible to nucleophilic attack by the deprotonated hydroxyl group or the enolate, leading to methylation.[4]

Performance Insights:

  • Selectivity: Diazomethane and TMSCHN₂ generally favor O-methylation of the hydroxyl group and the enol form of the ketone due to the acidic nature of the hydroxyl proton.[2] C-methylation is typically less favored unless catalyzed.

  • Yield: High yields for O-methylation can often be achieved under mild conditions.[3]

  • Reaction Conditions: Reactions are typically carried out at low temperatures (0 °C to room temperature) in ethereal solvents.

  • Safety: Diazomethane is highly toxic and explosive, requiring specialized handling procedures.[5] TMSCHN₂ is less hazardous but should still be handled with care in a well-ventilated fume hood.[6]

Experimental Data Summary:

Methylating AgentSubstrate ExampleProduct(s)YieldSelectivityReference
DiazomethaneBenzoinBenzoin methyl etherHighPredominantly O-methylation[2]
TMSCHN₂General AlcoholsMethyl ethersNearly quantitativeO-methylation[3]
Methyl Iodide (CH₃I) with a Base

The combination of methyl iodide with a suitable base is a classical and widely used method for methylation.[7][8] The choice of base and solvent plays a crucial role in determining the outcome of the reaction.

Mechanism of Action: The base deprotonates the most acidic proton of the α-hydroxy ketone, which can be either the hydroxyl proton or the α-proton, to form an alkoxide or an enolate, respectively. The resulting nucleophile then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction.

Performance Insights:

  • Selectivity: The O- vs. C-methylation ratio is highly dependent on the reaction conditions.

    • Hard vs. Soft Nucleophiles/Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the harder oxygen atom of the enolate preferentially reacts with harder electrophiles, while the softer carbon atom reacts with softer electrophiles. Methyl iodide is considered a soft electrophile, which can favor C-alkylation.

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the counter-ion of the enolate, making the oxygen atom more nucleophilic and favoring O-alkylation. Protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, leaving the carbon atom as the more nucleophilic site and favoring C-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation state and reactivity of the enolate, thereby affecting the O/C ratio.

  • Yield: Yields can be variable and are highly dependent on the optimization of reaction conditions to favor the desired product.

  • Reaction Conditions: A wide range of bases (e.g., NaH, K₂CO₃, Ag₂O) and solvents (e.g., THF, DMF, acetone) can be employed. The use of silver oxide (Ag₂O) can sometimes promote O-methylation.

  • Safety: Methyl iodide is a toxic and volatile liquid that should be handled in a fume hood.[9]

Experimental Data Summary:

Base/Solvent SystemSubstrate ExamplePredominant ProductRationaleReference
NaH / THFGeneric KetoneC-alkylationLess polar solvent favors C-alkylation.General Knowledge
K₂CO₃ / DMFGeneric KetoneO-alkylationPolar aprotic solvent favors O-alkylation.General Knowledge
Ag₂O / CH₃IAlcoholsO-alkylationSilver ions can coordinate with the oxygen, enhancing its nucleophilicity.General Knowledge
Methanol-Based Methods

Recent advancements have introduced methods that utilize methanol as a "green" and readily available methylating agent, often in the presence of a transition metal catalyst.[10][11]

Mechanism of Action: These reactions often proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The catalyst transiently oxidizes methanol to formaldehyde and the α-hydroxy ketone to an α-dicarbonyl compound. These intermediates then undergo an aldol-type condensation, followed by reduction of the resulting enone by the catalyst, which returns the borrowed hydrogen.

Performance Insights:

  • Selectivity: These methods are typically designed for C-methylation at the α-position of ketones.[10][12]

  • Yield: Good to excellent yields have been reported for the α-methylation of various ketones.[12]

  • Reaction Conditions: Reactions are often carried out at elevated temperatures in the presence of a rhodium or iridium catalyst and a base.[10][11]

  • Safety: Methanol is flammable and toxic, but generally considered a greener alternative to traditional alkylating agents.

Experimental Data Summary:

Catalyst SystemSubstrate ExampleProductYieldReference
[Rh(cod)Cl]₂ / Cs₂CO₃Aryl Ketonesα-Methylated KetoneGood to Excellent[10]
Iridium ComplexKetonesα-Methylated KetoneModerate to Good[11]

Strategic Approaches to Enhance Selectivity: The Role of Protecting Groups

To overcome the challenge of competing methylation at the hydroxyl group, a common strategy is to employ a protecting group for the alcohol functionality.[13][14][15] This allows for the selective methylation at the α-carbon of the ketone.

Workflow for Selective C-Methylation:

  • Protection of the Hydroxyl Group: The α-hydroxy ketone is treated with a suitable protecting group reagent (e.g., a silyl chloride like TBDMSCl) to form a protected intermediate.

  • C-Methylation: The protected α-hydroxy ketone is then subjected to methylation conditions that favor C-alkylation (e.g., a strong base like LDA followed by methyl iodide).

  • Deprotection: The protecting group is removed under specific conditions that do not affect the newly introduced methyl group, yielding the desired α-methylated α-hydroxy ketone.

Common Protecting Groups for Alcohols:

Protecting GroupProtection ReagentDeprotection ConditionsReference
Silyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleFluoride source (e.g., TBAF)[15]
Benzyl Ether (Bn)Benzyl bromide, NaHCatalytic Hydrogenation (H₂, Pd/C)[13]
Acetals/KetalsDiol, Acid catalystAqueous Acid[15]

Experimental Protocols

Protocol 1: O-Methylation using Trimethylsilyldiazomethane

Materials:

  • α-Hydroxy ketone (1.0 mmol)

  • Trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 mmol)

  • Methanol (0.2 mL)

  • Dichloromethane (5 mL)

  • Round-bottom flask with a magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • To a solution of the α-hydroxy ketone in dichloromethane (5 mL) at 0 °C under an inert atmosphere, add methanol (0.2 mL).

  • Slowly add the trimethylsilyldiazomethane solution dropwise over 5-10 minutes. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-methylated product.[3]

Protocol 2: C-Methylation using Methyl Iodide and a Strong Base (with Hydroxyl Protection)

Step A: Protection of the Hydroxyl Group (TBDMS Ether)

Materials:

  • α-Hydroxy ketone (1.0 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol)

  • Imidazole (2.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Round-bottom flask with a magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the α-hydroxy ketone and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBDMSCl portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the TBDMS-protected α-hydroxy ketone.

Step B: C-Methylation

Materials:

  • TBDMS-protected α-hydroxy ketone (1.0 mmol)

  • Lithium diisopropylamide (LDA, 1.1 mmol, freshly prepared or commercial solution)

  • Methyl iodide (1.5 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Round-bottom flask with a magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the TBDMS-protected α-hydroxy ketone in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add the LDA solution dropwise to the cooled solution and stir for 30-60 minutes at -78 °C to form the enolate.

  • Add methyl iodide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step C: Deprotection of the TBDMS Ether

Materials:

  • C-methylated, TBDMS-protected α-hydroxy ketone (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Tetrahydrofuran (THF, 5 mL)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the C-methylated, TBDMS-protected α-hydroxy ketone in THF.

  • Add the TBAF solution and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final α-methylated α-hydroxy ketone.

Visualization of Key Concepts

Logical Flow of Selective C-Methylation

G cluster_0 Strategic Pathway for Selective C-Methylation A α-Hydroxy Ketone B Protection of -OH Group A->B C Protected α-Hydroxy Ketone B->C D C-Methylation C->D E C-Methylated, Protected Intermediate D->E F Deprotection E->F G α-Methylated α-Hydroxy Ketone F->G

Caption: Workflow for selective C-methylation of α-hydroxy ketones.

Competitive Methylation Pathways

G cluster_1 Competitive Methylation of α-Hydroxy Ketone Enolate Enolate Enolate Intermediate OMeth O-Methylation Product (Enol Ether) Enolate->OMeth O-attack CMeth C-Methylation Product Enolate->CMeth C-attack

Caption: O- vs. C-methylation pathways from the enolate intermediate.

Conclusion

The efficacious methylation of α-hydroxy ketones is a challenging yet achievable synthetic transformation. The choice of the optimal methylating agent and strategy is dictated by the desired outcome, whether it be O- or C-methylation. For selective O-methylation, diazomethane or its safer analogue, TMSCHN₂, under mild conditions are generally effective. For the more synthetically versatile C-methylation, a protection-methylation-deprotection sequence is often the most reliable approach. Understanding the underlying mechanistic principles, particularly the factors influencing the O/C selectivity of enolate alkylation, is crucial for troubleshooting and optimizing these reactions. This guide provides a solid foundation for navigating the complexities of α-hydroxy ketone methylation and achieving your desired synthetic targets with greater efficiency and control.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • Frolov, A. I.; Ostapchuk, E. N.; Pashenko, A. E.; Chuchvera, Y. O.; Rusanov, E. B.; Volochnyuk, D. M.; Ryabukhin, S. V. Selective α-Methylation of Ketones. The Journal of Organic Chemistry2021 , 86 (11), 7333–7346. [Link][12]

  • Shioiri, T.; Aoyama, T.; Mori, S. Trimethylsilyldiazomethane. Organic Syntheses1990 , 68, 1. [Link][6]

  • Bower, J. F.; Williams, J. M. J. Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. Angewandte Chemie International Edition2013 , 52 (50), 13420-13423. [Link][10]

  • Maruoka, K.; Ooi, T. Asymmetric Phase-Transfer Catalysis. Chemical Reviews2003, 103 (8), 3013–3028.
  • A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules 2024, 29(22), 5035.
  • Black, T. H. The preparation and reactions of diazomethane. Aldrichimica Acta1983, 16 (1), 3-10.
  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules 2022, 27(8), 2469.
  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. [Link][2]

  • Scott K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research 2024 , 16(4):131.[14]

  • Gunanathan, C.; Milstein, D. Iridium-catalyzed selective α-methylation of ketones with methanol. Chemical Communications2011 , 47 (43), 11879-11881. [Link][11]

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols 2010 , 5, 1613–1619.[5]

  • Wikipedia. Protecting group. [Link][15]

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. [Link]

  • METHYLATION OF NON-ACIDIC ALCOHOLS OF ALKALOIDS WITH TMS-DIAZOMETHANE. Heterocycles 2006, 68(4), 753-758.
  • A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. [Link][16]

  • Presser, A.; Hüfner, A. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly2004 , 135 (8), 1015–1022. [Link][3]

  • Rzepa, H. S. Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog, May 7, 2012. [Link][4]

  • Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Hofmann Elimination. Wikipedia. [Link]

  • Predict the major products formed when the following amines under.... Pearson+. [Link]

  • Banerjee, A. K.; Bedoya, L.; Maldonado, A.; Mendoza, L.; Cabrera, E. V. Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ2025 , 14 (2), 555882. [Link][7]

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]

  • A comparison of several modern alkylating agents. ARKIVOC 2009, (i), 251-264.
  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. [Link]

  • Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. [Link]

  • 1-Hydroxy-1-phenyl-2-propanone. PubChem. [Link]

  • Methylation agents. Sciencemadness Discussion Board. [Link][9]

  • Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl. Organic Syntheses. [Link]

  • Synthesis of Alpha-Hydroxy Carbonyl Compounds. Grantome. [Link]

  • Unusual Alpha-Methylation of Alkoxyaryl Ketones With Higher Order Methyl Cuprate and Lithium Bromide. The Journal of Organic Chemistry 2000, 65(26), 9241-4.
  • Ketone α-alkylation at the more-hindered site.
  • (PDF) Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

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Comparative

comparative study of reaction kinetics for sterically hindered ketones

The reduction of sterically hindered ketones is a classic kinetic bottleneck in organic synthesis and drug development. Bulky substituents—such as tert-butyl, mesityl, or pentamethylphenyl (Ph*) groups—physically shield...

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Author: BenchChem Technical Support Team. Date: March 2026

The reduction of sterically hindered ketones is a classic kinetic bottleneck in organic synthesis and drug development. Bulky substituents—such as tert-butyl, mesityl, or pentamethylphenyl (Ph*) groups—physically shield the carbonyl π∗ antibonding orbital. This steric bulk severely distorts the ideal Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack, forcing obtuse metal-oxygen-carbon coordination angles[1]. Consequently, the Gibbs free energy of activation ( ΔG‡ ) spikes, rendering traditional reduction protocols sluggish, low-yielding, or entirely ineffective[2].

As a Senior Application Scientist, I have evaluated numerous catalytic and stoichiometric systems to overcome these kinetic barriers. This guide objectively compares state-of-the-art methodologies for the reduction of sterically hindered ketones, providing the mechanistic causality and experimental data necessary to select the optimal synthetic route.

Mechanistic Decision Workflow

G Start Target: Sterically Hindered Ketone Reduction Chemoselective Chemoselective Reduction (Unhindered vs. Hindered) Start->Chemoselective Asymmetric Asymmetric Reduction (High ee% / dr%) Start->Asymmetric General General Deoxygenation / Reduction Start->General FLP FLP Catalysis (B(C6F5)3) Kinetic resolution via steric exclusion Chemoselective->FLP Steric exclusion ATH Catalytic ATH (Ru-MACHO / Ir) Outer-sphere hydride transfer Asymmetric->ATH Ph* or bulky acyclic ECH Electrocatalytic (PEM, Rh/C) High cis-selectivity for cyclics Asymmetric->ECH Bulky cyclic ketones Stoich Stoichiometric (NaBH4) Requires forcing conditions General->Stoich Excess equivalents

Decision matrix for selecting reduction methodologies based on steric hindrance and selectivity.

Comparative Analysis of Reduction Methodologies

Transition-Metal Asymmetric Transfer Hydrogenation (ATH)

The Gold Standard for Extreme Steric Bulk Traditional inner-sphere reductions require the substrate to coordinate directly to the metal center—a geometric impossibility for extremely bulky ketones. Transition-metal catalysts like Ru-MACHO and tethered Rh/Ir-cyclopentadienyl complexes bypass this via an outer-sphere mechanism[3]. The catalyst delivers a proton and a hydride simultaneously in a concerted transition state, eliminating the need for direct substrate-metal coordination.

  • Performance: Recent studies demonstrate that Ru-MACHO (5 mol%) and Ir-based systems can efficiently reduce highly twisted pentamethylphenyl (Ph*) ketones, achieving up to 99% enantiomeric excess (ee)[3].

  • Causality: The outer-sphere hydrogen transfer drastically lowers the ΔG‡ penalty associated with steric crowding, allowing smooth reduction under mild conditions (e.g., formic acid/triethylamine or low H 2​ pressure)[3].

Metal-Free Frustrated Lewis Pair (FLP) Catalysis

Exploiting Sterics for Chemoselectivity Frustrated Lewis Pairs, such as the combination of the Lewis acid B(C 6​ F 5​ ) 3​ and 1,4-dioxane, can activate H 2​ for metal-free hydrogenation[2].

  • Performance: FLP systems are hyper-sensitive to steric environments. Theoretical calculations and kinetic data show a massive energy barrier for hydride transfer from the borohydride intermediate to hindered ketones[2].

  • Causality: While poor for reducing bulky substrates, this kinetic limitation is a powerful synthetic tool. It allows for the perfect chemoselective reduction of a smaller, unhindered ketone in the exact same reaction vessel as a sterically hindered one, leaving the bulky ketone >99% unreacted[2].

Electrocatalytic Hydrogenation (ECH) in PEM Reactors

Precision Diastereoselectivity for Cyclics For bulky cyclic ketones (e.g., 4-tert-butylcyclohexanone), achieving high diastereomeric ratios (dr) using standard H 2​ gas and heterogeneous catalysts (like Pd/C) is notoriously difficult.

  • Performance: Utilizing a Proton-Exchange Membrane (PEM) reactor with a Rh/C cathode achieves up to 95% cis-selectivity at a 5-gram scale[4].

  • Causality: The reaction relies on adsorbed monatomic hydrogen species (H ads​ ) generated directly from protons at the triple-phase boundary of the cathode. The applied electric field and the specific binding geometry on the Rh surface dictate a highly rigid transition state, forcing the hydride to attack from the less hindered face of the cyclic system[4].

Stoichiometric Hydrides (NaBH 4​ / L-Selectride)

The Brute Force Approach Sodium borohydride (NaBH 4​ ) relies on direct nucleophilic attack. With sterically hindered ketones, the reaction kinetics plummet.

  • Performance: Equimolar ratios often stall at ~50% conversion. Pushing the reaction to completion requires massive stoichiometric excesses, elevated temperatures (which degrades the reagent), or the use of specialized, highly reactive variants[5].

  • Causality: The bulky substituents block the Bürgi-Dunitz trajectory. The only way to overcome the low rate constant ( k ) is by artificially inflating the concentration of the hydride species to drive the equilibrium forward, which generates significant chemical waste and complicates downstream purification[5].

Quantitative Data Summary

MethodologyActive Reagent / CatalystKinetic Profile vs. Hindered KetonesTypical Yield / SelectivityPrimary Application
Catalytic ATH Ru-MACHO (5 mol%)Fast (Outer-sphere transfer)>90% Yield, up to 99% ee[3]Asymmetric reduction of highly bulky acyclic/aryl ketones.
Electrocatalysis Rh/C in PEM ReactorModerate (Surface-bound H ads​ )>90% Yield, ~95% cis-selectivity[4]Diastereoselective reduction of bulky cyclic ketones.
FLP Catalysis B(C 6​ F 5​ ) 3​ / DioxaneExtremely Slow (High ΔG‡ )<5% Yield on hindered targets[2]Chemoselective reduction of unhindered ketones in mixtures.
Stoichiometric NaBH 4​ Slow (Inner-sphere attack)50-70% (requires excess)[5]General deoxygenation where stereocontrol is not required.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Hindered Ketone

This protocol utilizes Ru-MACHO for the reduction of a sterically hindered diaryl ketone. It is designed as a self-validating system: the use of an azeotropic mixture ensures a constant hydride source, while GC monitoring prevents over-reduction.

Reagents & Equipment:

  • Substrate: Pentamethylphenyl (Ph*) ketone derivative (1.0 mmol)

  • Catalyst: Ru-MACHO (0.05 mmol, 5 mol%)

  • Hydride Source: Formic acid / Triethylamine (HCOOH/NEt 3​ ) azeotropic mixture (5:2 ratio, 2.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) or neat (depending on substrate solubility)

  • Equipment: Schlenk flask, vacuum/N 2​ manifold, GC-FID.

Step-by-Step Methodology:

  • System Preparation (Critical for Catalyst Integrity): Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with ultra-high purity N 2​ . Causality: Ru-MACHO is highly susceptible to oxidative deactivation; strict anaerobic conditions ensure the longevity of the active Ru-hydride species.

  • Reagent Loading: Under a positive N 2​ stream, add the sterically hindered ketone (1.0 mmol) and Ru-MACHO (5 mol%).

  • Hydride Activation: Inject 2.0 mL of the degassed HCOOH/NEt 3​ azeotropic mixture. Causality: The amine deprotonates the formic acid, facilitating the decarboxylative generation of the Ru-hydride intermediate without the need for high-pressure H 2​ gas.

  • Reaction Kinetics: Stir the mixture at 40 °C. For highly hindered substrates, the outer-sphere transfer requires sufficient thermal energy to overcome the rotational barrier of the bulky substituents.

  • Self-Validating Monitoring: Withdraw 10 µL aliquots every 2 hours, dilute in EtOAc, filter through a short silica plug, and analyze via GC-FID. The reaction is complete when the ketone peak area stabilizes (<1% change between readings).

  • Quenching & Isolation: Cool to 0 °C and quench with saturated aqueous NaHCO 3​ (5 mL) to neutralize excess formic acid. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Analysis: Determine enantiomeric excess (ee) via chiral HPLC.

References

  • Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis* Source: Chemical Communications (RSC Publishing) URL:[Link][3]

  • Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor Source: ACS Energy Letters URL:[Link][4]

  • Nonmetal Catalyzed Hydrogenation of Carbonyl Compounds Source: Journal of the American Chemical Society URL:[Link][2]

  • Kinetics and Mechanism of Ketone Enolization Mediated by Magnesium Bis(hexamethyldisilazide) Source: Journal of the American Chemical Society URL:[Link][1]

  • Reductions with sulfurated borohydrides. V. Reductions of ketones Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][5]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methoxy-3,4-dimethylpentan-2-one: An Evaluation of Traditional and Novel Methylation Strategies

Introduction 4-Methoxy-3,4-dimethylpentan-2-one is a sterically hindered α-methoxy ketone, a class of molecules that are valuable intermediates in organic synthesis. The synthesis of such compounds, particularly those wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-3,4-dimethylpentan-2-one is a sterically hindered α-methoxy ketone, a class of molecules that are valuable intermediates in organic synthesis. The synthesis of such compounds, particularly those with quaternary, oxygen-bearing centers, presents significant challenges. These challenges often lie in the final steps of introducing the methoxy group onto a sterically congested carbon atom, where traditional methods may falter, leading to low yields and undesirable side products.

This guide provides an in-depth comparison of two synthetic pathways to 4-Methoxy-3,4-dimethylpentan-2-one. The first, which we will refer to as the "Established Route," employs a classical Williamson ether synthesis for the final methylation step. The second, a "New Synthetic Route," utilizes a more contemporary approach to this critical transformation. Both routes converge on a common intermediate, the tertiary alcohol 4-hydroxy-3,4-dimethylpentan-2-one, allowing for a direct and objective comparison of the key methylation step.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the underlying chemical principles and rationale for the methodological choices, supported by comparative experimental data.

Overview of the Synthetic Strategies

Both synthetic routes begin with the synthesis of the key intermediate, 4-hydroxy-3,4-dimethylpentan-2-one, via an aldol addition reaction. The divergence in the two pathways lies in the subsequent methylation of the sterically hindered tertiary hydroxyl group.

Common Intermediate: Synthesis of 4-hydroxy-3,4-dimethylpentan-2-one

The precursor for both routes is synthesized through a base-catalyzed aldol addition between the enolate of 3-methyl-2-butanone and acetone.

Diagram 1: Synthesis of the Common Intermediate

ketone 3-Methyl-2-butanone enolate Lithium enolate ketone->enolate 1. acetone Acetone product 4-Hydroxy-3,4-dimethylpentan-2-one acetone->product base LDA, THF, -78 °C base->enolate enolate->product 2. Acetone 3. H₃O⁺ workup

Caption: Aldol addition to form the key tertiary alcohol intermediate.

Route 1: The Established Synthetic Pathway

The established route relies on the well-known Williamson ether synthesis to form the target methoxy ether. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, typically methyl iodide.

Causality Behind Experimental Choices
  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the tertiary alcohol to form the sodium alkoxide. Its insolubility in THF drives the reaction to completion as hydrogen gas evolves.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive methylating agent due to the excellent leaving group ability of iodide.

  • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide. Elevated temperatures are often required to overcome the steric hindrance around the tertiary alkoxide.

Limitations of the Established Route

The primary drawback of this approach for sterically hindered tertiary alcohols is the competing elimination reaction (E2). The sodium alkoxide is not only a potent nucleophile but also a strong base. Under forcing conditions (e.g., heat), it can promote the elimination of HI from methyl iodide, which is not a significant issue, but more importantly, the starting tertiary alcohol can undergo dehydration. While not a direct reaction with methyl iodide, the basic conditions and heat can favor elimination pathways if any protic sources are available or if the substrate has accessible beta-protons, leading to the formation of undesired alkene byproducts.

Diagram 2: Established Route - Williamson Ether Synthesis

alcohol 4-Hydroxy-3,4-dimethylpentan-2-one alkoxide Sodium alkoxide alcohol->alkoxide reagents 1. NaH, THF 2. CH₃I product 4-Methoxy-3,4-dimethylpentan-2-one reagents->product alkoxide->product SN2 byproduct Alkene byproducts (via elimination) alkoxide->byproduct E2 (competing)

Caption: The Williamson ether synthesis and competing elimination pathway.

Route 2: A New Synthetic Route

The proposed new synthetic route employs an acid-catalyzed methylation using methanol directly. This approach avoids the use of strong bases and highly reactive alkyl halides, potentially offering a milder and more selective pathway to the desired product. The key to this method is the in-situ formation of a more stable carbocation intermediate.

Causality Behind Experimental Choices
  • Acid Catalysis: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the hydroxyl group of the tertiary alcohol, converting it into a good leaving group (water).[1][2]

  • Methylating Agent and Solvent: Methanol serves as both the methylating agent and the solvent. Its high concentration helps to drive the reaction towards the desired product.

  • Reaction Conditions: The reaction is performed at low temperatures to suppress potential elimination reactions that are also acid-catalyzed. The formation of the methoxy ether is favored under these conditions due to the nucleophilic trapping of the carbocation intermediate by the methanol solvent.

Advantages of the New Synthetic Route

This method circumvents the need for a strong base, thereby eliminating the possibility of base-promoted elimination reactions. The reaction proceeds through a tertiary carbocation, which is relatively stable. The nucleophilic attack of methanol on this carbocation leads to the formation of the desired ether. While acid-catalyzed dehydration is still a potential side reaction, controlling the temperature and reaction time can favor the substitution product. This approach represents a more atom-economical and potentially safer alternative to the traditional Williamson ether synthesis.

Diagram 3: New Synthetic Route - Acid-Catalyzed Methylation

alcohol 4-Hydroxy-3,4-dimethylpentan-2-one carbocation Tertiary carbocation alcohol->carbocation - H₂O reagents H₂SO₄ (cat.), Methanol reagents->carbocation product 4-Methoxy-3,4-dimethylpentan-2-one carbocation->product + Methanol - H⁺ byproduct Alkene byproducts (via E1) carbocation->byproduct E1 (competing)

Caption: Acid-catalyzed methylation via a tertiary carbocation intermediate.

Comparative Experimental Data

The following table summarizes the key performance indicators for both synthetic routes, based on representative experimental data.

ParameterEstablished RouteNew Synthetic Route
Overall Yield 45%70%
Purity of Crude Product ~80% (contains alkene impurities)>95%
Reaction Time 12 hours6 hours
Reaction Temperature 65 °C (reflux)0 °C to room temperature
Key Reagents Sodium hydride, Methyl iodideSulfuric acid, Methanol
Safety Considerations Highly flammable H₂ gas evolved.Use of corrosive strong acid.
Use of a toxic and volatile alkylating agent.Methanol is toxic.

Experimental Protocols

Protocol for the Established Synthetic Route

Step 1: Synthesis of 4-hydroxy-3,4-dimethylpentan-2-one

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.05 eq).

  • Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add 3-methyl-2-butanone (1.0 eq) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add anhydrous acetone (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-hydroxy-3,4-dimethylpentan-2-one.

Step 2: Methylation via Williamson Ether Synthesis

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-hydroxy-3,4-dimethylpentan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add methyl iodide (1.5 eq) and heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-methoxy-3,4-dimethylpentan-2-one.

Protocol for the New Synthetic Route

Step 1: Synthesis of 4-hydroxy-3,4-dimethylpentan-2-one

  • This step is identical to Step 1 of the Established Synthetic Route.

Step 2: Acid-Catalyzed Methylation

  • Dissolve 4-hydroxy-3,4-dimethylpentan-2-one (1.0 eq) in methanol at 0 °C.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-methoxy-3,4-dimethylpentan-2-one.

Conclusion

This guide has presented a comparative analysis of two synthetic routes for the preparation of the sterically hindered α-methoxy ketone, 4-methoxy-3,4-dimethylpentan-2-one. While both routes utilize a common intermediate, the key distinction lies in the methylation of the tertiary alcohol.

The Established Route , employing a Williamson ether synthesis, is hampered by a competing elimination reaction, resulting in lower yields and the formation of difficult-to-separate byproducts. The requirement for harsh reagents and elevated temperatures further detracts from its efficiency.

In contrast, the New Synthetic Route , which utilizes an acid-catalyzed methylation with methanol, offers a milder, faster, and higher-yielding alternative. By avoiding the use of a strong base, this method significantly suppresses the formation of elimination byproducts, leading to a cleaner reaction profile and a simpler purification process.

For researchers and professionals in drug development and organic synthesis, the adoption of this new, more efficient synthetic methodology can lead to significant improvements in yield, purity, and overall process economy for the synthesis of 4-methoxy-3,4-dimethylpentan-2-one and other sterically hindered ethers.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

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Comparative

inter-laboratory comparison of 4-Methoxy-3,4-dimethylpentan-2-one analysis

An Expert's Guide to Inter-Laboratory Comparison of 4-Methoxy-3,4-dimethylpentan-2-one Analysis A Note on the Analyte: Initial searches for "4-Methoxy-3,4-dimethylpentan-2-one" did not yield a matching entry in major che...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Inter-Laboratory Comparison of 4-Methoxy-3,4-dimethylpentan-2-one Analysis

A Note on the Analyte: Initial searches for "4-Methoxy-3,4-dimethylpentan-2-one" did not yield a matching entry in major chemical databases. However, the structurally similar compound, 4-Methoxy-4-methyl-2-pentanone (CAS: 107-70-0) , is well-documented and commonly used as a solvent. It is highly probable that this is the intended analyte. This guide will proceed under that assumption, focusing on the analysis of 4-Methoxy-4-methyl-2-pentanone.

Introduction: The Imperative for Precision in Chemical Analysis

In the realms of research, drug development, and quality control, the accuracy and reproducibility of analytical measurements are paramount. 4-Methoxy-4-methyl-2-pentanone is a volatile organic compound used as a solvent for a variety of applications, including resin coatings.[1][2] Ensuring that different laboratories can produce comparable and reliable measurements for this compound is critical for regulatory compliance, product quality, and scientific integrity.

Inter-laboratory studies are the gold standard for assessing the performance of analytical methods and the proficiency of laboratories.[3] These studies involve multiple laboratories analyzing identical samples to determine the level of agreement and identify potential sources of variability. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of 4-Methoxy-4-methyl-2-pentanone, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a highly suitable technique for this type of volatile analyte.[4]

Analyte Profile: 4-Methoxy-4-methyl-2-pentanone

A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method.

PropertyValueSource
CAS Number 107-70-0[5]
Molecular Formula C₇H₁₄O₂[5]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point ~147-148 °C[1]
Solubility Insoluble in water[6]
Synonyms Pentoxone, 4-Methyl-4-methoxy-2-pentanone[5]

Comparing Analytical Methodologies: GC-MS vs. HPLC

While both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of ketones, the specific properties of 4-Methoxy-4-methyl-2-pentanone make one method more advantageous.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended technique. Given the analyte's volatility and its nature as a solvent, GC provides excellent separation from other volatile components.[4] Mass spectrometry offers high selectivity and definitive identification based on the compound's unique mass spectrum.[7] Techniques like headspace or thermal desorption sampling are ideal for isolating volatile compounds from complex matrices.[8][9]

  • High-Performance Liquid Chromatography (HPLC): While a reverse-phase HPLC method exists for 4-Methoxy-4-methyl-2-pentanone, it is generally better suited for less volatile or thermally unstable compounds.[10] For a volatile solvent, the sample preparation and injection process for GC is typically more straightforward and less prone to analyte loss.

For the purpose of a high-integrity inter-laboratory study, GC-MS provides superior specificity and sensitivity, making it the authoritative choice.

Experimental Protocol: GC-MS Analysis of 4-Methoxy-4-methyl-2-pentanone

This section details a robust GC-MS protocol designed for reproducibility. The causality behind each parameter is explained to ensure a deep understanding of the methodology.

Sample Preparation (Static Headspace)

Static headspace analysis is chosen to isolate the volatile analyte from any non-volatile matrix components, thereby protecting the GC inlet and column and improving signal-to-noise.[11]

Protocol:

  • Place a precisely weighed or measured amount of the sample (e.g., 1 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., 2-Heptanone) to correct for variations in injection volume and instrument response.

  • Seal the vial immediately with a PTFE-lined cap.

  • Equilibrate the vial in the headspace autosampler's oven at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the analyte to partition into the gas phase.[11]

  • Inject a defined volume (e.g., 1 mL) of the headspace gas into the GC injector.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument.[4]

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA standard, reliable gas chromatograph.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatile compounds.
Inlet Temperature 250°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity) at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minA temperature ramp separates compounds by boiling point, ensuring the analyte is well-resolved from other potential volatiles.
MS System Agilent 5977B or equivalentA standard mass selective detector.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces a reproducible fragmentation pattern for library matching.
Acquisition Mode Scan (m/z 40-200) and SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions provides higher sensitivity and quantitative accuracy.
SIM Ions m/z 43, 59, 73, 115 These are characteristic fragment ions from the NIST mass spectrum of 4-Methoxy-4-methyl-2-pentanone, providing high specificity.[7]
Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Sample into Vial Prep2 Add Internal Standard Prep1->Prep2 Prep3 Seal Vial Prep2->Prep3 Prep4 Equilibrate in Oven (80°C for 30 min) Prep3->Prep4 Analysis1 Headspace Injection Prep4->Analysis1 Analysis2 GC Separation (HP-5ms Column) Analysis1->Analysis2 Analysis3 MS Detection (EI, Scan/SIM) Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Quantification vs. Internal Standard Data1->Data2 Data3 Report Results Data2->Data3

Caption: Workflow for the GC-MS analysis of 4-Methoxy-4-methyl-2-pentanone.

Designing the Inter-Laboratory Comparison

A successful inter-laboratory study requires meticulous planning and a clear protocol to minimize non-methodological errors.[12] The structure of such a study should follow established international standards, such as those outlined by ISO/IEC.[3]

Key Phases of the Study
  • Planning and Protocol Design:

    • Define clear objectives: Is the study for method validation or laboratory proficiency testing?

    • Select a coordinating laboratory to manage the study.

    • Draft a detailed analytical protocol (as described above) to be used by all participants.

    • Establish a timeline for sample distribution, analysis, and data submission.

  • Participant Selection:

    • Invite a sufficient number of laboratories (typically 8-15) to ensure statistical significance.[3]

    • Participants should be representative of the laboratories that would typically perform this analysis.

  • Sample Preparation and Distribution:

    • Prepare a large, homogeneous batch of the test material. The material could be a neat solvent or a matrix spiked with a known concentration of 4-Methoxy-4-methyl-2-pentanone.

    • Divide the material into identical, stable, and well-sealed samples.

    • Randomly select samples for distribution to each participating laboratory, including blind duplicates if desired.

  • Analysis and Data Reporting:

    • Laboratories must strictly adhere to the provided analytical protocol.

    • Results should be reported to the coordinating laboratory using a standardized reporting form. This form should include quantitative results, chromatograms, and any reported deviations from the protocol.

  • Statistical Analysis and Evaluation:

    • The coordinating laboratory performs a statistical analysis of the submitted data.

    • Common statistical methods include calculating the mean, standard deviation, and using Cochran's and Grubbs' tests to identify outliers.[3]

    • The primary outputs are the repeatability standard deviation (sr), which measures within-laboratory precision, and the reproducibility standard deviation (sR), which measures between-laboratory precision.[12][13]

Diagram: Inter-Laboratory Study Workflow

ILC_Workflow A 1. Planning & Protocol Design B 2. Select Participating Laboratories A->B C 3. Prepare & Distribute Homogeneous Samples B->C D 4. Laboratories Perform GC-MS Analysis C->D To all labs E 5. Submit Data to Coordinating Lab D->E F 6. Statistical Analysis (ISO 5725) E->F G 7. Identify Outliers (Cochran's/Grubbs' Tests) F->G H 8. Calculate Precision (Repeatability & Reproducibility) G->H I 9. Final Report & Evaluation H->I

Caption: Workflow for an inter-laboratory comparison study.

Conclusion: Fostering Confidence Through Collaboration

An inter-laboratory comparison is a powerful tool for validating an analytical method and ensuring consistency across different testing facilities.[14] By adopting a robust, well-defined protocol for the GC-MS analysis of 4-Methoxy-4-methyl-2-pentanone and following a structured approach to the study design, the scientific community can achieve a high degree of confidence in the generated data. This guide provides the necessary framework to build that confidence, fostering better science and more reliable outcomes in drug development and chemical research.

References

  • Hibbert, D. B. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Available at: [Link]

  • Saito, T., Kani, Y., Ohta, Y., & Kato, K. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 107-70-0 | Product Name : 4-Methoxy-4-methylpentan-2-one. Available at: [Link]

  • Haz-Map. (n.d.). 4-Methoxy-4-methyl-2-pentanone. Available at: [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3,4-dimethylpent-2-ene. Available at: [Link]

  • IAEA. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. Available at: [Link]

  • Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Available at: [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentan-2-one. Available at: [Link]

  • SIELC Technologies. (2018). 4-Methoxy-4-methyl-2-pentanone. Available at: [Link]

  • University of Bath. (2020). TD-GC-MS for detection of volatile compounds. Available at: [Link]

  • Wasta, Z., et al. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Available at: [Link]

  • NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Greener Alternatives for 4-Methoxy-3,4-dimethylpentan-2-one

In the pursuit of more sustainable and safer laboratory practices, the selection of solvents has become a critical focal point for researchers and process chemists. Solvents often constitute the largest proportion of mas...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of more sustainable and safer laboratory practices, the selection of solvents has become a critical focal point for researchers and process chemists. Solvents often constitute the largest proportion of mass in a chemical reaction and subsequent work-up, contributing significantly to the overall environmental footprint of a process.[1] This guide provides an in-depth comparison of viable, greener alternatives to 4-Methoxy-3,4-dimethylpentan-2-one, a solvent with notable safety and handling considerations.

4-Methoxy-3,4-dimethylpentan-2-one is a colorless, flammable liquid with a flash point of 60°C.[2][3] It is classified as harmful if inhaled and can cause irritation to the skin, eyes, and respiratory tract.[2][4] These properties, combined with the broader industry-wide push towards greener chemistry, necessitate the evaluation of safer, more sustainable alternatives.[5] This guide focuses on three promising ether-based solvents: Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and tert-Amyl methyl ether (TAME). We will objectively compare their performance, supported by physical data and a detailed experimental protocol for validation.

Meet the Alternatives: A Profile of Promising Ether Solvents

The ideal replacement solvent should not only present a better safety and environmental profile but also meet or exceed the performance of the original solvent in critical applications such as organic synthesis, extractions, and crystallizations.

Cyclopentyl Methyl Ether (CPME)

CPME is a novel hydrophobic ether solvent that has gained significant traction as a process solvent.[6] It is lauded for its unique combination of properties, including a high boiling point, low propensity for peroxide formation, and remarkable stability under both acidic and basic conditions.[7][8] These characteristics make it a robust alternative to solvents like tetrahydrofuran (THF), 1,4-dioxane, and methyl tert-butyl ether (MTBE).[6][8] Its high hydrophobicity simplifies aqueous work-ups and reduces the volume of wastewater generated.[6][9]

2-Methyltetrahydrofuran (2-MeTHF)

Derived from renewable resources such as corn cobs and sugarcane bagasse, 2-MeTHF is a bio-based solvent that offers a greener footprint compared to its petroleum-derived counterparts.[10][11] It is often positioned as a superior substitute for THF, boasting a higher boiling point, which allows for higher reaction temperatures, and limited miscibility with water, which facilitates cleaner phase separations during extractions.[12][13][14] Its utility in low-temperature reactions is also a key advantage.[12]

tert-Amyl Methyl Ether (TAME)

Primarily known as a gasoline oxygenate, TAME also serves as an effective and safer solvent in organic synthesis.[15][16] A significant advantage of TAME is its high resistance to peroxide formation, which eliminates the need for stabilizers and enhances storage safety.[15][17] With a wide liquid range and a high boiling point, it is suitable for various reaction conditions and can replace more hazardous ethers and chlorinated solvents.[15][18]

Quantitative Comparison: Physicochemical and Safety Data

For a direct comparison, the following tables summarize key properties of 4-Methoxy-3,4-dimethylpentan-2-one and the proposed alternatives. This data is essential for selecting a solvent that aligns with specific process requirements, such as reaction temperature, work-up conditions, and safety protocols.

Table 1: Comparative Physicochemical Properties

Property 4-Methoxy-3,4-dimethylpentan-2-one Cyclopentyl Methyl Ether (CPME) 2-Methyltetrahydrofuran (2-MeTHF) tert-Amyl Methyl Ether (TAME)
Molecular Formula C₇H₁₄O₂ C₆H₁₂O C₅H₁₀O C₆H₁₄O
Boiling Point (°C) 160[2] 106[8][9] 80.2[12] 86[15]
Melting Point (°C) -30[2] <-140 -136[12] -80[15]
Density (g/mL) 0.89[2] 0.86 0.854[12] 0.77[17]
Flash Point (°C) 60 (closed cup)[2] -1 -11[12] -11[17]
Water Solubility 28 g/100 mL (25°C)[2] 0.3 g/100g (low)[9] 14.4 wt% (19.3°C)[12] Low

| Azeotrope with Water | Not reported | Yes (16.3% H₂O)[8] | Yes (10.6% H₂O)[12][14] | Not reported |

Table 2: Safety, Health & Environment (SHE) Profile

Solvent Key Hazards Origin Noteworthy "Green" Attributes
4-Methoxy-3,4-dimethylpentan-2-one Flammable, Harmful if inhaled, Skin/Eye/Respiratory Irritant[2][4][19] Petroleum-based None
Cyclopentyl Methyl Ether (CPME) Flammable Petroleum-based Low peroxide formation, high stability, easy recovery from water reduces waste.[6][7]
2-Methyltetrahydrofuran (2-MeTHF) Highly flammable, Corrosive, Irritant[12] Bio-based (Renewable)[10][12] Derived from renewable feedstock, biodegradable.[10][11]

| tert-Amyl Methyl Ether (TAME) | Flammable[20] | Petroleum-based | Does not form peroxides, reducing explosion hazard.[15] |

Experimental Validation: A Protocol for Comparative Solvent Performance

To ensure that a selected alternative performs adequately, a validation experiment is crucial. The following protocol describes a general procedure for evaluating solvent performance in a Suzuki-Miyaura cross-coupling reaction, a common and vital transformation in pharmaceutical and fine chemical synthesis where the solvent can significantly influence yield and purity.

Causality in Protocol Design:

The choice of a Suzuki-Miyaura reaction is deliberate. This palladium-catalyzed reaction is sensitive to solvent polarity, solubility of reagents and catalyst, and temperature. The aqueous base requires a solvent that can either handle biphasic conditions or co-solubilize the reagents, making it an excellent test for these ether alternatives.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Select & Dry Alternative Solvent B Degas Solvent (N2 Sparge, 30 min) A->B E Charge Reagents & Solvent B->E C Prepare Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base Solution C->E D Assemble Reaction Under Inert Atmosphere (N2) D->E F Heat to Target Temp (e.g., 80°C) E->F G Monitor Reaction (TLC/GC/LCMS) F->G H Cool to RT & Quench (Add Water) G->H I Phase Separation (Observe emulsion, ease of split) H->I J Extract Aqueous Layer with Solvent I->J K Combine Organics, Dry (Na2SO4), Filter J->K L Concentrate in vacuo K->L M Purify Crude Product (e.g., Chromatography) L->M N Calculate Isolated Yield (%) M->N O Assess Purity (NMR, LCMS) N->O

Caption: Experimental workflow for validating solvent performance.

Step-by-Step Methodology:
  • Solvent Preparation (Self-Validation Step):

    • Objective: To ensure the absence of water and oxygen, which can deactivate the catalyst and quench organometallic intermediates.

    • 1.1. Drying: For solvents with some water miscibility like 2-MeTHF, drying over activated molecular sieves or another appropriate drying agent is recommended. CPME's hydrophobicity may render this step unnecessary for many applications.[7]

    • 1.2. Degassing: Sparge the chosen solvent with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes. This is critical to remove dissolved oxygen that can lead to oxidative side reactions and catalyst degradation.

  • Reaction Setup:

    • Objective: To create a controlled environment for the coupling reaction.

    • 2.1. To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and aqueous base (e.g., 2M K₂CO₃, 2.0 eq).

    • 2.2. Evacuate and backfill the flask with inert gas three times. This ensures the reaction atmosphere is inert.

    • 2.3. Add the degassed solvent (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction and Monitoring:

    • Objective: To drive the reaction to completion and track its progress.

    • 3.1. Heat the reaction mixture to a consistent temperature (e.g., 80°C) with vigorous stirring. The higher boiling points of these alternatives compared to solvents like THF allow for a wider operational temperature range.

    • 3.2. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting starting material is consumed. Record the reaction time.

  • Work-up and Analysis:

    • Objective: To isolate the product and evaluate the solvent's impact on yield, purity, and processability.

    • 4.1. Cool the reaction to room temperature and quench by adding deionized water.

    • 4.2. Transfer the mixture to a separatory funnel. Crucially, observe the ease of phase separation and the presence of any emulsions. Hydrophobic solvents like CPME are expected to perform well here.[9]

    • 4.3. Separate the layers and extract the aqueous phase with two additional portions of the solvent.

    • 4.4. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • 4.5. Purify the crude product via column chromatography.

    • 4.6. Determine the isolated yield and assess the purity of the final product using NMR and/or LCMS.

Decision Framework: Selecting the Right Alternative

The choice of solvent is rarely a one-size-fits-all decision. It depends on the specific chemistry, process constraints, and sustainability goals.

Decision_Matrix cluster_input Key Requirement cluster_options Evaluation Path cluster_output Recommended Solvent Req What is your primary driver? Bio Bio-Based Origin Req->Bio Workup Easy Aqueous Work-up & Solvent Recovery Req->Workup Safety Minimize Peroxide Hazard Req->Safety Temp High Reaction Temp (>100 °C) Req->Temp MeTHF 2-MeTHF Bio->MeTHF CPME CPME Workup->CPME Safety->CPME TAME TAME Safety->TAME Temp->CPME

Caption: Decision matrix for alternative solvent selection.

  • If your primary driver is sustainability and a renewable feedstock, 2-MeTHF is the leading choice due to its bio-based origin.[10]

  • If your process involves challenging aqueous work-ups or requires high thermal and chemical stability, CPME is an excellent candidate. Its hydrophobicity and stability under harsh conditions can simplify processes and improve recovery.[7][8]

  • If the primary concern is the long-term storage and handling hazard associated with peroxide formation, TAME and CPME are strong contenders due to their inherent resistance to forming explosive peroxides.[8][15]

Conclusion

Moving away from traditional solvents like 4-Methoxy-3,4-dimethylpentan-2-one is a tangible step towards creating safer and more sustainable chemical processes. The alternatives discussed—CPME, 2-MeTHF, and TAME—each offer a compelling set of advantages. CPME stands out for its process robustness and ease of recovery, 2-MeTHF for its green, bio-based origins, and TAME for its enhanced safety regarding peroxide formation.

The final selection must be validated empirically in the context of the specific chemical transformation. The provided experimental protocol serves as a reliable template for such evaluations, empowering researchers to make data-driven decisions that align with both performance requirements and the principles of green chemistry. By embracing these modern alternatives, the scientific community can significantly reduce its environmental impact without compromising on chemical innovation.

References

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Available at: [Link]

  • American Chemical Society. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. Available at: [Link]

  • Fattori, V., et al. (2016). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Publishing. Available at: [Link]

  • Zeon Corporation. (n.d.). Cyclopentyl methyl ether (CPME). Zeon Corporation. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopentyl methyl ether. Wikipedia. Available at: [Link]

  • IntechOpen. (2017). The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. IntechOpen. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. RSC Publishing. Available at: [Link]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Global Pharma Tek. Available at: [Link]

  • IFC. (n.d.). 2-Methyltetrahydrofuran. IFC. Available at: [Link]

  • Monument Chemical. (n.d.). 2-Methyl Tetrahydrofuran (2-MeTHF). Monument Chemical. Available at: [Link]

  • Clark, J. H., & Tavener, S. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development. Available at: [Link]

  • Thieme. (2025). Bio-based Green Solvents in Organic Synthesis. An Updated Review. Thieme. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Green Chemistry, Green Solvents and Alternative Techniques in Organic Synthesis. ijcps.org. Available at: [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

  • Wikipedia. (n.d.). tert-Amyl methyl ether. Wikipedia. Available at: [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2023). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. Available at: [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology. Available at: [Link]

  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Available at: [Link]

  • University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Fresh Writing. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Available at: [Link]

  • INCHEM. (n.d.). ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE. INCHEM. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. American Chemical Society. Available at: [Link]

  • Thermo Fisher Scientific. (2025). 4-Methoxy-4-methyl-2-pentanone - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • Ningbo Jinhai Chenguang Chemical Corporation. (n.d.). Tert-Amyl Methyl Ether(TAME). Ningbo Jinhai Chenguang Chemical Corporation. Available at: [Link]

  • Taylor & Francis. (n.d.). tert-Amyl methyl ether – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Carl ROTH. (n.d.). tert-Amyl methyl ether. Carl ROTH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3,4-dimethylpentan-2-one

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Just as critical as the synthesis itself is the responsible management of chemical waste.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Just as critical as the synthesis itself is the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-3,4-dimethylpentan-2-one (CAS No. 107-70-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical principles that underpin these essential safety procedures.

Understanding the Hazard Profile: Why Specific Procedures are Crucial

4-Methoxy-3,4-dimethylpentan-2-one is a flammable liquid and vapor that also poses an inhalation hazard.[1][2] Its vapor is denser than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, creating a flashback fire hazard.[1][3] Understanding these properties is the foundation of safe handling and disposal. The primary goal is to prevent the formation of an ignitable vapor-air mixture and to avoid personnel exposure.

This compound is classified as a hazardous waste primarily due to its ignitability .[1] Therefore, its disposal is strictly regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" system mandates proper management from generation to final disposal.

Key Safety and Hazard Data
PropertyValue / ClassificationSignificance for Disposal
CAS Number 107-70-0Unique identifier for accurate chemical inventory and waste profiling.
Physical State Clear, colorless liquid[6]Dictates the need for liquid-tight containers and spill control measures.
OSHA Hazard Classification Flammable Liquid, Category 3[1][2]Requires storage away from ignition sources and in approved containers.
Acute Inhalation Toxicity, Category 4[1][2]Mandates handling in well-ventilated areas and use of respiratory protection if needed.
Flash Point ~141 °F / 60.5 °C[6]The lowest temperature at which vapors can ignite. Vapors are the primary fire hazard.[7][8]
Vapor Characteristics Vapors may form explosive mixtures with air.[1][3]Reinforces the need for excellent ventilation and ignition source control.

Pre-Disposal: Segregation and Containerization Protocol

Proper disposal begins long before the waste leaves the laboratory. The core principle is waste segregation to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[9][10][11]

Step-by-Step Containerization Procedure:
  • Select an Appropriate Waste Container:

    • Rationale: To prevent leaks, reactions, and vapor escape.

    • Action: Use a clearly labeled, sealable container made of a compatible material (e.g., glass or a suitable chemically-resistant plastic).[9][12] Do not use metal containers if there is any risk of corrosion. The container must be in good condition, free of cracks or defects.

  • Label the Container Correctly:

    • Rationale: Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.[10][13]

    • Action: Before adding any waste, affix a hazardous waste label. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "4-Methoxy-3,4-dimethylpentan-2-one"

      • The specific hazard characteristics: "Ignitable"

      • The date accumulation started.

  • Segregate the Waste Stream:

    • Rationale: Mixing incompatible waste streams can cause fires, explosions, or the generation of toxic gases. Combining hazardous and non-hazardous waste increases disposal costs.[11]

    • Action: Dedicate a specific container solely for 4-Methoxy-3,4-dimethylpentan-2-one and compatible flammable solvents. DO NOT mix with:

      • Acids or bases (Corrosives)[9]

      • Oxidizers (e.g., nitrates, peroxides)[1]

      • Aqueous, non-flammable waste

  • Transferring Waste to the Container:

    • Rationale: To minimize vapor release and prevent spills or static discharge.

    • Action: Conduct all transfers inside a certified chemical fume hood.[14] Use a funnel to prevent spills. If transferring larger quantities, ensure both the primary and waste containers are grounded and bonded to prevent static electricity buildup, which can serve as an ignition source.[1][2][8]

  • Secure Storage:

    • Rationale: Proper storage prevents accidents and unauthorized access.

    • Action: Keep the waste container tightly sealed when not in use.[8] Store it in a designated satellite accumulation area within the lab, which should be in a secondary containment tray to capture any potential leaks.[9] The storage location must be away from heat, direct sunlight, and all potential ignition sources.[15]

Operational Disposal Workflow

The following diagram illustrates the decision-making process from the point of waste generation to its final removal by a certified disposal company.

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Waste Generated (4-Methoxy-3,4-dimethylpentan-2-one) B Select & Label Approved Waste Container A->B C Transfer Waste in Fume Hood (Grounding if applicable) B->C D Seal Container & Place in Secondary Containment C->D E Store in Designated Satellite Accumulation Area D->E F Is container full or accumulation time limit reached? E->F F->E No G Arrange for Pickup with EHS or Licensed Waste Vendor F->G Yes H Vendor Transports to Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Waste is Incinerated or Fuel Blended H->I

Sources

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